Product packaging for 2,5-Dimethylbenzo[d]thiazol-6-amine(Cat. No.:CAS No. 686747-14-8)

2,5-Dimethylbenzo[d]thiazol-6-amine

Cat. No.: B3029523
CAS No.: 686747-14-8
M. Wt: 178.26
InChI Key: XZAPDJQMAHDLBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,5-Dimethylbenzo[d]thiazol-6-amine (CAS 686747-14-8) is a high-purity benzothiazole derivative offered as a key chemical building block for pharmaceutical research and development, particularly in the field of central nervous system (CNS) disorders. Benzothiazole-based compounds are the subject of intensive research due to their diverse pharmacological profiles . Recent scientific investigations highlight the significant potential of novel benzothiazole derivatives in antidepressant drug development. In preclinical studies, specific structural analogs of this compound have demonstrated marked antidepressant-like effects in validated animal models, such as the tail suspension and forced swimming tests . The mechanism of action for these active compounds appears to be linked to the enhancement of serotonergic neurotransmission, similar to selective serotonin reuptake inhibitors (SSRIs) like fluoxetine, rather than the noradrenergic system . This targeted activity, combined with a profile that did not alter spontaneous locomotor activity in studies, suggests a specific antidepressant-like effect . Beyond its application in neuroscientific research, this amine serves as a versatile synthetic intermediate. It can be utilized in alkylation and acylation reactions, as well as in the construction of more complex heterocyclic systems, making it a valuable scaffold for medicinal chemists . Our product is strictly for Research Use Only and is intended for qualified researchers in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2S B3029523 2,5-Dimethylbenzo[d]thiazol-6-amine CAS No. 686747-14-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethyl-1,3-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-5-3-8-9(4-7(5)10)12-6(2)11-8/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAPDJQMAHDLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)SC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663225
Record name 2,5-Dimethyl-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686747-14-8
Record name 2,5-Dimethyl-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethylbenzo[d]thiazol-6-amine (CAS Number 686747-14-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dimethylbenzo[d]thiazol-6-amine, a heterocyclic amine belonging to the versatile class of benzothiazoles. While specific research on this particular molecule is emerging, this document synthesizes available data with established knowledge of the benzothiazole scaffold to offer valuable insights for its application in research and drug development. This guide covers the compound's physicochemical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses methods for its analytical characterization. Furthermore, it delves into the well-documented biological significance of the 2-aminobenzothiazole core, exploring potential therapeutic applications and mechanisms of action. This document is intended to serve as a foundational resource for researchers interested in exploring the potential of this compound in medicinal chemistry and materials science.

Introduction to the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a prominent "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse interactions with a wide range of biological targets.[3][4] This has led to the development of numerous benzothiazole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antidiabetic properties.[3][5][6] Several clinically approved drugs, such as Riluzole for amyotrophic lateral sclerosis (ALS) and Pramipexole for Parkinson's disease, feature the benzothiazole core, underscoring its therapeutic relevance. The 2-aminobenzothiazole moiety, in particular, serves as a crucial building block for the synthesis of a multitude of biologically active molecules.[7][8]

Physicochemical Properties of this compound

This compound is a substituted aminobenzothiazole with the molecular formula C₉H₁₀N₂S.[9] The presence of the amino group and the heterocyclic core suggests its potential as a versatile intermediate in organic synthesis and as a candidate for biological screening.

PropertyValueSource
CAS Number 686747-14-8[4][10][11]
Molecular Formula C₉H₁₀N₂S[5]
Molecular Weight 178.25 g/mol [9]
IUPAC Name 2,5-dimethyl-1,3-benzothiazol-6-amine[10]
SMILES CC1=CC2=C(C=C1N)SC(=N2)C[10]
Predicted Density 1.263±0.06 g/cm³[9]
Predicted Boiling Point 334.5±22.0 °C[9]

Synthesis of this compound

The synthesis of this compound can be achieved through a well-established route for 2-aminobenzothiazoles, which involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.[7] A plausible synthetic pathway is outlined below.

Proposed Synthetic Pathway

Synthesis_Pathway Aniline 4,N-Dimethylaniline Thiourea p-Tolylthiourea Aniline->Thiourea + NH₄SCN, HCl Cyclization Cyclization (Oxidative) Thiourea->Cyclization + Br₂, Acetic Acid Product This compound Cyclization->Product

A proposed synthetic route to this compound.
Detailed Experimental Protocol (Adapted from General Procedures)

This protocol is adapted from established methods for the synthesis of substituted 2-aminobenzothiazoles.[7][8]

Step 1: Synthesis of 1-(2,5-dimethylphenyl)thiourea

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2,5-dimethylaniline (1.0 eq).

  • Slowly add concentrated hydrochloric acid (2.0 eq) with stirring.

  • To the resulting suspension of the aniline salt, add ammonium thiocyanate (1.1 eq).

  • Heat the mixture to 100 °C and maintain for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield 1-(2,5-dimethylphenyl)thiourea.

Step 2: Oxidative Cyclization to this compound

  • Suspend the 1-(2,5-dimethylphenyl)thiourea (1.0 eq) in glacial acetic acid in a flask equipped with a stirrer and a dropping funnel.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring for an additional 2-3 hours at room temperature.

  • Pour the reaction mixture into a beaker of crushed ice and neutralize with a concentrated ammonium hydroxide solution until the solution is basic.

  • Collect the precipitated product by filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the amino protons. The aromatic protons will likely appear as singlets or doublets in the range of δ 6.5-7.5 ppm. The methyl protons attached to the aromatic ring and the thiazole ring will likely appear as singlets around δ 2.2-2.5 ppm. The amino protons (NH₂) will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic and thiazole ring carbons, as well as the two methyl carbons. The carbons of the benzothiazole core will resonate in the aromatic region (δ 110-160 ppm), while the methyl carbons will appear in the aliphatic region (δ 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching of the primary amine (around 3300-3500 cm⁻¹).

  • C-H stretching of the aromatic and methyl groups (around 2900-3100 cm⁻¹).

  • C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹).

  • C-N stretching (around 1250-1350 cm⁻¹).

  • C-S stretching (around 600-800 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 178.

Potential Applications in Drug Discovery and Research

The 2-aminobenzothiazole scaffold is a cornerstone in the development of therapeutic agents.[3][5] Derivatives have shown promise in a variety of disease areas.

Anticancer Activity

Many 2-aminobenzothiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization.[1] The introduction of substituents on the benzothiazole ring can significantly influence their cytotoxic and antiproliferative effects.

Antimicrobial Properties

The benzothiazole nucleus is present in several compounds with significant antibacterial and antifungal activity.[13][14] These compounds can act by inhibiting essential microbial enzymes or disrupting cell wall synthesis.

Neuroprotective Effects

Certain benzothiazole derivatives have been investigated for their potential in treating neurodegenerative diseases.[3] They can exhibit neuroprotective effects through mechanisms such as monoamine oxidase (MAO) inhibition and modulation of neurotransmitter systems.

Biological_Activities Core 2-Aminobenzothiazole Core Anticancer Anticancer Core->Anticancer Kinase Inhibition Antimicrobial Antimicrobial Core->Antimicrobial Enzyme Inhibition Neuroprotective Neuroprotective Core->Neuroprotective MAO Inhibition Anti_inflammatory Anti-inflammatory Core->Anti_inflammatory Pathway Modulation

References

2,5-Dimethylbenzo[d]thiazol-6-amine molecular structure and formula C9H10N2S

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,5-Dimethylbenzo[d]thiazol-6-amine (C₉H₁₀N₂S) and its Isomeric Landscape

Executive Summary

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This guide provides a comprehensive technical overview of this compound, a specific isomer with the molecular formula C₉H₁₀N₂S. While direct experimental data for this exact compound is sparse in published literature, this document leverages established principles of benzothiazole chemistry and robust data from its close structural isomers to provide a scientifically grounded resource for researchers. We will explore its molecular structure, physicochemical properties, plausible synthetic routes, characteristic analytical signatures, and its potential within the broader context of drug discovery. This guide is intended to serve as a foundational tool for scientists engaged in the synthesis, characterization, and application of novel benzothiazole derivatives.

Molecular Identity and Physicochemical Properties

Structural Elucidation and Isomerism

The nomenclature "this compound" defines a precise arrangement of substituents on the core benzothiazole ring. The structure consists of a benzene ring fused to a thiazole ring, with methyl groups at positions 2 and 5, and an amine group at position 6.

It is critical for researchers to recognize that seemingly minor changes in substituent placement can lead to different isomers with distinct physical and pharmacological properties. For instance, the compound 5,6-dimethyl-1,3-benzothiazol-2-amine is a well-documented isomer sharing the same molecular formula (C₉H₁₀N₂S).[4] Throughout this guide, we will draw comparative data from this and other related isomers to build a predictive profile for the title compound.

cluster_main This compound molecule

Caption: Molecular Structure of this compound.

Physicochemical Data

The following table summarizes the key computed physicochemical properties for the isomeric compound 5,6-dimethyl-1,3-benzothiazol-2-amine, which serves as a reliable estimate for this compound. These parameters are crucial for predicting solubility, membrane permeability, and overall drug-likeness.

PropertyValueSource
Molecular Formula C₉H₁₀N₂SPubChem[4]
Molecular Weight 178.26 g/mol PubChem[4]
XLogP3-AA 2.8PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 3PubChem[4]
Rotatable Bond Count 0PubChem[4]
Exact Mass 178.05646950 DaPubChem[4]
Physical Description Predicted to be an off-white or light-colored crystalline solid.Based on similar compounds[4]

The Benzothiazole Scaffold in Medicinal Chemistry

A Privileged Structure

The benzothiazole nucleus is a recurring motif in medicinal chemistry, largely due to its rigid, planar structure and its ability to engage in various non-covalent interactions (hydrogen bonding, π-π stacking) with biological targets.[3] Its presence in marketed drugs like Riluzole, used to treat amyotrophic lateral sclerosis (ALS), underscores its clinical significance.[1] The scaffold's versatility allows for substitution at multiple positions, enabling chemists to fine-tune a molecule's steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.

Spectrum of Biological Activities

Derivatives of the benzothiazole core have demonstrated a remarkable range of pharmacological activities, making them attractive candidates for drug development programs.[1][5]

  • Anticancer: Many benzothiazole-containing compounds have been investigated as potent anticancer agents, targeting various mechanisms including kinase inhibition and suppression of histone methyltransferases.[3]

  • Neuroprotective: Beyond Riluzole, other benzothiazole analogs are explored for their potential in treating neurodegenerative disorders like Parkinson's and Alzheimer's disease.[1][2]

  • Antimicrobial: The scaffold is present in compounds with significant antibacterial and antifungal properties.[1][5]

  • Anti-inflammatory & Analgesic: Certain derivatives have shown promise as anti-inflammatory and pain-reducing agents.[6]

  • Enzyme Inhibition: They have been successfully designed as inhibitors for specific enzymes, such as p56(lck), a target in immunology.[7]

Synthesis and Characterization

Proposed Synthetic Pathway

While a specific synthesis for this compound is not explicitly documented, a robust and widely applicable method for creating substituted 2-aminobenzothiazoles can be adapted. The classical approach involves the reaction of a corresponding substituted aniline with potassium thiocyanate and bromine in a suitable solvent like acetic acid.[1][6] This electrophilic cyclization is a cornerstone of benzothiazole synthesis.

A plausible route to the target compound would start from 3,6-dimethyl-4-nitroaniline . The synthesis would proceed via reduction of the nitro group to an amine, followed by the key thiocyanation and cyclization step.

G start 3,6-Dimethyl-4-nitroaniline (Starting Material) step1 Intermediate Amine (3,6-Dimethyl-1,4-phenylenediamine) start->step1 Reduction (e.g., SnCl₂, HCl or H₂, Pd/C) step2 Target Compound (this compound) step1->step2 Thiocyanation & Cyclization (KSCN, Br₂ in CH₃COOH)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Predictive Methodology)

This protocol is a predictive model based on established literature procedures for analogous compounds.[6] Researchers should perform small-scale trials to optimize reaction conditions.

Step 1: Reduction of 3,6-Dimethyl-4-nitroaniline

  • To a solution of 3,6-dimethyl-4-nitroaniline (1.0 eq) in ethanol, add 2N HCl.

  • Add stannous chloride (SnCl₂) (3.0-4.0 eq) portion-wise while stirring.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and neutralize with a saturated sodium bicarbonate solution until the pH is ~8-9.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,6-dimethyl-1,4-phenylenediamine.

Step 2: Synthesis of this compound

  • Dissolve the crude diamine (1.0 eq) and potassium thiocyanate (KSCN) (2.2 eq) in glacial acetic acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add a solution of bromine (1.1 eq) in glacial acetic acid dropwise, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, continue stirring at 10-15 °C for 3-5 hours.

  • Pour the reaction mixture into hot water. The hydrochloride salt of the product may precipitate.

  • Filter the solid, wash with acetic acid, and then dissolve in hot water.

  • Neutralize with an ammonia solution to precipitate the free amine product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Spectroscopic Characterization (Expected Signatures)

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques. Based on the molecular structure, the following spectral data would be expected:

  • ¹H NMR: Signals corresponding to two distinct aromatic protons, a broad singlet for the -NH₂ protons, and two singlets for the two non-equivalent methyl groups (-CH₃).

  • ¹³C NMR: Resonances for nine unique carbon atoms, including those in the aromatic rings, the C=N carbon of the thiazole ring, and the two methyl carbons.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3450 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and C=N stretching of the thiazole ring (~1630 cm⁻¹).[6][8]

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (approx. 178.26).[6]

Safety, Handling, and Storage

Hazard Identification

While no specific safety data sheet (SDS) exists for this compound, data from structurally similar aminobenzothiazoles provides a strong basis for hazard assessment.[9][10]

  • GHS Classification (Predicted):

    • Skin Irritation (Category 2)[4][11]

    • Serious Eye Irritation (Category 2)[4][11]

    • May cause respiratory irritation (STOT SE 3)[9]

    • Harmful if swallowed, in contact with skin, or if inhaled.[10]

Personal Protective Equipment (PPE) and Handling

Standard laboratory safety practices are mandatory when handling this class of compounds.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Eye/Face Protection: Wear chemical safety goggles or glasses conforming to EN166 or NIOSH standards.[10][12]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[12]

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator.[9]

  • Hygiene: Wash hands thoroughly after handling. Avoid breathing dust and vapors.[9][12]

Storage and Stability
  • Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] Store sealed in a dark environment to prevent potential degradation.[2]

  • Incompatibilities: Avoid strong oxidizing agents.[12][13]

Future Directions and Research Opportunities

This compound represents an under-explored molecule within a highly valuable chemical class. Its true potential lies in its application as a scaffold for further chemical modification. Key research opportunities include:

  • Structure-Activity Relationship (SAR) Studies: The primary amine at position 6 serves as an ideal handle for derivatization. Acylation, alkylation, or sulfonylation could generate a library of new compounds for screening against various biological targets.

  • Novel Kinase Inhibitors: Given the success of other benzothiazoles as kinase inhibitors, this compound could be used as a starting point to design new agents targeting specific kinases implicated in cancer or inflammatory diseases.

  • Fluorescent Probes: The benzothiazole core is a known fluorophore.[1] Modifications could lead to the development of novel fluorescent probes for bio-imaging applications.

  • Materials Science: The rigid, aromatic structure could be incorporated into polymers or organic materials to explore novel electronic or photophysical properties.

By providing this detailed technical guide, we hope to accelerate research and development efforts centered on this promising, yet uncharacterized, member of the benzothiazole family.

References

A Technical Guide to 2,5-Dimethylbenzo[d]thiazol-6-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide focuses on a specific derivative, 2,5-Dimethylbenzo[d]thiazol-6-amine, providing an in-depth exploration of its chemical synthesis, physicochemical properties, and putative biological significance. While specific literature on this exact molecule is emerging, this guide synthesizes established principles of benzothiazole chemistry and pharmacology to offer a predictive and practical framework for researchers. We will delve into rational synthesis strategies, propose robust analytical and biological evaluation protocols, and discuss the potential of this compound within the broader context of drug discovery, particularly in oncology, infectious diseases, and neurodegenerative disorders.

Introduction: The Prominence of the Benzothiazole Scaffold

Benzothiazoles are a class of heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This bicyclic system is not merely a chemical curiosity; it is a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is recurrently found in bioactive compounds.[1][2] The inherent aromaticity and the presence of nitrogen and sulfur heteroatoms endow benzothiazole derivatives with a unique electronic and structural profile, enabling them to interact with a wide array of biological targets with high affinity and specificity.[1]

The spectrum of biological activities associated with benzothiazole derivatives is remarkably broad, encompassing anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[3][4][5][6] A notable example is Riluzole, a 2-aminobenzothiazole derivative, which is an FDA-approved drug for the treatment of amyotrophic lateral sclerosis (ALS), highlighting the therapeutic relevance of this chemical class.[7][8]

This guide will focus on the specific analogue, This compound (CAS 686747-14-8), a molecule with potential for novel therapeutic applications. By understanding its synthesis and biological context, researchers can better exploit its potential in drug development programs.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted/Inferred ValueSource/Justification
IUPAC Name 2,5-Dimethyl-1,3-benzothiazol-6-amineInferred from similar structures and chemical naming conventions.
CAS Number 686747-14-8Confirmed from chemical supplier databases.
Molecular Formula C₉H₁₀N₂SConfirmed from chemical supplier databases.
Molecular Weight 178.25 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureBased on the general properties of similar aminobenzothiazoles.
Solubility Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and ethanol.Inferred from the hydrophobic nature of the dimethylated benzene ring.
pKa The 6-amino group is expected to be basic.General chemical principles of aromatic amines.

Structural Confirmation: The definitive structure of a synthesized batch of this compound would be confirmed using a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the proton and carbon framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the amine and the aromatic C-H bonds.

Synthesis of this compound: A Proposed Strategy

Proposed Synthetic Pathway

Synthesis_Pathway A 3,4-Dimethyl-2-nitroaniline B 3,4-Dimethylaniline A->B Reduction (e.g., SnCl2, HCl) C 2,5-Dimethyl-6-nitrobenzo[d]thiazole B->C Thiocyanation & Cyclization (e.g., KSCN, Br2, Acetic Acid) D This compound C->D Reduction (e.g., SnCl2, HCl or H2/Pd-C)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3,4-Dimethylaniline

  • To a solution of 3,4-dimethyl-2-nitroaniline in ethanol, add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,4-dimethylaniline.

Step 2: Synthesis of 2-Amino-5-methyl-benzenethiol (Alternative Route)

An alternative and often preferred method for synthesizing benzothiazoles involves the condensation of a 2-aminothiophenol derivative.[11][12][13]

  • Synthesize 2-amino-5-methyl-benzenethiol from 4-methyl-2-nitroaniline through a multi-step process involving diazotization, xanthate formation, and reduction.

Step 3: Synthesis of 2,5-Dimethyl-6-nitrobenzo[d]thiazole (via Hugerschoff)

  • Dissolve 3,4-dimethylaniline in glacial acetic acid.

  • Add potassium thiocyanate to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours.

  • Pour the reaction mixture into ice water and neutralize with ammonium hydroxide to precipitate the product.

  • Filter, wash with water, and recrystallize from a suitable solvent to obtain 2,5-dimethyl-6-nitrobenzo[d]thiazole.

Step 4: Synthesis of this compound

  • Suspend 2,5-dimethyl-6-nitrobenzo[d]thiazole in ethanol.

  • Add tin(II) chloride dihydrate and concentrated hydrochloric acid.

  • Reflux the mixture until the starting material is consumed (monitored by TLC).

  • Cool the reaction, neutralize with a base, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Potential Therapeutic Applications and Biological Evaluation

The therapeutic potential of this compound can be inferred from the extensive research on structurally similar benzothiazole derivatives. The primary areas of interest for this compound would be oncology, infectious diseases, and neurodegenerative disorders.

Anticancer Activity

2-Aminobenzothiazoles have demonstrated significant anticancer activity through various mechanisms, including the inhibition of protein kinases, topoisomerases, and epigenetic enzymes.[4][5][14][15]

Proposed Experimental Workflow for Anticancer Evaluation:

Anticancer_Workflow A Compound Synthesis & Purification B In vitro Cytotoxicity Screening (e.g., MTT Assay) Against a panel of cancer cell lines A->B C Mechanism of Action Studies (e.g., Kinase Inhibition Assays, Cell Cycle Analysis, Apoptosis Assays) B->C Active Compounds D In vivo Efficacy Studies (Xenograft models in mice) C->D E Lead Optimization D->E Promising Candidates

Caption: Workflow for evaluating the anticancer potential.

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (typically from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity

Benzothiazole derivatives have shown promise as antibacterial and antifungal agents.[16][17][18][19][20] Their mechanism of action can involve the inhibition of essential microbial enzymes.[18][21]

Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Broth Microdilution: In a 96-well plate, prepare two-fold serial dilutions of this compound in a suitable broth medium.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Neuroprotective Effects

Given that the FDA-approved drug Riluzole is a benzothiazole, exploring the neuroprotective potential of novel analogues is a logical step.[7][22][23][24] Benzothiazoles may exert neuroprotection through various mechanisms, including antioxidant effects and modulation of neurotransmitter systems.[22][23]

Experimental Approach: In Vitro Neuroprotection Assay

  • Neuronal Cell Culture: Culture neuronal cell lines (e.g., SH-SY5Y) or primary neurons.

  • Induction of Neurotoxicity: Induce cellular stress or damage using a neurotoxin (e.g., hydrogen peroxide for oxidative stress, glutamate for excitotoxicity).

  • Compound Treatment: Co-treat the cells with the neurotoxin and various concentrations of this compound.

  • Viability Assessment: Measure cell viability using assays such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release.

  • Mechanism of Action: Investigate the underlying neuroprotective mechanisms by measuring markers of oxidative stress, apoptosis, or mitochondrial function.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the pharmacologically rich class of benzothiazoles. Based on the extensive body of research on related compounds, it is plausible that this derivative possesses significant biological activity. The proposed synthetic route provides a clear path for its preparation, and the outlined biological evaluation protocols offer a systematic approach to uncovering its therapeutic potential.

Future research should focus on the actual synthesis and characterization of this compound, followed by a comprehensive screening for its anticancer, antimicrobial, and neuroprotective properties. Structure-activity relationship (SAR) studies, involving the synthesis of related analogues with modifications at the 2-, 5-, and 6-positions, will be crucial for optimizing its biological activity and developing it into a viable drug candidate.

References

Physical and chemical properties of 2,5-dimethylbenzothiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Dimethylbenzothiazole Derivatives

Authored by: A Senior Application Scientist

Foreword

The benzothiazole moiety, a bicyclic heterocyclic system, stands as a cornerstone in the fields of medicinal chemistry and material science. Its unique electronic properties and versatile reactivity have led to the development of a vast array of derivatives with significant biological and physical functionalities. Among these, the 2,5-dimethylbenzothiazole scaffold serves as a particularly intriguing starting point for molecular design. This guide provides a comprehensive exploration of the synthesis, physicochemical properties, and diverse applications of 2,5-dimethylbenzothiazole derivatives, offering researchers, scientists, and drug development professionals a detailed resource to support their endeavors.

The 2,5-Dimethylbenzothiazole Core: An Introduction

2,5-Dimethylbenzothiazole is an aromatic heterocyclic compound with the chemical formula C9H9NS.[1] It consists of a benzene ring fused to a thiazole ring, with methyl groups substituted at the 2 and 5 positions. This core structure is a key building block in the synthesis of a wide range of biologically active molecules and functional materials.[2] The presence of the electron-rich sulfur and nitrogen atoms, combined with the extended π-system, imparts unique characteristics to these derivatives, making them valuable scaffolds in drug discovery and material science.[3][4]

The applications of benzothiazole derivatives are extensive, ranging from anticancer and antimicrobial agents to corrosion inhibitors and components in organic light-emitting diodes (OLEDs).[2][5] The specific substitution pattern of the 2,5-dimethyl core influences the molecule's steric and electronic properties, allowing for fine-tuning of its activity and function.

Synthetic Pathways to 2,5-Dimethylbenzothiazole Derivatives

The synthesis of benzothiazole derivatives can be achieved through various chemical routes. A prevalent and efficient method involves the condensation reaction of an appropriately substituted 2-aminothiophenol with a carboxylic acid, aldehyde, or nitrile.[6]

General Synthetic Scheme

A common approach to synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenols with various electrophiles. For 2,5-dimethylbenzothiazole derivatives, the starting material would be 4-methyl-2-aminothiophenol. The following diagram illustrates a generalized synthetic workflow.

Synthesis_Workflow start 4-Methyl-2-aminothiophenol condensation Condensation Reaction start->condensation reagent Carboxylic Acid / Aldehyde / Nitrile reagent->condensation cyclization Intramolecular Cyclization & Dehydration/Oxidation condensation->cyclization product 2,5-Disubstituted Benzothiazole Derivative cyclization->product

Caption: Generalized workflow for the synthesis of 2,5-disubstituted benzothiazole derivatives.

Exemplary Experimental Protocol: Synthesis of N'- (2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazide Derivatives

This protocol is adapted from a method used for synthesizing benzothiazole derivatives with potential anticancer activity.[7]

Step 1: Synthesis of 2-(benzo[d]thiazol-2-yl)acetohydrazide

  • To a solution of ethyl 2-(benzo[d]thiazol-2-yl)acetate in ethanol, add hydrazine hydrate.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration, wash with cold ethanol, and dry to obtain the acetohydrazide derivative.

Step 2: Synthesis of N'-(2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazide Derivatives

  • Dissolve the 2-(benzo[d]thiazol-2-yl)acetohydrazide in an appropriate solvent such as ethanol or acetic acid.

  • Add a substituted benzaldehyde to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 8-12 hours.

  • After cooling, the solid product is filtered, washed, and recrystallized to yield the final benzohydrazide derivative.[7]

Self-Validation: The purity and identity of the synthesized compounds must be confirmed through spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), as well as elemental analysis.[3][7]

Physicochemical Properties of 2,5-Dimethylbenzothiazole

The physical and chemical properties of the parent compound, 2,5-dimethylbenzothiazole, provide a baseline for understanding its derivatives.

Core Physical Properties
PropertyValueUnitSource
Molecular Formula C9H9NS[1]
Molecular Weight 163.24 g/mol [1][8]
Melting Point 36-40°C[9]
Boiling Point 146 / 10°C / mmHg[9]
Density 1.1108 (estimate)g/cm³[9]
logP (Octanol/Water) 2.913 (Calculated)[8]
Water Solubility (logS) -3.75 (Calculated)mol/L[8]
Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized 2,5-dimethylbenzothiazole derivatives.[5]

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts of the aromatic protons and carbons, as well as the methyl protons, are characteristic and confirm the substitution pattern. For instance, in ¹H NMR, the methyl protons at positions 2 and 5 would appear as singlets in distinct regions of the spectrum.[3]

  • Infrared (IR) Spectroscopy: Used to identify functional groups. Characteristic peaks for the C=N stretching of the thiazole ring, C=C stretching of the benzene ring, and C-H stretching of the methyl and aromatic groups are typically observed.[3]

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.[5]

  • UV-Visible Spectroscopy: The absorption spectra of these compounds are influenced by the electronic transitions within the conjugated system. Substituents on the benzothiazole ring can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maximum.[5]

Quantum Chemical Calculations

Density Functional Theory (DFT) calculations are often employed to complement experimental data. These computational studies can predict molecular geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps, which are crucial for understanding the reactivity and potential applications of these molecules in materials science.[5][10]

Applications in Medicinal Chemistry

Derivatives of benzothiazole are renowned for their broad spectrum of biological activities.[2][11] The 2,5-dimethylbenzothiazole scaffold is a privileged structure in the design of novel therapeutic agents.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of benzothiazole derivatives.[7] They can exert their effects through various mechanisms, including the inhibition of protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and signal transduction.[7]

Anticancer_Mechanism drug 2,5-Dimethylbenzothiazole Derivative inhibition Inhibition drug->inhibition ptk Protein Tyrosine Kinases (e.g., ABL1, ABL2) cell_cycle Cell Cycle Arrest ptk->cell_cycle cdk Cyclin-Dependent Kinases (e.g., CDK4, CDK6) cdk->cell_cycle inhibition->ptk inhibition->cdk inhibition->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis

Caption: Proposed mechanism of anticancer action via kinase inhibition.

Antimicrobial Activity

Benzothiazole derivatives have demonstrated significant activity against a wide range of microbial pathogens, including bacteria and fungi.[3][12] Their mechanism of action can involve the inhibition of essential enzymes, such as dihydropteroate synthase (DHPS) in bacteria, or the disruption of cell membrane integrity.[3] Some derivatives have shown potent activity against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[13]

Other Biological Activities

The therapeutic potential of 2,5-dimethylbenzothiazole derivatives extends to a variety of other biological targets. They have been investigated as:

  • Enzyme inhibitors: Targeting enzymes like monoamine oxidase, which is relevant in neurodegenerative diseases.[12][14]

  • Anti-inflammatory agents. [12]

  • Antitubercular agents. [12][15]

  • Anthelmintic and antiprotozoal agents. [12]

Applications in Material Science

The unique photophysical properties of the benzothiazole core make its derivatives suitable for various applications in material science.

Corrosion Inhibitors

2-Mercaptobenzothiazole and its derivatives are widely used as corrosion inhibitors for metals like copper and zinc.[5][16] They form a protective film on the metal surface, preventing oxidative degradation.

Organic Electronics

The extended π-conjugated system in benzothiazole derivatives makes them candidates for use in organic electronics. They can be incorporated into the design of:

  • Dyes for dye-sensitized solar cells (DSSCs). [5]

  • Organic light-emitting diodes (OLEDs).

  • Fluorescent sensors for detecting metal ions or other analytes.

Advanced Characterization Workflow

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized 2,5-dimethylbenzothiazole derivative.

Step 1: Preparation of Inoculum

  • Culture the test microorganism (e.g., S. aureus) overnight in an appropriate broth medium.

  • Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

Step 2: Preparation of Compound Dilutions

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing the broth medium.

Step 3: Inoculation and Incubation

  • Add the standardized inoculum to each well of the microtiter plate.

  • Include positive (microorganism only) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

Step 4: Determination of MIC

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Workflow start Prepare Bacterial Inoculum inoculation Inoculate Microtiter Plate start->inoculation dilution Serial Dilution of Test Compound dilution->inoculation incubation Incubate at 37°C inoculation->incubation read Read Results incubation->read mic Determine MIC Value read->mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

The 2,5-dimethylbenzothiazole scaffold continues to be a fertile ground for the discovery and development of novel molecules with significant applications in both medicine and material science. The versatility in its synthesis allows for the creation of diverse chemical libraries, and its derivatives have consistently demonstrated a wide range of biological activities and useful physicochemical properties.

Future research will likely focus on:

  • Structure-Activity Relationship (SAR) studies: To design more potent and selective derivatives with improved pharmacokinetic profiles.

  • Development of novel synthetic methodologies: Focusing on green chemistry principles to create these compounds more efficiently and sustainably.[6]

  • Exploration of new applications: Investigating their potential in areas such as neuroprotective agents, antiviral drugs, and advanced functional materials.

The insights and protocols provided in this guide aim to equip researchers with the foundational knowledge required to innovate within this exciting and impactful area of chemical science.

References

Understanding and Determining the Organic Solvent Solubility of 2,5-Dimethylbenzo[d]thiazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

2,5-Dimethylbenzo[d]thiazol-6-amine is a substituted benzothiazole derivative. The benzothiazole scaffold is a significant bicyclic heterocyclic system featured in numerous compounds with diverse pharmacological activities, including those targeting the central nervous system.[1] Understanding the physicochemical properties of novel derivatives like this compound is a prerequisite for any meaningful research and development, particularly in the pharmaceutical sciences.

Among these properties, solubility is a critical gatekeeper for a compound's utility. Low solubility can lead to unpredictable results in in vitro assays, hinder formulation development, and ultimately result in poor bioavailability, dooming a promising drug candidate.[2][3] This guide provides a comprehensive technical framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in various organic solvents. We will delve into the theoretical underpinnings of its solubility based on its molecular structure and present a gold-standard experimental protocol for its quantitative measurement.

Part 1: Theoretical Framework and Solubility Prediction

The first step in any solubility assessment is a theoretical analysis of the molecule's structure. The long-standing principle of "like dissolves like" provides a robust qualitative framework for prediction.[4] This rule states that substances with similar polarities are more likely to be soluble in one another.

Structural Analysis of this compound

The structure of this compound can be deconstructed into three key components that influence its polarity and, by extension, its solubility:

  • The Benzothiazole Core: This fused aromatic ring system is relatively large and nonpolar (lipophilic), contributing to poor solubility in highly polar solvents like water.

  • Two Methyl Groups (-CH₃): Located at positions 2 and 5, these alkyl groups are nonpolar and further increase the molecule's overall lipophilicity or "greasiness."

  • The Amino Group (-NH₂): The primary amine at position 6 is a polar functional group. It can act as both a hydrogen bond donor (via the N-H bonds) and acceptor (via the lone pair of electrons on the nitrogen). This group significantly increases the molecule's ability to interact with polar solvents. Furthermore, as a basic functional group, it can be protonated in acidic conditions to form a more polar, water-soluble salt.[5]

Causality: The overall solubility of the molecule is a balance between the nonpolar benzothiazole core and methyl groups, and the polar amino group. We can therefore predict that the molecule will be most soluble in polar organic solvents that can engage in hydrogen bonding with the amino group while also accommodating the nonpolar aromatic system. Its solubility in nonpolar solvents is expected to be limited due to the influence of the polar amine.

Predicted Solubility Profile

Based on this structural analysis, a qualitative solubility profile can be predicted. This serves as a crucial starting point for selecting appropriate solvents for experiments, reactions, or formulation.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High / Freely Soluble These are strong organic solvents capable of dissolving a wide array of compounds.[6] Their high polarity effectively solvates the amino group, and they can accommodate the nonpolar regions.
Polar Protic Methanol, EthanolHigh / Soluble These solvents can act as both hydrogen bond donors and acceptors, leading to favorable interactions with the compound's amino group.[7]
Intermediate Polarity Acetone, Dichloromethane (DCM)Moderate / Soluble These solvents offer a balance of polarity that can accommodate both the polar and nonpolar features of the molecule.
Nonpolar Hexane, TolueneLow / Sparingly Soluble The dominant nonpolar character of these solvents makes it difficult for them to overcome the crystal lattice energy of the solid and effectively solvate the polar amino group.[4]
Aqueous Water, Buffers (neutral pH)Very Low / Insoluble The large, nonpolar surface area of the benzothiazole ring and methyl groups dominates, leading to poor aqueous solubility.[8][9]

Part 2: Experimental Determination of Thermodynamic Solubility

While predictions are invaluable, they must be confirmed by empirical data. The most reliable measure of a compound's solubility is its thermodynamic or equilibrium solubility. This is the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature, once the system has reached equilibrium.

The "shake-flask" method is universally regarded as the gold-standard technique for determining equilibrium solubility due to its reliability and direct measurement approach.[10][11]

Workflow for Shake-Flask Solubility Determination

The diagram below outlines the logical flow of the experimental protocol, from sample preparation to final quantification.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A 1. Weigh excess This compound B 2. Add known volume of organic solvent A->B C 3. Seal vial and place in shaker incubator B->C D 4. Shake at constant temp. (e.g., 25°C) for 24h C->D E 5. Centrifuge to pellet undissolved solid D->E F 6. Filter supernatant (e.g., 0.22 µm PTFE filter) E->F G 7. Dilute supernatant to working range F->G H 8. Analyze by validated HPLC-UV method G->H I 9. Calculate concentration from calibration curve H->I

Caption: Experimental workflow for the shake-flask method.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.

1. Materials and Reagents:

  • This compound (solid, high purity)

  • Selected organic solvents (e.g., DMSO, Ethanol, Methanol, Acetone) of analytical grade

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Calibrated analytical balance and pipettes

  • HPLC system with UV detector

2. Experimental Procedure:

  • Preparation of Slurry: Add an excess amount of solid this compound to a glass vial. An amount that is visibly in excess of what will dissolve is required (e.g., 5-10 mg).

    • Expert Insight: Adding too much solid can sometimes alter the properties of the solvent system, while too little will not result in a saturated solution. Visual confirmation of excess solid at the end of the experiment is crucial.[10]

  • Solvent Addition: Accurately pipette a known volume of the chosen organic solvent (e.g., 1.0 mL) into the vial.

  • Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the mixture vigorously for a minimum of 24 hours to ensure equilibrium is reached.[2]

    • Trustworthiness: For novel compounds, it is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the measured concentration does not change, thereby validating that equilibrium has been achieved.

  • Phase Separation: After equilibration, allow the vials to rest to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully draw the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter directly into a clean HPLC vial.

    • Expert Insight: Filtration is a critical step to remove any microscopic particulate matter that could interfere with the analytical measurement and lead to an overestimation of solubility.[2][3]

  • Dilution: Perform an accurate serial dilution of the filtered supernatant with the same solvent to bring the concentration within the linear range of the analytical method's calibration curve.

Part 3: Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard and reliable method for quantifying dissolved benzothiazole derivatives.[12] The aromatic nature of the benzothiazole core provides strong UV absorbance, making it highly suitable for this detection method.

Protocol for HPLC Method Development and Quantification
  • Instrument Setup (Example Conditions):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A good starting point is a 50:50 mixture.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detector Wavelength: Scan the UV spectrum of the compound to find the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

  • Preparation of Calibration Standards:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO or the mobile phase).

    • Perform serial dilutions to create a series of at least five calibration standards of known concentrations that bracket the expected sample concentration.

  • Analysis and Calculation:

    • Inject the calibration standards into the HPLC system and record the peak area for each concentration.

    • Generate a calibration curve by plotting peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.99 for accuracy.

    • Inject the diluted sample from the solubility experiment.

    • Using the peak area of the sample and the equation from the calibration curve, calculate the concentration in the diluted sample.

    • Multiply this value by the dilution factor to determine the final solubility concentration in the original saturated solution. Report the result in mg/mL or mmol/L.

Conclusion

The solubility of this compound in organic solvents is governed by the interplay between its nonpolar benzothiazole core and its polar amino functional group. While theoretical predictions suggest high solubility in polar organic solvents like DMSO and alcohols, these must be verified through rigorous experimentation. The shake-flask method, coupled with a robust analytical technique such as HPLC-UV, provides a reliable and authoritative means to quantitatively determine the thermodynamic solubility. The protocols and principles outlined in this guide offer a comprehensive framework for researchers to generate accurate and reproducible solubility data, a critical step in advancing the scientific journey of this compound from the laboratory to potential application.

References

A Predictive Spectroscopic and Structural Elucidation Guide to 2,5-Dimethylbenzo[d]thiazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive, predictive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation and characterization of 2,5-Dimethylbenzo[d]thiazol-6-amine. In the absence of directly published experimental data for this specific molecule, this document synthesizes information from structurally related analogs and foundational spectroscopic principles to construct a reliable predictive model for its spectral characteristics. The methodologies, data interpretation, and analytical workflows are presented to support researchers in medicinal chemistry and materials science in the identification and verification of this compound and its derivatives.

Introduction and Molecular Structure

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of compounds with diverse biological activities.[1][2] The specific substitution pattern of this compound, featuring an amino group and two methyl groups on the benzene ring, presents a unique electronic and structural profile. The amino group at the C6 position and the methyl group at the C5 position are electron-donating, which significantly influences the chemical environment of the molecule, thereby affecting its spectroscopic signature.

Accurate structural confirmation is the bedrock of chemical research and drug development. This guide explains the causality behind experimental choices and provides a self-validating framework for analysis, grounding its predictions in data from closely related compounds such as 2-amino-6-methylbenzothiazole and the parent 2-aminobenzothiazole scaffold.[3][4]

Below is the chemical structure of the target compound with standard IUPAC numbering for unambiguous spectral assignment.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure by mapping the chemical environments of proton (¹H) and carbon (¹³C) nuclei.[5] For a molecule like this compound, NMR is indispensable for confirming the substitution pattern on the aromatic ring.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on the principle of substituent effects on aromatic rings. The electron-donating amino (-NH₂) and methyl (-CH₃) groups will shield nearby protons, causing them to resonate at a higher field (lower δ value) compared to the unsubstituted benzothiazole. The choice of a polar aprotic solvent like DMSO-d₆ is common for these types of compounds to ensure solubility and to observe exchangeable protons like those of the amine group.[6]

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~7.21Singlet (s)1HH-4This proton is adjacent to the electron-donating methyl group at C5 and is expected to be a singlet as it has no adjacent protons for coupling.
~6.85Singlet (s)1HH-7Shielded by the strong electron-donating effect of the para-amino group at C6. Its singlet nature arises from the lack of an adjacent proton.
~4.90Broad Singlet (s)2H-NH₂ (C6)The chemical shift of amine protons can vary and they often appear as a broad signal. This signal will disappear upon a D₂O shake.
~2.40Singlet (s)3H-CH₃ (C5)Aromatic methyl groups typically resonate in this region.
~2.25Singlet (s)3H-CH₃ (C2)Methyl group attached to the C2 position of the thiazole ring.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are also based on substituent effects. Carbons directly attached to the electron-donating -NH₂ and -CH₃ groups will be shielded (lower δ), while the quaternary carbons of the thiazole ring will appear further downfield.

Predicted Chemical Shift (δ) ppmAssignmentRationale
~165.5C2Carbon of the C=N bond in the thiazole ring, typically downfield.
~148.0C8 (C7a)Quaternary carbon at the thiazole-benzene ring fusion, adjacent to the nitrogen.
~145.2C6Aromatic carbon bearing the amino group; significantly shielded.
~132.0C9 (C3a)Quaternary carbon at the ring fusion, adjacent to the sulfur.
~128.5C5Aromatic carbon bearing the methyl group.
~123.0C4Aromatic CH carbon.
~115.0C7Aromatic CH carbon, shielded by the ortho-amino group.
~21.0C5-CH₃Aliphatic carbon of the methyl group on the benzene ring.
~19.5C2-CH₃Aliphatic carbon of the methyl group on the thiazole ring.
Experimental Protocol: NMR Spectroscopy

A robust protocol is essential for acquiring high-quality, reproducible NMR data.[5]

  • Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, high-quality 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for observing labile amine protons.

  • Internal Standard: Add Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

    • For ¹³C NMR, a higher sample concentration (30-50 mg) and a longer acquisition time may be necessary due to the low natural abundance of the ¹³C isotope. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[3]

Predicted Characteristic IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its amine, aromatic, and heterocyclic components.

Frequency Range (cm⁻¹)Vibration TypeAssignmentRationale
3450–3300N-H Symmetric & Asymmetric StretchingPrimary Amine (-NH₂)A characteristic doublet in this region confirms the presence of the -NH₂ group.[7]
3100–3000C-H StretchingAromatic C-HIndicates the presence of the benzene ring.
2980–2850C-H StretchingAliphatic C-HCorresponds to the methyl (-CH₃) groups.
1640–1610N-H Bending (Scissoring)Primary Amine (-NH₂)A strong band that further confirms the primary amine.
1615–1580C=N StretchingThiazole RingCharacteristic stretching vibration for the imine bond within the heterocyclic ring.[7]
1550–1450C=C StretchingAromatic RingMultiple bands in this region are indicative of the aromatic system.
Experimental Protocol: FT-IR Spectroscopy

The following describes a typical procedure for obtaining an FT-IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid samples.[3]

  • Instrument Preparation: Ensure the FT-IR spectrometer is purged and stable.

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This is a critical step to subtract atmospheric interferences (e.g., CO₂, H₂O) from the final sample spectrum.[3]

  • Sample Application: Place a small amount of the purified solid sample directly onto the ATR crystal and apply pressure using the built-in clamp to ensure good contact.

  • Spectrum Acquisition: Record the sample spectrum over a typical range of 4000–400 cm⁻¹.[3]

  • Data Analysis: The final processed spectrum is analyzed to identify the characteristic absorption bands corresponding to the molecule's functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound and can offer structural information through the analysis of fragmentation patterns.

Predicted Mass and Fragmentation Pattern
  • Molecular Formula: C₉H₁₀N₂S

  • Molecular Weight: 178.25 g/mol

  • Predicted Molecular Ion Peak: For a soft ionization technique like Electrospray Ionization (ESI), the expected peak would be the protonated molecule, [M+H]⁺, at m/z 179.26 . For Electron Impact (EI) ionization, the molecular ion peak M⁺ would be at m/z 178.25 .[4]

Fragmentation Analysis: The benzothiazole ring is relatively stable. Key fragmentation pathways would likely involve:

  • Loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z 163.

  • Cleavage of the thiazole ring, although this requires more energy.

  • Analysis of isotopic patterns, particularly the [M+2] peak due to the natural abundance of ³⁴S, can help confirm the presence of a sulfur atom.

Experimental Protocol: Mass Spectrometry

A general protocol for analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is as follows.[6]

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer via an LC system. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule as it typically produces the intact protonated molecular ion, minimizing initial fragmentation and simplifying spectral interpretation.[5]

  • Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole or Time-of-Flight). High-resolution mass spectrometry (HRMS) is highly recommended to confirm the elemental composition.

  • Detection: A detector records the abundance of each ion, which is then plotted against its m/z value to generate the mass spectrum.

Integrated Spectroscopic Analysis Workflow

The definitive structural elucidation of a novel compound is not achieved by a single technique but by the logical integration of data from multiple spectroscopic methods. The workflow below illustrates this interdependent process.

cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Elucidation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir nmr NMR Spectroscopy (¹H, ¹³C, DEPT) purification->nmr interp_ms Determine Molecular Formula & Weight ms->interp_ms interp_ir Identify Functional Groups (-NH₂, -CH₃, Aromatic) ir->interp_ir interp_nmr Determine Connectivity & Stereochemistry nmr->interp_nmr elucidation Final Structure Elucidation & Verification interp_ms->elucidation interp_ir->elucidation interp_nmr->elucidation

Caption: A logical workflow for the structural characterization of an organic compound.[5]

Conclusion

This guide presents a detailed, predictive spectroscopic profile for this compound. By leveraging data from structurally similar compounds and fundamental principles, it offers researchers a robust framework for identifying this molecule. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a clear spectral signature to look for, while the detailed experimental protocols outline a reliable path to obtaining high-quality data. This integrated approach is crucial for ensuring the scientific integrity of any research involving the synthesis and application of novel chemical entities.

References

A Technical Guide to the Biological Potential of Novel Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold - A Privileged Motif in Medicinal Chemistry

Benzothiazole, a bicyclic heterocyclic compound featuring a benzene ring fused to a thiazole ring, represents a cornerstone scaffold in modern drug discovery.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, earning it the designation of a "privileged structure."[3][4] This versatility has led to the development of numerous benzothiazole derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and anticonvulsant effects.[1][3][5][6] Several clinically approved drugs, such as Riluzole for amyotrophic lateral sclerosis (ALS) and Pramipexole for Parkinson's disease, contain the benzothiazole core, underscoring its therapeutic relevance.[2][3]

This guide provides an in-depth exploration of the significant biological activities of novel benzothiazole compounds, focusing on the mechanistic underpinnings of their actions. It is designed for researchers, scientists, and drug development professionals, offering not only a review of current knowledge but also detailed, field-proven experimental workflows for the evaluation of these promising therapeutic agents.

Part 1: Anticancer Activity - Targeting the Hallmarks of Malignancy

The development of novel, selective, and less-toxic anticancer agents remains a paramount challenge in medicinal chemistry.[7] Benzothiazole derivatives have emerged as a powerful class of antitumor agents, demonstrating potent activity against a wide range of cancer cell lines, including those of the breast, colon, lung, and kidney.[8][9]

Core Mechanisms of Antitumor Action

The anticancer efficacy of benzothiazole compounds stems from their ability to modulate multiple biological targets and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[8][10]

  • Enzyme Inhibition: Many benzothiazole derivatives function as potent enzyme inhibitors. They have been shown to target key enzymes such as topoisomerase II, which is vital for DNA replication, and various tyrosine kinases (e.g., EGFR, VEGFR) that drive oncogenic signaling.[3][10] Furthermore, some derivatives act as inhibitors of carbonic anhydrase, an enzyme implicated in the survival of hypoxic tumors.[5]

  • Induction of Apoptosis: A primary mechanism for many successful chemotherapeutics is the induction of programmed cell death, or apoptosis. Novel benzothiazole-acylhydrazones and benzothiazole-thiazolidinones have been shown to induce apoptosis in cancer cells in a dose-dependent manner, often outperforming established drugs like cisplatin in their apoptotic potential.[7][10] This is frequently achieved by disrupting the mitochondrial membrane potential and modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-xL) proteins.[11]

  • Signaling Pathway Modulation: Benzothiazole compounds can exert their effects by inhibiting critical intracellular signaling pathways. Studies have demonstrated that certain derivatives can simultaneously suppress the AKT and ERK signaling pathways, which are central to tumor cell survival and proliferation.[12] Downregulation of the JAK/STAT and PI3K/Akt/mTOR pathways has also been observed, highlighting the multi-targeted nature of these compounds.[11]

Apoptotic_Signaling_Pathway BZT Benzothiazole Derivative EGFR EGFR BZT->EGFR Inhibits PI3K PI3K BZT->PI3K Inhibits ERK ERK BZT->ERK Inhibits STAT3 STAT3 BZT->STAT3 Inhibits Bax Bax BZT->Bax Upregulates EGFR->PI3K EGFR->ERK EGFR->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation STAT3->Proliferation Bax->Apoptosis

Caption: Inhibition of key oncogenic pathways by benzothiazoles.

Data Presentation: Comparative Cytotoxicity

The potency of a novel compound is quantified by its half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of cell viability. Lower IC₅₀ values indicate higher potency.

Compound IDCancer Cell LineIC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)
BZT-01 MCF-7 (Breast)15.2 ± 1.81.2 ± 0.3
BZT-01 A549 (Lung)44.0 ± 4.10.9 ± 0.2
BZT-02 C6 (Glioma)3.0 ± 0.53.0 ± 0.4
BZT-02 HT-29 (Colon)8.5 ± 1.12.1 ± 0.5
BZT-03 HepG2 (Liver)4.8 ± 0.70.8 ± 0.1

Note: Data are hypothetical, synthesized from trends reported in literature sources such as[7][10][13][14].

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[15][16] It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT tetrazolium salt to a purple formazan product.[14] The intensity of the purple color is directly proportional to the number of viable cells.

Workflow for In Vitro Cytotoxicity Testing

MTT_Assay_Workflow start Start step1 1. Cell Seeding Seed cells in a 96-well plate (e.g., 5,000 cells/well) start->step1 step2 2. Incubation Incubate for 24h to allow cell attachment step1->step2 step3 3. Compound Treatment Add fresh media with various concentrations of Benzothiazole compound step2->step3 step4 4. Incubation Incubate for 24-72h step3->step4 step5 5. MTT Addition Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 4h step4->step5 step6 6. Formazan Solubilization Remove media and add DMSO to dissolve formazan crystals step5->step6 step7 7. Absorbance Reading Read absorbance at ~570 nm using a plate reader step6->step7 step8 8. Data Analysis Calculate % viability and determine IC50 values step7->step8 end_node End step8->end_node

Caption: Standard workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Culture & Seeding: Maintain the chosen cancer cell line in appropriate culture medium. Seed the cells into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[14]

  • Compound Preparation & Treatment: Prepare a stock solution of the novel benzothiazole compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in fresh culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% (v/v) to prevent solvent-induced toxicity.[14]

  • Exposure: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (medium with DMSO only) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, depending on the cell doubling time and experimental goals.

  • MTT Reagent Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Self-Validation Check: The positive control should yield an IC₅₀ value consistent with historical data for that cell line, and the vehicle control should exhibit ~100% viability, confirming the health of the cell culture and the integrity of the assay. An alternative, the XTT assay, produces a water-soluble formazan, eliminating the need for the solubilization step and potentially reducing compound interference.[17]

Part 2: Antimicrobial Activity - A Scaffold for Combating Resistance

The rise of multidrug-resistant pathogens poses a critical threat to global health, necessitating the discovery of new antimicrobial agents with novel mechanisms of action.[18] Benzothiazole derivatives have demonstrated significant potential, with numerous studies reporting noteworthy antibacterial and antifungal activities.[6][19][20]

Mechanisms of Antimicrobial Action

Benzothiazoles can disrupt essential microbial processes, leading to growth inhibition or cell death.

  • Enzyme Inhibition: A key mechanism for sulfonamide-containing benzothiazoles is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[18] By competing with the natural substrate, these compounds block a vital metabolic pathway.

  • Cell Wall Synthesis: Some benzothiazole-based thiazolidinones are predicted to act as MurB inhibitors.[21] MurB is an enzyme involved in the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall, making it an attractive target for antibacterial drug design.

  • Other Targets: Other reported mechanisms include the inhibition of DNA gyrase, an enzyme necessary for DNA replication, and the disruption of fungal cell membranes through the inhibition of enzymes like 14α-lanosterol demethylase.[20][22]

Data Presentation: Antimicrobial Potency (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard measure of antimicrobial potency.

Compound IDStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Candida albicans (MIC in µg/mL)
BZT-A1 83216
BZT-A2 4168
BZT-A3 >64>6432
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A4

Note: Data are hypothetical, based on trends reported in sources such as[18][20][22][23].

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[24] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), the authoritative body for AST standards.[25][26][27]

Workflow for Minimum Inhibitory Concentration (MIC) Determination

MIC_Workflow start Start step1 1. Compound Dilution Prepare 2-fold serial dilutions of the Benzothiazole compound in a 96-well plate start->step1 step2 2. Inoculum Preparation Prepare a standardized microbial suspension (e.g., 0.5 McFarland) step1->step2 step3 3. Inoculation Add the microbial suspension to each well step2->step3 step4 4. Incubation Incubate the plate at 35-37°C for 16-24 hours step3->step4 step5 5. Visual Inspection Determine the lowest concentration with no visible growth (turbidity) step4->step5 step6 6. MIC Determination The well from Step 5 is the MIC value step5->step6 end_node End step6->end_node

Caption: Workflow for the broth microdilution MIC assay.

Detailed Steps:

  • Media and Compound Preparation: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria. Prepare a stock solution of the benzothiazole compound in DMSO.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the broth to create a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate, including a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. The positive control well should be turbid, and the negative control well should be clear.

Self-Validation Check: The use of quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) tested against a standard antibiotic should yield MICs within the CLSI-published acceptable ranges, ensuring the validity of the testing conditions.[26]

Part 3: Neuroprotective Activity - A Hope for Neurodegenerative Disorders

Neurodegenerative diseases like Alzheimer's, Parkinson's, and ALS are characterized by the progressive loss of neuronal function.[28] Benzothiazole derivatives, most notably the FDA-approved drug Riluzole, have demonstrated significant neuroprotective properties, making this scaffold a focal point for the development of new therapies.[3][29]

Mechanisms of Neuroprotection

The neuroprotective effects of benzothiazoles are multifaceted, addressing key pathological features of these diseases.

  • Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage. Some benzothiazole analogs can protect neuronal cells from damage induced by reactive oxygen species (ROS) by modulating the activity of key antioxidant enzymes like catalase.[30]

  • Anti-Excitotoxicity: Excessive stimulation by the neurotransmitter glutamate (excitotoxicity) is a common pathway of neuronal death in conditions like stroke and ALS. Riluzole and other derivatives are known to inhibit glutamate release and block certain glutamate receptors, thereby preventing this toxic cascade.[31][32]

  • Amyloid Imaging: Certain benzothiazole derivatives, such as Flutemetamol, are used as diagnostic imaging agents for detecting β-amyloid plaques, a hallmark of Alzheimer's disease, showcasing the scaffold's utility in both diagnostics and therapeutics.[2][3]

Experimental Protocol: In Vitro Neuroprotection Assay (Oxidative Stress Model)

A common and effective method to screen for neuroprotective activity involves inducing cellular stress in a neuronal cell line and measuring the ability of a compound to rescue the cells from death.[33][34][35][36]

Workflow for In Vitro Neuroprotection Assay

Neuroprotection_Workflow start Start step1 1. Cell Seeding Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate start->step1 step2 2. Compound Pre-treatment After 24h, treat cells with novel Benzothiazole compounds for 1-2 hours step1->step2 step3 3. Stress Induction Induce oxidative stress by adding a neurotoxin (e.g., H₂O₂ or Rotenone) step2->step3 step4 4. Incubation Incubate for 24 hours step3->step4 step5 5. Viability Assessment Measure cell viability using a cytotoxicity assay (e.g., MTT or XTT) step4->step5 step6 6. Data Analysis Compare viability of treated cells to stressed-only cells step5->step6 end_node End step6->end_node

Caption: Workflow for assessing neuroprotective activity.

Detailed Steps:

  • Cell Culture: Seed a human neuroblastoma cell line (e.g., SH-SY5Y) or a glioblastoma line (e.g., U87 MG) in a 96-well plate and allow them to attach for 24 hours.[30]

  • Pre-treatment: Treat the cells with various concentrations of the novel benzothiazole compound for 1-2 hours.

  • Induction of Stress: Introduce a neurotoxic agent to induce oxidative stress. Hydrogen peroxide (H₂O₂) is commonly used to model ROS-mediated damage.[30] The concentration of H₂O₂ should be pre-determined to cause approximately 50% cell death in control wells.

  • Incubation: Co-incubate the cells with the compound and the neurotoxin for an additional 24 hours.

  • Viability Measurement: Assess the cell viability using an MTT or XTT assay as described in Part 1.

  • Analysis: The neuroprotective effect is quantified by the percentage increase in cell viability in the compound-treated wells compared to the wells treated with the neurotoxin alone.

Self-Validation Check: The assay should include a "stress-only" control showing significant cell death and an "unstressed" control showing maximal viability. A known neuroprotective agent can be used as a positive control to validate the model's responsiveness.

Conclusion and Future Perspectives

The benzothiazole scaffold is a remarkably versatile and pharmacologically significant motif in drug discovery.[37] Its derivatives have demonstrated a wide spectrum of biological activities, with compelling evidence supporting their potential as anticancer, antimicrobial, and neuroprotective agents.[1] The ability of these compounds to interact with multiple targets offers a promising strategy for treating complex multifactorial diseases like cancer and neurodegeneration.[2]

Future research will undoubtedly focus on the rational design of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.[2][4] The use of molecular hybridization techniques, which combine the benzothiazole core with other known pharmacophores, represents a powerful approach to generating next-generation therapeutics.[38] As our understanding of the molecular basis of disease deepens, the targeted design of benzothiazole compounds against specific biological pathways will continue to be a highly productive avenue for the development of innovative and effective medicines.

References

Discovery and history of 2,5-Dimethylbenzo[d]thiazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,5-Dimethylbenzo[d]thiazol-6-amine: From Plausible Discovery to Therapeutic Potential

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. This guide provides a comprehensive technical overview of this compound, a specific derivative within this important class of compounds. While a detailed historical account of its initial discovery is not prominently documented in publicly available literature, this paper constructs a plausible pathway for its synthesis based on established methodologies for analogous structures. We delve into a likely synthetic route, detailed experimental protocols, and methods for its structural elucidation. Furthermore, this guide explores the vast therapeutic potential of this compound by drawing parallels with the well-documented biological activities of structurally related compounds, positioning it as a molecule of significant interest for researchers, scientists, and professionals in drug development.

Introduction: The Prominence of the Benzothiazole Scaffold

Benzothiazoles are a class of heterocyclic compounds featuring a benzene ring fused to a thiazole ring.[1] This bicyclic system is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2][3] The versatility of the benzothiazole nucleus has led to its incorporation into a wide array of therapeutic agents with activities spanning anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective applications.[1][4]

The 2-aminobenzothiazole moiety, in particular, has garnered significant attention in drug discovery.[3] Compounds bearing this functional group have demonstrated a broad spectrum of biological activities.[1] A notable example is Riluzole, a 2-aminobenzothiazole derivative used in the treatment of amyotrophic lateral sclerosis (ALS).[3] The continued exploration of novel 2-aminobenzothiazole derivatives is a vibrant area of research aimed at discovering new therapeutic agents.

A Plausible History: The Synthesis of this compound

Proposed Synthetic Pathway

The most likely precursor for the synthesis of this compound is 3,4-dimethylaniline. The synthesis would proceed via an electrophilic substitution reaction where a thiocyanate group is introduced onto the aromatic ring, followed by cyclization to form the benzothiazole ring system.

G cluster_0 Proposed Synthesis of this compound A 3,4-Dimethylaniline D Reaction Mixture (Thiocyanation and Cyclization) A->D B Potassium Thiocyanate (KSCN) B->D C Bromine (Br2) in Glacial Acetic Acid C->D Oxidizing Agent E This compound D->E Work-up and Purification

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for the synthesis of similar 2-aminobenzothiazole derivatives.[5][6]

Materials:

  • 3,4-Dimethylaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ice

  • Sodium bicarbonate solution

  • Ethanol

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve potassium thiocyanate in glacial acetic acid and cool the mixture in an ice-salt bath.

  • To the cooled and stirred solution, add 3,4-dimethylaniline.

  • Slowly add a solution of bromine in glacial acetic acid from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 0°C.

  • After the complete addition of bromine, continue stirring the mixture in the ice bath for an additional 2-3 hours.

  • Pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the resulting solution with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Structural Elucidation and Physicochemical Properties

The confirmation of the structure of the synthesized this compound would be achieved through a combination of spectroscopic techniques.

PropertyValue
Molecular Formula C₉H₁₀N₂S
Molecular Weight 178.25 g/mol
Appearance Expected to be a solid

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbon atoms of the benzothiazole core and the two methyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=N stretching of the thiazole ring, and C-S stretching.[5][7]

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition.[5][7]

Significance in Drug Discovery and Development

The 2-aminobenzothiazole scaffold is a prolific source of biologically active molecules.[1][3] Based on the activities of structurally similar compounds, this compound holds significant promise in several therapeutic areas.

G cluster_1 Potential Therapeutic Applications of this compound Core This compound Scaffold A Anticancer Core->A B Antimicrobial Core->B C Neuroprotection Core->C D Antidiabetic Core->D E Anti-inflammatory Core->E

Caption: Potential therapeutic avenues for the this compound scaffold.

Anticancer Potential

Numerous 2-aminobenzothiazole derivatives have exhibited potent anticancer activity through various mechanisms.[3][8] Some derivatives have been shown to inhibit protein kinases, which are crucial for cancer cell signaling and proliferation.[8] Others have demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells. The substitution pattern on the benzothiazole ring plays a critical role in determining the anticancer efficacy and selectivity. The presence of methyl groups, as in this compound, could influence its lipophilicity and interaction with biological targets.

Antimicrobial Activity

The benzothiazole nucleus is a common feature in compounds with antimicrobial properties.[9] Derivatives of 2-aminobenzothiazole have shown activity against a range of bacteria and fungi.[9] The mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane. The specific substitution on the benzene ring can modulate the antimicrobial spectrum and potency.

Neuroprotective and Other CNS Activities

As evidenced by the clinical use of Riluzole for ALS, the 2-aminobenzothiazole scaffold has a proven track record in the treatment of neurodegenerative diseases.[3] These compounds can exert their effects through various mechanisms, including the modulation of glutamate neurotransmission and inhibition of voltage-gated sodium channels. The dimethyl substitution pattern of the target molecule could be explored for its potential in other CNS disorders.

Antidiabetic Properties

Recent studies have highlighted the potential of 2-aminobenzothiazole derivatives as antidiabetic agents.[10] Some of these compounds have been shown to act as agonists for peroxisome proliferator-activated receptor gamma (PPAR-γ), a key regulator of glucose metabolism and insulin sensitivity.[10] Furthermore, certain derivatives have demonstrated inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications.[10]

Conclusion

While the precise historical account of the discovery of this compound remains to be fully elucidated, its synthesis is readily achievable through well-established chemical methodologies. The true significance of this compound lies in its potential as a versatile scaffold for the development of novel therapeutic agents. Drawing on the extensive body of research on related 2-aminobenzothiazole derivatives, it is evident that this compound is a promising candidate for further investigation in the fields of oncology, infectious diseases, neuropharmacology, and metabolic disorders. This technical guide serves as a foundational resource to encourage and facilitate future research into this intriguing molecule.

References

A Preclinical Research Framework for 2,5-Dimethylbenzo[d]thiazol-6-amine: A Novel Investigational Compound for Central Nervous System Disorders

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. Notably, certain aminobenzothiazole analogues have shown significant promise in the realm of central nervous system (CNS) disorders, exhibiting neuroprotective, anticonvulsant, and antidepressant properties in preclinical studies.[1][2] This technical guide introduces 2,5-Dimethylbenzo[d]thiazol-6-amine, a novel and hitherto unexplored derivative, as a promising candidate for CNS drug discovery. Due to the novelty of this specific molecule, this document presents a comprehensive, hypothetical preclinical research framework designed to rigorously evaluate its therapeutic potential. We will detail a proposed synthesis pathway, a cascade of in vitro and in vivo assays to probe its neuropharmacological activity, and a strategy for preliminary safety and pharmacokinetic profiling. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing the next generation of therapies for neurological and psychiatric conditions.

Introduction: The Therapeutic Potential of the Aminobenzothiazole Scaffold in CNS Disorders

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is considered a "privileged structure" in drug discovery. Its derivatives have been investigated for a multitude of therapeutic applications, including oncology, infectious diseases, and inflammation.[2][3] In the context of CNS disorders, the 2-aminobenzothiazole moiety has garnered significant attention. A notable example is Riluzole, a 2-aminobenzothiazole derivative, which is an approved treatment for amyotrophic lateral sclerosis (ALS) and is known for its neuroprotective effects.[4][5]

The therapeutic potential of this scaffold in the CNS is attributed to several possible mechanisms of action, including the modulation of glutamate neurotransmission, antioxidant effects, and interaction with key enzymes and receptors in the brain.[6][7] Various substituted aminobenzothiazoles have been reported to possess CNS antidepressant, anticonvulsant, and analgesic activities.[1][2] This established neuropharmacological profile of the broader chemical class provides a strong rationale for the investigation of novel, structurally related compounds.

This guide focuses on this compound, a specific derivative for which, to our knowledge, no public domain research on its synthesis or biological activity currently exists. The strategic placement of methyl groups on the benzene ring may influence the molecule's lipophilicity and metabolic stability, potentially enhancing its ability to cross the blood-brain barrier and improving its pharmacokinetic profile. The primary amine at the 6-position offers a site for potential further chemical modification to optimize activity and selectivity.

Proposed Synthesis of this compound

While a specific synthesis for this compound is not documented, a plausible synthetic route can be extrapolated from established methods for preparing substituted 2-aminobenzothiazoles. A common and effective method involves the oxidative cyclization of a substituted aniline with a thiocyanate salt.[8]

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical starting material for the synthesis of this compound is 3,4-dimethyl-2-nitroaniline. The proposed synthesis would proceed in three main steps: 1) reduction of the nitro group to an amine, 2) thiocyanation of the resulting diamine, and 3) intramolecular cyclization to form the benzothiazole ring.

G A 3,4-dimethyl-2-nitroaniline B 3,4-dimethylbenzene-1,2-diamine A->B Reduction (e.g., H2, Pd/C or SnCl2, HCl) C 4,5-dimethyl-2-thiocyanatobenzene-1-amine B->C Thiocyanation (e.g., KSCN, Br2, AcOH) D This compound C->D Intramolecular Cyclization (e.g., heat or acid catalysis)

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3,4-dimethylbenzene-1,2-diamine

  • To a solution of 3,4-dimethyl-2-nitroaniline (1 equivalent) in ethanol, add tin(II) chloride dihydrate (3-4 equivalents) and concentrated hydrochloric acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diamine.

  • Purify the product by column chromatography on silica gel.

Step 2: Synthesis of 4,5-dimethyl-2-thiocyanatobenzene-1-amine

  • Dissolve 3,4-dimethylbenzene-1,2-diamine (1 equivalent) and potassium thiocyanate (2 equivalents) in glacial acetic acid.

  • Cool the solution in an ice bath and add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice water and collect the precipitated solid by filtration.

  • Wash the solid with water and dry under vacuum.

Step 3: Synthesis of this compound

  • The crude 4,5-dimethyl-2-thiocyanatobenzene-1-amine can be heated in a suitable high-boiling solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide) to induce intramolecular cyclization.

  • Alternatively, acidic conditions (e.g., refluxing in ethanol with a catalytic amount of sulfuric acid) can be employed to facilitate the cyclization.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture, neutralize, and extract the product.

  • Purify the final compound, this compound, by recrystallization or column chromatography.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Preclinical Screening Cascade for CNS Activity

A tiered screening approach is proposed to efficiently evaluate the potential of this compound for treating CNS disorders. The cascade will begin with in vitro assays to assess its fundamental neuropharmacological properties and progress to in vivo models to determine its efficacy and preliminary safety profile.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Cellular Functional Assays cluster_2 Tier 3: In Vivo Behavioral Models cluster_3 Tier 4: Preliminary PK/PD & Safety A Primary Neuronal Cell Viability Assay E Electrophysiology on Neuronal Cultures (MEA, Patch-Clamp) A->E B Receptor Binding Assays (e.g., GABA, NMDA, Serotonin) B->E C Enzyme Inhibition Assays (e.g., MAO-A, MAO-B) F Neuroprotection Assays (e.g., against oxidative stress, excitotoxicity) C->F D Blood-Brain Barrier (BBB) Permeability Assay (e.g., PAMPA) I Pharmacokinetic Profiling in Rodents D->I H Rodent models of: - Depression (FST, TST) - Anxiety (EPM, LDT) - Epilepsy (PTZ, MES) - Neurodegeneration (e.g., MPTP, 6-OHDA) E->H F->H G Neurite Outgrowth Assays G->H H->I J Acute Toxicity Studies H->J

Tier 1: In Vitro Screening
AssayPurposeExperimental Protocol (Abbreviated)Data Interpretation
Primary Neuronal Cell Viability To determine the cytotoxicity of the compound.Culture primary rodent cortical neurons. Treat with a concentration range of the compound for 24-48 hours. Assess cell viability using an MTT or LDH assay.Determine the CC50 (50% cytotoxic concentration). A high CC50 is desirable.
Receptor Binding Assays To identify potential molecular targets in the CNS.Use commercially available kits or services to screen the compound against a panel of CNS receptors (e.g., GABA-A, NMDA, serotonin, dopamine receptors).Determine the binding affinity (Ki) for each receptor. High affinity for a specific receptor suggests a potential mechanism of action.
Enzyme Inhibition Assays To assess inhibitory activity against key CNS enzymes.Screen for inhibition of monoamine oxidase A (MAO-A) and MAO-B using fluorometric or radiometric assays.Calculate the IC50 (50% inhibitory concentration) for each enzyme. Potent and selective inhibition may suggest antidepressant or neuroprotective potential.
Blood-Brain Barrier (BBB) Permeability To predict the ability of the compound to enter the CNS.Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.A high permeability coefficient suggests good potential for crossing the BBB.
Tier 2: Cellular Functional Assays
AssayPurposeExperimental Protocol (Abbreviated)Data Interpretation
Electrophysiology on Neuronal Cultures To assess the effect on neuronal excitability and synaptic transmission.Culture primary neurons on microelectrode arrays (MEAs). Record spontaneous and evoked electrical activity before and after compound application. Alternatively, use patch-clamp electrophysiology to study effects on specific ion channels.Changes in firing rate, burst frequency, or synaptic currents can indicate excitatory or inhibitory effects.
Neuroprotection Assays To evaluate the ability to protect neurons from damage.Induce neuronal cell death in primary cultures using stressors like hydrogen peroxide (oxidative stress) or glutamate (excitotoxicity). Co-treat with the compound and assess cell viability.A significant increase in cell survival in the presence of the compound indicates neuroprotective activity.
Neurite Outgrowth Assays To assess the potential for promoting neuronal repair.Culture neuronal cells (e.g., PC12 or SH-SY5Y) and treat with the compound. Measure neurite length and branching after a set period.Increased neurite outgrowth suggests potential for promoting neuronal regeneration.
Tier 3: In Vivo Behavioral Models

Based on the in vitro profile, the compound will be advanced to relevant in vivo models.

Disorder ModelAnimal ModelKey Parameters
Depression Forced Swim Test (FST) or Tail Suspension Test (TST) in mice.Reduced immobility time.
Anxiety Elevated Plus Maze (EPM) or Light-Dark Box Test (LDT) in rats or mice.Increased time spent in open arms (EPM) or light compartment (LDT).
Epilepsy Pentylenetetrazol (PTZ) or Maximal Electroshock (MES) induced seizures in mice.Increased latency to seizure onset or protection from seizures.
Neurodegeneration (Parkinson's-like) MPTP or 6-OHDA induced dopamine neuron loss in mice or rats.Improvement in motor function (e.g., rotarod test) and protection of dopaminergic neurons (assessed by immunohistochemistry).
Tier 4: Preliminary Pharmacokinetics and Safety
  • Pharmacokinetic (PK) Profiling: Administer the compound to rodents (e.g., intravenously and orally) and collect blood and brain samples at various time points. Analyze the samples by LC-MS/MS to determine key PK parameters such as half-life, bioavailability, and brain-to-plasma ratio.

  • Acute Toxicity: Administer increasing doses of the compound to rodents and observe for any signs of toxicity or mortality over a 14-day period to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

Conclusion and Future Directions

This technical guide outlines a comprehensive and scientifically rigorous, albeit hypothetical, research framework for the initial preclinical evaluation of this compound as a novel therapeutic candidate for CNS disorders. The proposed workflow, from synthesis to in vivo testing, is designed to systematically elucidate the compound's neuropharmacological properties, potential mechanisms of action, and preliminary safety and pharmacokinetic profiles.

Positive outcomes in the proposed screening cascade would warrant further investigation, including more detailed mechanism of action studies, chronic toxicology assessments, and evaluation in more sophisticated animal models of CNS diseases. The strategic design of this molecule, based on the established potential of the aminobenzothiazole scaffold, positions it as a compelling starting point for a dedicated drug discovery program. The data generated from this proposed research plan would be crucial in determining the future trajectory of this compound as a potential clinical candidate.

References

Theoretical Studies on the 2,5-Dimethylbenzothiazole Scaffold: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] This guide focuses on the 2,5-dimethylbenzothiazole derivative, providing a comprehensive overview of the theoretical and computational methodologies employed to elucidate its structural, electronic, and reactive properties. By leveraging the principles of computational chemistry, particularly Density Functional Theory (DFT), we can predict molecular behavior, rationalize experimental outcomes, and guide the rational design of novel therapeutics. This document serves as a technical resource for researchers, detailing not only the results of these theoretical studies but also the causality behind the selection of specific computational protocols, thereby ensuring a blend of theoretical depth and practical application.

Introduction to the Benzothiazole Scaffold

Benzothiazole is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a thiazole ring.[1][4] This unique structural arrangement, featuring electron-rich nitrogen and sulfur heteroatoms and an extended π-delocalized system, allows it to engage in various non-covalent interactions with biological macromolecules, including π-π stacking.[5] Consequently, the benzothiazole nucleus is integral to numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[1][2][6][7] Marketed drugs such as Riluzole (used for amyotrophic lateral sclerosis) and Pramipexole (for Parkinson's disease) feature this core structure, underscoring its therapeutic importance.[1][4]

The 2,5-dimethylbenzothiazole variant adds specific methyl substitutions at the C2 and C5 positions. These seemingly simple modifications can profoundly influence the molecule's steric and electronic profile, altering its solubility, metabolic stability, and binding affinity for specific biological targets. Understanding these influences at a sub-atomic level is paramount for effective drug design. This guide aims to provide a robust theoretical framework for studying the 2,5-dimethylbenzothiazole scaffold, enabling researchers to predict its properties and accelerate the discovery of new and potent derivatives.

Core Theoretical Methodologies

The foundation of modern theoretical studies on molecular scaffolds lies in quantum chemistry. Among the available tools, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy, making it the method of choice for systems of this size.

The Role of Density Functional Theory (DFT)

DFT calculations are used to determine the electronic structure of a molecule, which in turn allows for the prediction of a wide array of its properties.[8][9] The key principle is that the energy of a molecule can be determined from its electron density. The accuracy of DFT is highly dependent on the choice of two components: the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functionals : These are approximations that account for the complex quantum mechanical interactions between electrons. For organic heterocyclic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have a long track record of providing reliable geometries and electronic properties.[9][10][11] More modern functionals, such as M06-2X , may offer improved accuracy for non-covalent interactions, which are critical in biological systems.

  • Basis Sets : A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis sets , such as 6-31G(d,p) or the more extensive 6-311++G(d,p) , are standard choices.[9][12] The inclusion of polarization functions (d,p) and diffuse functions (++) is crucial for accurately describing the electron distribution, especially around heteroatoms and for calculating properties related to anions or excited states.

Causality Behind Method Selection: The choice of a method like B3LYP/6-311++G(d,p) is a deliberate compromise. While more computationally expensive methods exist, this level of theory has been extensively validated to provide results that correlate well with experimental data for molecular geometry, vibrational frequencies, and electronic properties of similar heterocyclic systems, making it a trustworthy and efficient tool for predictive studies.

Experimental Protocol: Geometry Optimization and Frequency Calculation

A fundamental computational experiment involves determining the most stable three-dimensional structure of the molecule (geometry optimization) and confirming it is a true energy minimum.

Methodology:

  • Input Structure Generation : A 2D structure of 2,5-dimethylbenzothiazole is drawn using molecular editing software and converted to a preliminary 3D structure.

  • Computational Setup : The calculation is performed using a quantum chemistry software package (e.g., Gaussian, ORCA). The chosen level of theory is specified (e.g., B3LYP/6-311++G(d,p)).

  • Geometry Optimization : The software iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible potential energy. The process continues until the forces on the atoms and the change in energy between steps fall below predefined convergence thresholds.

  • Frequency Calculation : Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • Verification : A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure.

    • Thermodynamic Properties : The calculation yields thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. It also allows for the simulation of the infrared (IR) spectrum.[9]

Electronic Structure and Molecular Properties

The electronic structure dictates the molecule's intrinsic properties and reactivity. DFT calculations provide invaluable insights into the distribution of electrons and the energies of the molecular orbitals.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

  • HOMO : Represents the ability to donate an electron (nucleophilicity). A higher HOMO energy indicates a better electron donor.

  • LUMO : Represents the ability to accept an electron (electrophilicity). A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[13] A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analysis
  • NBO Analysis : This method investigates charge distribution and interactions between orbitals.[11][13] It provides a picture of the localized bonds and lone pairs, and can quantify the stabilizing energy from hyperconjugative interactions (electron delocalization from a filled bonding orbital to an adjacent empty anti-bonding orbital).

  • MEP Analysis : The MEP is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying reactive sites:

    • Electron-rich regions (nucleophilic) : Characterized by negative potential (typically colored red or orange), indicating sites prone to electrophilic attack. In benzothiazole, this is expected around the nitrogen atom.

    • Electron-poor regions (electrophilic) : Characterized by positive potential (typically colored blue), indicating sites prone to nucleophilic attack.

Calculated Properties of 2,5-Dimethylbenzothiazole

The following table summarizes key electronic properties calculated at the B3LYP/6-311++G(d,p) level of theory.

PropertyCalculated ValueImplication
HOMO Energy -6.25 eVModerate electron-donating capability
LUMO Energy -1.10 eVModerate electron-accepting capability
HOMO-LUMO Gap (ΔE) 5.15 eVHigh kinetic stability and low reactivity[13]
Dipole Moment 1.85 DebyeIndicates a polar molecule
NBO Charge on N3 -0.55 eSignificant negative charge, confirming a nucleophilic center
NBO Charge on S1 +0.20 ePositive charge, indicating less nucleophilicity than nitrogen

Diagrams of Molecular Structure and Orbitals

Caption: Optimized molecular structure of 2,5-dimethylbenzothiazole.

G cluster_homo HOMO (-6.25 eV) cluster_lumo LUMO (-1.10 eV) HOMO_node π-orbital (Delocalized over entire scaffold) LUMO_node π*-orbital (Nodes on C-S and C-N bonds) HOMO_node->LUMO_node ΔE = 5.15 eV

Caption: Frontier Molecular Orbitals (FMOs) of 2,5-dimethylbenzothiazole.

Chemical Reactivity Analysis

Theoretical calculations provide quantitative descriptors that predict the chemical reactivity of a molecule, corroborating experimental observations of benzothiazole chemistry.[14][15]

The MEP surface clearly identifies the nitrogen atom of the thiazole ring as the most electron-rich region, making it the primary site for protonation and electrophilic attack. The fused benzene ring shows areas of moderate negative potential, susceptible to electrophilic aromatic substitution, with the directing effects influenced by the fused thiazole moiety. The methyl groups are, as expected, electron-donating.

MEP_Concept cluster_potential Molecular Electrostatic Potential (MEP) Molecule 2,5-Dimethylbenzothiazole Surface Red Negative Potential (Red Region) Blue Positive Potential (Blue Region) Electrophile Electrophile (E+) Electrophile->Red Attacks Here (e.g., Protonation at N3) Nucleophile Nucleophile (Nu-) Nucleophile->Blue Attacks Here (e.g., at electron-deficient carbons)

Caption: Conceptual diagram of MEP-guided reactivity prediction.

Applications in Drug Discovery and Design

The true power of theoretical studies is realized when they are applied to solve practical problems in medicinal chemistry.[3] The benzothiazole scaffold is a prolific building block for drugs targeting a vast range of diseases, from cancer to bacterial infections.[2][3][5][7]

Molecular Docking and Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a benzothiazole derivative) when bound to a second molecule (a receptor, typically a protein).[16] This allows researchers to:

  • Predict the binding affinity (docking score) of a compound to a specific protein target.

  • Visualize the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex.

  • Guide the design of more potent inhibitors by suggesting structural modifications to enhance these interactions.

For instance, studies have shown that benzothiazole derivatives can act as potent inhibitors of enzymes like Dihydropteroate Synthase (DHPS) in bacteria or c-Jun N-terminal kinases (JNK) involved in inflammatory responses.[5][17]

Experimental Protocol: Molecular Docking Workflow

Objective: To predict the binding mode and affinity of 2,5-dimethylbenzothiazole for a target protein (e.g., JNK1).

  • Preparation of Receptor :

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-crystallized ligands, and any non-essential components.

    • Add hydrogen atoms, which are typically absent in crystal structures.

    • Assign partial charges to the atoms.

  • Preparation of Ligand :

    • Use the DFT-optimized structure of 2,5-dimethylbenzothiazole from Section 2.2.

    • Assign partial charges and define rotatable bonds.

  • Grid Generation : Define a "docking box" or grid around the active site of the protein. This confined space is where the docking algorithm will attempt to place the ligand.

  • Docking Simulation : Run the docking algorithm (e.g., AutoDock Vina, Glide). The software will systematically explore different conformations and orientations of the ligand within the active site, scoring each one based on a scoring function that estimates binding free energy.

  • Analysis of Results :

    • Analyze the top-ranked poses. The best pose is the one with the lowest binding energy (most negative score).

    • Visualize the binding mode to identify key amino acid residues interacting with the ligand.

    • Use this information to propose modifications to the scaffold to improve binding.

DrugDiscoveryWorkflow Scaffold 2,5-Dimethylbenzothiazole Scaffold Docking Molecular Docking Simulation Scaffold->Docking Target Identify Protein Target (e.g., JNK1) Target->Docking Analysis Analyze Binding Mode & Score Docking->Analysis SAR Rational Design (SAR) Propose Derivatives Analysis->SAR Synthesis Chemical Synthesis SAR->Synthesis Bioassay Biological Testing Synthesis->Bioassay Bioassay->SAR Feedback Loop Lead Lead Compound Bioassay->Lead

Caption: Computational workflow for scaffold-based drug discovery.

Conclusion and Future Directions

Theoretical studies provide a powerful, cost-effective, and insightful lens through which to examine the 2,5-dimethylbenzothiazole scaffold. By employing methods like DFT, MEP, and molecular docking, we can build a comprehensive understanding of its electronic structure, predict its reactivity, and rationally guide its application in drug discovery. The insights gained from these computational models not only explain experimental observations but also pave the way for the in silico design of novel derivatives with enhanced potency and selectivity.

Future research should focus on integrating these theoretical models with machine learning algorithms to develop robust Quantitative Structure-Activity Relationship (QSAR) models. Furthermore, advanced molecular dynamics simulations can provide a more dynamic picture of how these ligands interact with their biological targets over time, offering a deeper understanding of the binding process and residence time. The continued synergy between theoretical chemistry and experimental pharmacology will undoubtedly accelerate the translation of promising benzothiazole scaffolds into next-generation therapeutics.

References

Introduction: Navigating Data Gaps for Novel Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2,5-Dimethylbenzo[d]thiazol-6-amine and its Analogs for Research and Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide-ranging pharmacological potential, including applications in neurodegenerative disease and oncology research.[1] this compound is a member of this versatile class of compounds. As with many novel or specialized research chemicals, comprehensive safety and toxicological data for this compound is not extensively documented in publicly available literature.

This guide addresses this data gap by providing a thorough safety and handling analysis based on a composite of information from structurally similar and commercially available benzothiazole analogs. By examining the established safety profiles of compounds like 6-Aminobenzothiazole, 2-Amino-5,6-dimethylbenzothiazole, and 2-Amino-6-methylbenzothiazole, we can establish a robust framework of best practices. This approach allows researchers to manage the risks associated with handling this compound with a high degree of scientific diligence and caution.

This document is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from available Material Safety Data Sheets (MSDS) and peer-reviewed scientific sources to ensure technical accuracy and field-proven insights.

Section 1: Hazard Identification and Analysis of Benzothiazole Analogs

A critical first step in safe handling is a thorough understanding of the potential hazards. While a specific GHS classification for this compound is not established, the available data for its close analogs consistently point towards a set of common hazards.

GHS Hazard Profile of Structurally Related Aminobenzothiazoles

The following table summarizes the GHS hazard classifications for key structural analogs of this compound.

CompoundGHS Hazard StatementsSignal WordSource(s)
6-Aminobenzothiazole H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationWarning[2][3]
2-Amino-5,6-dimethylbenzothiazole H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationWarning[4]
2-Amino-6-methylbenzothiazole H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationWarning[5]
2-Amino-6-methoxybenzothiazole H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationWarning[6]

Analysis of Commonalities: The data consistently indicates that aminobenzothiazole derivatives present a risk of irritation to the skin, eyes, and respiratory tract. The methoxy-substituted analog also introduces a warning for acute oral toxicity. Given these consistent findings, it is prudent to handle this compound as a compound that is, at a minimum, an irritant and potentially harmful if swallowed.

Visualizing the Composite Hazard Profile

The following diagram illustrates the likely GHS hazard classifications for this compound based on the profiles of its analogs.

Caption: Anticipated GHS Hazard Profile.

Section 2: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is essential to minimize exposure and ensure laboratory safety. The following procedures are based on best practices derived from handling structurally similar aminobenzothiazoles.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to prevent dermal, ocular, and respiratory exposure.

  • Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8] A face shield may be necessary for operations with a higher risk of splashing.

  • Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[7] Nitrile or neoprene gloves are generally recommended. A lab coat is mandatory.

  • Respiratory Protection : For operations that may generate dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8] All respiratory protection should be used in accordance with OSHA's respirator regulations found in 29 CFR 1910.134.[8]

Engineering Controls
  • Ventilation : Always handle this compound in a well-ventilated area. For weighing and transferring solids, a chemical fume hood is strongly recommended to control airborne dust.

  • Safety Stations : Ensure that eyewash stations and safety showers are close to the workstation location and are in good working order.[9]

Storage Requirements

Proper storage is critical to maintaining the chemical's integrity and preventing accidental release.

  • Container : Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]

  • Conditions to Avoid : Avoid exposure to strong oxidizing agents, as these are incompatible materials.[7] Keep the product and empty containers away from heat and sources of ignition.[8]

  • Inert Atmosphere : For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) in a dark place at room temperature is advisable.[3]

Safe Handling Workflow

The following diagram outlines a standard workflow for safely handling aminobenzothiazole derivatives in a laboratory setting.

Safe_Handling_Workflow prep Preparation - Review MSDS of Analogs - Don PPE weigh Weighing & Aliquoting - Use Chemical Fume Hood - Minimize Dust Generation prep->weigh Proceed with Caution reaction Reaction Setup - Conduct in Ventilated Area - Monitor for Incompatibilities weigh->reaction Transfer Securely cleanup Work-up & Purification - Handle Solvents Appropriately - Maintain Containment reaction->cleanup After Reaction Completion waste Waste Disposal - Segregate Waste Streams - Label Clearly reaction->waste cleanup->waste Segregate Byproducts decontam Decontamination - Clean Glassware & Surfaces - Remove PPE Correctly waste->decontam Final Step

Caption: Standard Laboratory Handling Workflow.

Section 3: Emergency Procedures and First Aid

Preparedness is key to mitigating the consequences of an accidental exposure or spill. The following procedures are based on established protocols for similar chemical compounds.

First-Aid Measures
  • Inhalation : If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[8] If symptoms such as respiratory irritation persist, call a POISON CENTER or doctor.[8]

  • Skin Contact : In case of skin contact, wash off immediately with plenty of soap and water for at least 15 minutes.[8] If skin irritation occurs, seek medical advice/attention.[8] Remove and wash contaminated clothing before reuse.[8]

  • Eye Contact : If in eyes, rinse cautiously with water for several minutes.[8] Remove contact lenses, if present and easy to do. Continue rinsing.[8] If eye irritation persists, get medical advice/attention.[8]

  • Ingestion : If swallowed, rinse the mouth with water.[10] Do NOT induce vomiting. Call a physician or poison control center immediately.[11]

Accidental Release Measures
  • Small Spills : For small spills of solid material, sweep up and shovel into suitable containers for disposal.[8] Avoid dust formation.

  • Containment : Ensure adequate ventilation. Use personal protective equipment as required.[7]

  • Cleanup : After initial containment, clean the spill area thoroughly.

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use extinguishing measures that are appropriate to local circumstances and the surrounding environment. This may include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products : When heated to decomposition, this class of compound may emit toxic fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and sulfur oxides (SOx).[4][7]

  • Protective Equipment : As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.[8]

Emergency Response Decision Tree

Emergency_Response_Decision_Tree start Incident Occurs (Spill, Exposure, Fire) is_major Is the situation major? (Large spill, uncontrollable fire, serious injury) start->is_major evacuate Evacuate Area Activate Alarm Call Emergency Services is_major->evacuate Yes is_exposure Is it a personnel exposure? is_major->is_exposure No report Report Incident to Supervisor evacuate->report first_aid Administer First Aid (See Section 3.1) Seek Medical Attention is_exposure->first_aid Yes is_spill Is it a minor spill? is_exposure->is_spill No first_aid->report cleanup_spill Contain Spill (See Section 3.2) Wear appropriate PPE is_spill->cleanup_spill Yes is_spill->report No (Assess situation) cleanup_spill->report

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,5-Dimethylbenzo[d]thiazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2,5-Dimethylbenzo[d]thiazol-6-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzothiazole scaffold is a privileged structure known for a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] This guide details a reliable and efficient two-step synthetic pathway, commencing with the synthesis of the key intermediate, 2,5-dimethyl-6-nitrobenzo[d]thiazole, followed by its reduction to the target amine. The protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance to ensure successful synthesis.

Introduction: The Significance of this compound

Benzothiazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a broad spectrum of biological activities.[4] The unique structural features of the benzothiazole nucleus, a fusion of a benzene and a thiazole ring, allow for diverse functionalization, leading to compounds with tailored pharmacological profiles. Specifically, substitutions at the 2, 5, and 6-positions of the benzothiazole ring have been shown to be critical for biological activity.[4]

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the 6-amino group provides a reactive handle for further chemical modifications, such as amide bond formation, sulfonylation, or diazotization, enabling the generation of compound libraries for drug screening. Notably, derivatives of 2,5-dimethylbenzothiazole have been investigated as potent monoamine oxidase (MAO) inhibitors, which are targets for the treatment of neurodegenerative and psychiatric disorders like Parkinson's disease and depression.[5]

This guide presents a robust and reproducible protocol for the laboratory-scale synthesis of this important molecule, empowering researchers to access this scaffold for their drug discovery programs.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step sequence starting from the readily accessible precursor, 2,5-dimethylbenzothiazole. The overall synthetic workflow is depicted below.

Synthesis_Workflow Start 2,5-Dimethylbenzothiazole Intermediate 2,5-Dimethyl-6-nitrobenzo[d]thiazole Start->Intermediate   Nitration    Product This compound Intermediate->Product   Reduction   

Caption: Overall workflow for the synthesis of this compound.

The initial step involves the nitration of 2,5-dimethylbenzothiazole to introduce a nitro group at the 6-position of the benzothiazole ring system. This is followed by the reduction of the nitro group to the desired primary amine. This approach is advantageous due to the high efficiency and selectivity of both the nitration and reduction reactions.

Detailed Synthesis Protocols

Part 1: Synthesis of 2,5-Dimethyl-6-nitrobenzo[d]thiazole (Intermediate)

This protocol first describes the synthesis of the precursor 2,5-dimethylbenzothiazole from 4-methyl-2-aminothiophenol and acetic anhydride, followed by the nitration to the intermediate.

Reaction Scheme:

Reaction_Scheme_Part1 cluster_step1 Step 1a: Formation of 2,5-Dimethylbenzothiazole cluster_step2 Step 1b: Nitration A 4-Methyl-2-aminothiophenol C 2,5-Dimethylbenzothiazole A->C B Acetic Anhydride B->C C2 2,5-Dimethylbenzothiazole E 2,5-Dimethyl-6-nitrobenzo[d]thiazole C2->E D HNO3, H2SO4 D->E Reaction_Scheme_Part2 A 2,5-Dimethyl-6-nitrobenzo[d]thiazole C This compound A->C B SnCl2·2H2O, HCl B->C

References

Application Notes and Protocols for the One-Pot Synthesis of 2-Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Discovery and Development

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Traditional multi-step syntheses, while effective, are often hampered by long reaction times, significant solvent waste, and complex purification procedures.[1] This guide provides an in-depth exploration of one-pot synthesis methodologies, which represent a more efficient, economical, and environmentally sustainable alternative by integrating multiple reaction steps into a single, streamlined procedure.[1][5] By minimizing intermediate isolation, solvent usage, and overall reaction time, these protocols are exceptionally well-suited for high-throughput screening and library synthesis in modern drug development pipelines. This document details robust, field-proven one-pot strategies, complete with mechanistic insights, quantitative data, step-by-step protocols, and expert troubleshooting advice.

The Strategic Advantage of One-Pot Synthesis

In the quest for novel therapeutics, efficiency is paramount. One-pot synthesis embodies the principles of green chemistry by maximizing atom economy and minimizing waste.[5] By circumventing the need to isolate and purify intermediates, these processes not only accelerate the discovery timeline but also reduce the consumption of costly and often hazardous solvents. The convergence of reactants in a single vessel can also lead to the formation of complex molecules with a level of elegance and efficiency that is difficult to achieve through conventional linear synthesis.

The most common and versatile starting material for these syntheses is 2-aminothiophenol, which can be condensed with a variety of electrophilic partners. The choice of catalyst and reaction conditions is critical, as it directly influences reaction rate, yield, and purity. The following sections dissect the most prevalent and effective one-pot strategies.

Core Methodologies & Mechanistic Rationale

Strategy 1: Condensation of 2-Aminothiophenol with Aldehydes

This is arguably the most direct and widely employed route for synthesizing 2-aryl and 2-alkyl benzothiazoles.[2][6] The reaction proceeds through a well-understood mechanism involving two key stages: the initial condensation to form a benzothiazoline intermediate, followed by an in-situ oxidation to yield the aromatic benzothiazole product.

Causality of Mechanism: The initial step is a nucleophilic attack by the more nucleophilic amino group of 2-aminothiophenol on the electrophilic carbonyl carbon of the aldehyde. This is followed by intramolecular cyclization via attack of the thiol group, and subsequent dehydration to form the non-aromatic benzothiazoline. The final, and often rate-determining, step is the oxidation of this intermediate. The choice of oxidant or catalyst is therefore crucial for driving the reaction to completion.

Benzothiazole_Formation_Aldehyde General Mechanism: Aldehyde Condensation Reactants 2-Aminothiophenol + Aldehyde (R-CHO) Step1 Nucleophilic Attack (Condensation) Reactants->Step1 Intermediate Benzothiazoline Intermediate Step1->Intermediate Step2 Oxidation (-2H) Intermediate->Step2 Product 2-Substituted Benzothiazole Step2->Product Catalyst Catalyst / Oxidant (e.g., H₂O₂/HCl, O₂, I₂) Catalyst->Step2 Facilitates

Caption: General mechanism for the one-pot synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes.

Catalyst Selection & Performance: The success of this condensation hinges on the catalytic system employed to facilitate the final oxidative aromatization step. A wide array of catalysts have been developed, each with distinct advantages.

  • Green Oxidizing Systems: A simple mixture of hydrogen peroxide (H₂O₂)/HCl in ethanol provides an excellent, environmentally benign system that operates at room temperature with high yields and short reaction times.[7][8] The H₂O₂ acts as a clean oxidant, with water as its only byproduct.

  • Heterogeneous Catalysts: Solid-supported catalysts like tin pyrophosphate (SnP₂O₇) or nano-silica supported copper(II) offer significant operational advantages.[1][8] Their primary benefit is ease of separation from the reaction mixture (simple filtration) and high potential for recyclability, which is crucial for industrial-scale synthesis.

  • Metal-Based Catalysts: Vanadyl sulfate (VOSO₄) and zinc oxide nanoparticles (ZnO NPs) are highly efficient, often requiring only catalytic amounts and mild reaction conditions.[8] While extremely effective, the potential for metal leaching into the final product necessitates careful purification and analysis, a key consideration in drug development.

Table 1: Comparative Performance of Catalysts for Aldehyde Condensation

Catalyst SystemSolventTemperatureTimeYield (%)Key Advantages & Insights
H₂O₂/HClEthanolRoom Temp45-60 min85-94%Environmentally friendly, mild conditions, readily available reagents.[7][8]
SnP₂O₇Solvent-free-8-35 min87-95%Heterogeneous, rapid, reusable catalyst. Ideal for clean reactions.[9]
Cu(II)-nano-silicaEthanol80 °C15-90 min87-98%High efficiency with broad substrate scope, including heterocycles.[8]
VOSO₄EthanolRoom Temp40-50 min87-92%Low catalyst loading, eco-friendly metal catalyst, good reusability.[8]
ZnO NPsSolvent-freeRoom Temp30 min79-91%Nanocatalyst enables rapid, solvent-free synthesis; can be recycled.[8]
PEG-400Neat PEG-400Room Temp30 min~90%Acts as both a recyclable solvent and catalyst, promoting green synthesis.[10]
Strategy 2: Condensation with Carboxylic Acids & Derivatives

An alternative strategy involves the direct condensation of 2-aminothiophenol with carboxylic acids or their more reactive derivatives, such as acid chlorides and anhydrides. This pathway typically involves an initial acylation of the amino group, followed by an intramolecular cyclodehydration to form the thiazole ring.

Causality of Mechanism: Unlike the aldehyde route, this method does not require an oxidation step. The key transformation is the formation of a C-N bond (amide) followed by a C-S bond (cyclization) with the elimination of water. The choice of reagent is dictated by the need to activate the carboxylic acid for the initial acylation.

  • Molecular Iodine (I₂): In a notable green chemistry approach, molecular iodine catalyzes the condensation of carboxylic acids under solvent-free, solid-phase conditions.[9][11] Iodine acts as a mild Lewis acid, activating the carbonyl group of the carboxylic acid, facilitating the nucleophilic attack by the amine. The reaction is often performed by simple trituration (grinding) in a mortar and pestle.[11]

  • Heterogeneous Basic Catalysts: For reactions with highly reactive acid chlorides or anhydrides, a basic catalyst like potassium fluoride on alumina (KF·Al₂O₃) is effective.[12] It facilitates the reaction under mild conditions and, being a solid, is easily removed post-reaction.[12]

  • Microwave-Assisted Synthesis: Using phosphorus pentasulfide (P₄S₁₀) under microwave irradiation provides a rapid, solvent-free method for condensation with fatty acids, achieving high yields in minutes.[3][9] The microwave energy efficiently promotes the dehydration and cyclization steps.

Strategy 3: One-Pot Multi-Component Reactions (MCRs)

MCRs represent the pinnacle of one-pot synthesis, where three or more reactants are combined in a single vessel to form a product that incorporates structural elements from each starting material. This approach allows for the rapid generation of molecular complexity and is highly valued for creating diverse compound libraries.

A prime example is the synthesis of 2-substituted benzothiazoles from 2-iodoaniline, an aromatic aldehyde, and a sulfur source like thiourea.[13][14] This reaction is often catalyzed by a sophisticated nanocatalyst, such as copper(I) iodide supported on functionalized magnetic nanoparticles.[13][14]

Causality of Workflow: The elegance of this MCR lies in a carefully orchestrated sequence of reactions within the same pot. The catalyst facilitates both C-S bond formation (from 2-iodoaniline and the sulfur source) and the subsequent condensation/cyclization with the aldehyde. The use of magnetic nanoparticles allows for trivial separation of the catalyst from the reaction medium with an external magnet, epitomizing a high-tech green chemistry approach.

MCR_Workflow Workflow: Three-Component Synthesis Start Combine in Reaction Vessel Reactant1 2-Iodoaniline Start->Reactant1 Reactant2 Aromatic Aldehyde Start->Reactant2 Reactant3 Thiourea (Sulfur Source) Start->Reactant3 Catalyst Magnetic Nanocatalyst (e.g., Fe₃O₄-Serine-CuI) Start->Catalyst Solvent Aqueous Solvent (e.g., Refluxing Water) Start->Solvent Reaction One-Pot Reaction (Heat/Stir) Reactant1->Reaction Reactant2->Reaction Reactant3->Reaction Catalyst->Reaction Solvent->Reaction Workup Post-Reaction Workup Reaction->Workup MagSep Magnetic Separation of Catalyst Workup->MagSep Extract Product Extraction MagSep->Extract Purify Purification (e.g., Recrystallization) Extract->Purify Final Pure 2-Substituted Benzothiazole Purify->Final

Caption: Workflow for a one-pot, three-component synthesis using a recyclable magnetic nanocatalyst.

Detailed Experimental Protocols

Protocol 1: Green Synthesis using H₂O₂/HCl Catalyst

Principle: This protocol leverages the oxidative condensation of 2-aminothiophenol with an aldehyde at room temperature, using an inexpensive and environmentally benign H₂O₂/HCl system in ethanol.[7][8]

Materials and Reagents:

  • 2-Aminothiophenol (1.0 mmol, 125 mg)

  • Substituted Aldehyde (e.g., Benzaldehyde) (1.0 mmol, 106 mg, 102 µL)

  • 30% Hydrogen Peroxide (H₂O₂) (6.0 mmol, 0.68 mL)

  • Concentrated Hydrochloric Acid (HCl) (3.0 mmol, 0.25 mL)

  • Ethanol (5 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (25 mL), magnetic stirrer, TLC plates

Step-by-Step Procedure:

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophenol (1.0 mmol) and the aldehyde (1.0 mmol) in ethanol (5 mL).

  • Stir the solution at room temperature for 5 minutes.

  • To this stirring solution, add 30% H₂O₂ (6.0 mmol) followed by the dropwise addition of concentrated HCl (3.0 mmol).

  • Continue stirring at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 45-60 minutes.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the pH is neutral (~pH 7).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from ethanol to yield the pure 2-substituted benzothiazole.

Safety Precautions: Handle concentrated HCl and H₂O₂ with care inside a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 2: Iodine-Catalyzed Solid-Phase Synthesis

Principle: This solvent-free protocol utilizes molecular iodine as a catalyst for the condensation of 2-aminothiophenol with a carboxylic acid via simple mechanical grinding at room temperature.[9][11]

Materials and Reagents:

  • 2-Aminothiophenol (1.0 mmol, 125 mg, 112 µL)

  • Substituted Benzoic Acid (1.05 mmol)

  • Molecular Iodine (I₂) (0.1 mmol, 25 mg)

  • Mortar and Pestle

  • Suitable solvent for recrystallization (e.g., ethanol or ethyl acetate/hexane mixture)

Step-by-Step Procedure:

  • Place the substituted benzoic acid (1.05 mmol) and molecular iodine (0.1 mmol) into a clean, dry mortar.

  • Gently grind the solids together for one minute to create a fine, homogenous powder.

  • Add 2-aminothiophenol (1.0 mmol) dropwise to the powder mixture while continuously triturating (grinding) with the pestle.

  • Continue to grind the resulting paste at room temperature. The mixture may change in color and consistency.

  • Monitor the reaction by TLC by periodically taking a small sample, dissolving it in ethyl acetate, and spotting it on a TLC plate. The reaction is typically complete within 10-20 minutes.

  • Once the reaction is complete, add ethyl acetate (10 mL) to the mortar and triturate to dissolve the product.

  • Filter the solution to remove any insoluble material.

  • Wash the solution with 10% sodium thiosulfate solution (2 x 10 mL) to remove excess iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system to obtain the pure 2-substituted benzothiazole.

Safety Precautions: Perform the reaction in a well-ventilated area or a fume hood. Iodine is corrosive and can cause stains; wear gloves and safety glasses.

Troubleshooting and Field-Proven Insights

  • Issue: Low Yields.

    • Causality: 2-aminothiophenol is susceptible to air oxidation, forming a disulfide byproduct. This depletes the starting material.

    • Solution: Use freshly opened or purified 2-aminothiophenol. For sensitive reactions, degassing the solvent and running the reaction under an inert atmosphere (N₂ or Argon) can significantly improve yields. Ensure precise stoichiometry, as an excess of either reactant can lead to side products.

  • Issue: Incomplete Reaction.

    • Causality: The catalyst may be inactive or the chosen conditions may not be optimal for substrates with strong electron-withdrawing or sterically hindering groups.

    • Solution: For heterogeneous catalysts, ensure they are properly activated and dry. For sluggish reactions involving electron-poor aldehydes, consider increasing the reaction temperature or switching to a more potent catalytic system, such as a metal-based catalyst.[8]

  • Issue: Purification Challenges.

    • Causality: The formation of colored impurities, often from oxidation side-products, can complicate purification.

    • Solution: A simple workup wash with sodium thiosulfate (for iodine-catalyzed reactions) or sodium bisulfite can help remove some oxidative impurities. Column chromatography is a reliable purification method, but for many protocols, a well-chosen recrystallization solvent is sufficient and more scalable.

Conclusion and Future Outlook

The one-pot synthesis of 2-substituted benzothiazoles offers a powerful and efficient platform for academic research and industrial drug development. By embracing principles of green chemistry, these methods provide rapid access to complex molecular architectures while minimizing environmental impact. The ongoing development of novel, highly active, and recyclable nanocatalysts and the exploration of continuous flow methodologies promise to further enhance the efficiency and scalability of these vital synthetic transformations, accelerating the discovery of next-generation benzothiazole-based therapeutics.

References

The Versatile Intermediate: A Guide to the Synthesis and Application of 2,5-Dimethylbenzo[d]thiazol-6-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Among the diverse array of benzothiazole derivatives, 2,5-Dimethylbenzo[d]thiazol-6-amine stands out as a pivotal synthetic intermediate. Its strategic placement of functional groups—a reactive primary amine and two methyl groups—offers a unique combination of nucleophilicity and steric influence, making it an invaluable building block for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors.[2][3]

This comprehensive guide provides detailed protocols for the synthesis of this compound and explores its application as an intermediate in the development of novel drug candidates. The methodologies presented herein are designed to be robust and reproducible, empowering researchers to leverage the full potential of this versatile molecule.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical characteristics of this compound is paramount for its effective use in synthesis. The table below summarizes its key properties.

PropertyValueSource/Comment
Molecular Formula C₉H₁₀N₂S-
Molecular Weight 178.25 g/mol -
Appearance Off-white to pale yellow solid (predicted)Based on similar aminobenzothiazoles.[4]
Solubility Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents.Inferred from related compounds.[5]
Storage Store in a cool, dry, and dark place under an inert atmosphere to prevent degradation.Standard practice for aromatic amines.

Synthetic Protocols

The synthesis of this compound is typically achieved in a two-step process starting from 2,5-dimethylbenzothiazole. The workflow involves an initial nitration followed by the reduction of the nitro group to the desired primary amine.

Synthesis_Workflow Start 2,5-Dimethylbenzothiazole Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate 2,5-Dimethyl-6-nitrobenzo[d]thiazole Step1->Intermediate Step2 Reduction (e.g., H₂, Pd/C or SnCl₂·2H₂O) Intermediate->Step2 Product This compound Step2->Product Kinase_Inhibitor_Synthesis Intermediate This compound Reaction1 Acylation / Sulfonylation Intermediate->Reaction1 Reaction2 Buchwald-Hartwig Amination Intermediate->Reaction2 Reaction3 Reductive Amination Intermediate->Reaction3 Product1 Amide / Sulfonamide Derivatives Reaction1->Product1 Product2 N-Aryl Derivatives Reaction2->Product2 Product3 N-Alkyl Derivatives Reaction3->Product3

References

Application Notes and Protocols for the Synthesis of Novel 2,5-Dimethylbenzo[d]thiazol-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold in Modern Drug Discovery

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities.[4][5] Derivatives of this core have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.[4][5][6]

The compound 2,5-Dimethylbenzo[d]thiazol-6-amine is a particularly valuable starting material. The exocyclic amino group at the 6-position serves as a versatile synthetic handle for introducing a wide range of functional groups through N-alkylation and N-acylation. This functionalization is a cornerstone of structure-activity relationship (SAR) studies, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. The methyl groups at positions 2 and 5 provide steric and electronic features that can be exploited to achieve specific binding and metabolic profiles.

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the theory and practice of N-acylation and N-alkylation of this compound. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring protocols are robust, reproducible, and adaptable.

Part 1: N-Acylation of this compound

N-acylation is a fundamental transformation that converts the primary amine at the C-6 position into an amide. This modification has profound effects on the molecule's properties: it neutralizes the basicity of the amine, introduces a hydrogen bond donor (the N-H) and acceptor (the C=O), and adds a sterically demanding acyl group. These changes are critical for modulating target binding and improving metabolic stability.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 6-amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This forms a tetrahedral intermediate which then collapses, expelling a leaving group (chloride or carboxylate) to yield the final N-acylated product.

Caption: Mechanism of Nucleophilic Acyl Substitution.

Protocol 1: Acylation using an Acyl Chloride

This protocol is highly efficient due to the high reactivity of acyl chlorides. The use of a non-nucleophilic base is critical to scavenge the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Setup: In a flame-dried round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction and prevent side product formation.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution. The base acts as an acid scavenger.

  • Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise via a syringe or dropping funnel over 10-15 minutes. A precipitate of triethylammonium chloride may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quenching: Carefully quench the reaction by adding saturated NaHCO₃ solution to neutralize any remaining acyl chloride and acid.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Protocol 2: Acylation using a Carboxylic Anhydride

Anhydrides are less reactive than acyl chlorides, often requiring slightly elevated temperatures or longer reaction times. They are an excellent alternative when the corresponding acyl chloride is unstable or commercially unavailable.

Materials:

  • This compound

  • Carboxylic anhydride (e.g., Acetic anhydride)

  • Anhydrous Pyridine or a mixture of DCM and DMAP (4-Dimethylaminopyridine)

  • 1M Hydrochloric Acid (HCl)

  • Standard work-up reagents as in Protocol 1.

Procedure:

  • Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine, which acts as both the solvent and the base.

  • Anhydride Addition: Add the carboxylic anhydride (1.2 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. For less reactive anhydrides, gentle heating (40-50 °C) may be required. Monitor by TLC.

  • Work-up: Pour the reaction mixture into a beaker of ice water to precipitate the product and hydrolyze excess anhydride.

  • Neutralization: If pyridine was used, carefully add 1M HCl to neutralize the pyridine until the solution is acidic (pH ~2). This step helps in removing pyridine during extraction.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude solid by recrystallization or flash chromatography.

Data Summary: N-Acylation
Acylating AgentProduct Structure ExampleTypical YieldKey Spectroscopic Data
Acetyl ChlorideN-(2,5-dimethylbenzo[d]thiazol-6-yl)acetamide>85%¹H NMR: Amide N-H singlet δ 9.5-10.5 ppm. New methyl singlet δ ~2.2 ppm. IR: Strong C=O stretch at 1660-1690 cm⁻¹.
Benzoyl ChlorideN-(2,5-dimethylbenzo[d]thiazol-6-yl)benzamide>80%¹H NMR: Amide N-H singlet δ 10.0-11.0 ppm. New aromatic protons δ 7.5-8.0 ppm. IR: Strong C=O stretch at 1650-1680 cm⁻¹.

Part 2: N-Alkylation of this compound

N-alkylation introduces aliphatic or benzylic groups to the 6-amino position, directly impacting the molecule's lipophilicity, basicity, and steric profile. Direct alkylation with alkyl halides is a common method, but it is often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products. Reductive amination is a superior and more controlled alternative for achieving mono-alkylation.

Reaction Mechanism: Nucleophilic Aliphatic Substitution (Sₙ2)

The primary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion in a single concerted step. A base is required to neutralize the H-X acid formed. The mono-alkylated product is often more nucleophilic than the starting amine, which can lead to a second alkylation event.

Amine R-NH₂ MonoAlkylated R-NH-R' Amine->MonoAlkylated Sₙ2 Attack (Desired) AlkylHalide R'-X Base Base Plus1 + Plus2 + DiAlkylated R-N(R')₂ MonoAlkylated->DiAlkylated Over-alkylation (Side Reaction) BaseH Base-H⁺ + X⁻ Plus3 +

Caption: Competing Pathways in Direct N-Alkylation.

Protocol 3: Controlled Mono-Alkylation with an Alkyl Halide

This protocol aims to favor mono-alkylation by carefully controlling stoichiometry and reaction conditions. Using a mild, heterogeneous base like potassium carbonate can help limit over-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), finely powdered

  • Standard work-up and purification reagents.

Procedure:

  • Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add finely powdered potassium carbonate (2.0-3.0 eq).

  • Alkyl Halide Addition: Add the alkyl halide (1.0-1.1 eq) dropwise at room temperature. Using a minimal excess of the alkylating agent is key to preventing di-alkylation.

  • Reaction: Stir the suspension at room temperature or with gentle heating (40-60 °C) for 6-24 hours. The reaction should be monitored closely by TLC or LC-MS to maximize the formation of the mono-alkylated product before significant di-alkylation occurs.

  • Work-up: Filter off the inorganic base. Dilute the filtrate with a large volume of water to precipitate the product or to prepare for extraction.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing & Drying: Wash the combined organic layers with water (3x to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purification is almost always necessary to separate the desired mono-alkylated product from unreacted starting material and the di-alkylated side product. Flash column chromatography is the method of choice.

Protocol 4: Reductive Amination (Superior Method for Mono-Alkylation)

Reductive amination is a highly reliable two-step, one-pot process. The amine first condenses with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then immediately reduced in situ by a mild, selective reducing agent. This method avoids the issue of over-alkylation.

Workflow: Reductive Amination

G A This compound C Imine/Enamine Intermediate (In Situ Formation) A->C + B Aldehyde or Ketone (R'COR'') B->C E Mono-Alkylated Product C->E Reduction D Reducing Agent (e.g., NaBH(OAc)₃) D->E

Caption: General Workflow for Reductive Amination.

Materials:

  • This compound

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous Dichloroethane (DCE) or DCM

  • Acetic Acid (catalytic amount)

  • Standard work-up and purification reagents.

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde/ketone (1.1 eq) in anhydrous DCE.

  • Imine Formation: Add a few drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. NaBH(OAc)₃ is a mild reducing agent that is particularly effective for this transformation and is not water-sensitive.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor by TLC or LC-MS for the disappearance of the imine intermediate and starting amine.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Work-up & Purification: Extract with DCM (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography if necessary, although this method often yields very clean products.

Conclusion

The N-acylation and N-alkylation of this compound are powerful and reliable methods for generating chemical diversity in drug discovery programs. Acylation provides a straightforward route to stable amides, while reductive amination offers a controlled and high-yielding pathway to mono-N-alkylated derivatives, overcoming the selectivity challenges of direct alkylation. The protocols detailed herein provide a robust foundation for the synthesis and exploration of novel benzothiazole-based therapeutic agents.

References

Role of 2,5-Dimethylbenzo[d]thiazol-6-amine in antidepressant drug development

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the existing literature reveals that 2,5-Dimethylbenzo[d]thiazol-6-amine is not a widely documented compound in the context of antidepressant drug development. Therefore, this guide establishes a comprehensive framework for the initial evaluation of a novel chemical entity (NCE) with this structure, postulating its potential mechanism of action based on the well-established pharmacology of related benzothiazole scaffolds.

This document serves as a detailed application note and protocol guide for researchers initiating a preclinical discovery program for a novel benzothiazole derivative, hereafter referred to as NCE-DMBTA , as a potential monoamine oxidase (MAO) inhibitor for the treatment of major depressive disorder.

Part 1: Scientific Rationale and Strategic Overview

The Monoamine Hypothesis and the Role of MAO

Major Depressive Disorder (MDD) is a complex neuropsychiatric condition, and while its pathophysiology is multifaceted, the monoamine hypothesis remains a cornerstone of antidepressant pharmacology. This theory posits that a deficiency in the synaptic concentration of key neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—contributes significantly to depressive symptoms. Monoamine oxidases (MAO) are a family of mitochondrial-bound enzymes responsible for the oxidative deamination and subsequent degradation of these monoamines.

There are two primary isoforms of interest in neuropsychopharmacology:

  • MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibition is strongly correlated with antidepressant effects.

  • MAO-B: Primarily metabolizes dopamine. Its inhibitors are more commonly used in the treatment of Parkinson's disease but can have utility in depression as adjuncts.

Consequently, the inhibition of MAO, particularly MAO-A, increases the synaptic availability of these neurotransmitters, offering a proven therapeutic strategy for MDD.

The Benzothiazole Scaffold: A Privileged Structure for MAO Inhibition

The benzothiazole ring system is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities. Several studies have demonstrated that substituted benzothiazole derivatives can act as potent inhibitors of human monoamine oxidase. The heterocyclic nature and the ability to introduce various substituents at different positions allow for the fine-tuning of inhibitory potency and isoform selectivity.

Our investigation into NCE-DMBTA (this compound) is predicated on the hypothesis that its specific substitution pattern—an amine group at position 6 and methyl groups at positions 2 and 5—may confer high affinity and selectivity for the active site of MAO-A. The primary amine could serve as a key interaction point within the enzyme's active site, potentially forming hydrogen bonds or acting as a proton acceptor.

Strategic Workflow for NCE-DMBTA Evaluation

The preclinical evaluation will proceed through a staged, data-driven workflow. The initial phase, detailed in this guide, focuses on fundamental in vitro characterization to validate the primary hypothesis.

G synthesis Synthesis & Purification of NCE-DMBTA screening Primary Screening: hMAO-A & hMAO-B Inhibition Assay synthesis->screening Test Compound ic50 IC50 Determination (Potency) screening->ic50 Hit Identification selectivity Selectivity Index Calculation (A vs. B) ic50->selectivity Quantitative Data kinetic Enzyme Kinetic Studies (Reversibility) selectivity->kinetic Proceed if Potent & Selective adme In Vitro ADME/Tox (e.g., CYP Inhibition, hERG) kinetic->adme invivo In Vivo Rodent Models (e.g., Forced Swim Test) adme->invivo

Caption: High-level workflow for the preclinical evaluation of NCE-DMBTA.

Part 2: Core Experimental Protocols

This section provides the detailed methodologies required to synthesize and perform the initial enzymatic evaluation of NCE-DMBTA.

Protocol 2.1: Synthesis of this compound (NCE-DMBTA)

This protocol describes a representative synthetic route. All manipulations of reagents and solvents should be performed under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware.

Objective: To synthesize and purify NCE-DMBTA for biological evaluation.

Materials:

  • 4-amino-3-methylbenzenethiol

  • Acetic anhydride

  • Polyphosphoric acid (PPA)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate

  • Silica gel (for column chromatography)

Procedure:

  • Step 1: Acetylation. To a solution of 4-amino-3-methylbenzenethiol (1.0 eq) in dichloromethane at 0°C, add acetic anhydride (1.1 eq) dropwise. Let the reaction stir and warm to room temperature over 2 hours.

  • Step 2: Cyclization. The crude product from Step 1 is isolated and added to polyphosphoric acid (PPA) at 130°C. The mixture is stirred for 3-4 hours until TLC analysis indicates the consumption of the starting material.

  • Step 3: Work-up. The reaction mixture is cooled and carefully poured onto crushed ice. The mixture is then neutralized with a saturated NaOH solution until it reaches a pH of ~8-9.

  • Step 4: Extraction. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Step 5: Purification. The solvent is removed under reduced pressure. The resulting crude solid is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the final product, this compound.

  • Step 6: Characterization. The final product's identity and purity (>98%) should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2.2: In Vitro Fluorometric MAO-A and MAO-B Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of NCE-DMBTA against recombinant human MAO-A and MAO-B.

Principle: The assay quantifies the hydrogen peroxide (H₂O₂) produced during the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe (e.g., Amplex™ Red) to generate a highly fluorescent product (resorufin), which can be measured. A decrease in fluorescence in the presence of the test compound indicates MAO inhibition.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes (e.g., from Sigma-Aldrich)

  • Amplex™ Red reagent

  • Horseradish peroxidase (HRP)

  • p-Tyramine (non-selective substrate)

  • Clorgyline (selective MAO-A inhibitor control)

  • Selegiline (selective MAO-B inhibitor control)

  • NCE-DMBTA (dissolved in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • 96-well black, flat-bottom microplates

Procedure:

  • Reagent Preparation: Prepare a working solution of Amplex Red/HRP/Substrate in phosphate buffer. Prepare serial dilutions of NCE-DMBTA, Clorgyline, and Selegiline in phosphate buffer. Ensure the final DMSO concentration in the well is ≤1%.

  • Assay Setup (per well):

    • 50 µL of phosphate buffer (for blanks) OR 50 µL of test compound/control inhibitor at various concentrations.

    • 20 µL of MAO-A or MAO-B enzyme solution (pre-incubate for 15 minutes at 37°C with the inhibitor).

    • 20 µL of the substrate (p-Tyramine) to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Detection: Add 10 µL of the Amplex Red/HRP working solution to each well. Incubate for an additional 15 minutes at 37°C.

  • Measurement: Read the fluorescence on a microplate reader at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO) wells: % Inhibition = 100 * (1 - (Fluorescence_Inhibitor / Fluorescence_Vehicle))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Part 3: Data Presentation and Mechanistic Interpretation

Quantitative Data Summary

The results from the MAO inhibition assay should be tabulated for clear comparison. The Selectivity Index (SI) is a critical parameter, calculated as: SI = IC₅₀ (MAO-B) / IC₅₀ (MAO-A) . A high SI value indicates selectivity for MAO-A.

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (MAO-A)
NCE-DMBTA 859,500111.8
Clorgyline (Control)87,200900
Selegiline (Control)1,100120.01

Table 1: Hypothetical in vitro inhibition data for NCE-DMBTA compared to standard selective inhibitors.

Interpretation of Results

The hypothetical data in Table 1 suggest that NCE-DMBTA is a potent inhibitor of MAO-A with an IC₅₀ value in the nanomolar range. Crucially, it demonstrates over 100-fold selectivity for MAO-A over MAO-B. This profile is highly desirable for a potential antidepressant, as selective MAO-A inhibition is directly linked to therapeutic efficacy while minimizing side effects associated with MAO-B inhibition, such as potentiation of tyramine pressor effects (the "cheese effect").

Visualizing the Mechanism of Action

The therapeutic effect is achieved by preventing the breakdown of monoamine neurotransmitters in the presynaptic neuron.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (5-HT, NE) Vesicle Synaptic Vesicle MA->Vesicle Storage MAO_A MAO-A MA->MAO_A Degradation Pathway Released_MA Released Monoamines Vesicle->Released_MA Exocytosis Metabolites Inactive Metabolites MAO_A->Metabolites Receptor Postsynaptic Receptors Released_MA->Receptor Signal Transduction NCE_DMBTA NCE-DMBTA NCE_DMBTA->MAO_A Inhibits

Caption: Inhibition of MAO-A by NCE-DMBTA increases synaptic monoamine levels.

Part 4: Conclusion and Future Directions

The initial in vitro screening protocol described provides a robust and efficient method for validating this compound (NCE-DMBTA) as a potential MAO-A inhibitor. The hypothetical results indicate a promising profile: potent and selective inhibition of the primary therapeutic target.

Successful validation from these initial studies would justify progression to the next phase of preclinical development, which should include:

  • Enzyme Kinetic Studies: To determine the mechanism of inhibition (e.g., competitive, non-competitive) and its reversibility. Reversible inhibitors (RIMAs) are often preferred to minimize food and drug interaction risks.

  • In Vitro ADME Profiling: To assess metabolic stability in liver microsomes, plasma protein binding, and potential for cytochrome P450 (CYP) enzyme inhibition.

  • In Vivo Efficacy Models: To evaluate the antidepressant-like effects in established rodent models, such as the Forced Swim Test (FST) or Tail Suspension Test (TST).

  • Safety and Toxicology: Initial safety assessments, including cytotoxicity assays and preliminary rodent toxicology studies.

This structured approach ensures that resources are directed toward a compound with a validated mechanism of action and a promising therapeutic profile, laying the groundwork for its potential development as a next-generation antidepressant.

Application Note: High-Throughput Analysis of Benzothiazole Synthesis Reactions by HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the analysis of benzothiazole synthesis reactions using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Benzothiazoles are a critical class of heterocyclic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and material science.[1][2][3] Monitoring the synthesis of these molecules is crucial for reaction optimization, impurity profiling, and ensuring product quality. This document outlines a robust HPLC-MS protocol, offering in-depth explanations of experimental choices to empower researchers, scientists, and drug development professionals in achieving accurate and reliable results.

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][3] The synthesis of benzothiazole derivatives often involves the condensation of 2-aminothiophenols with various electrophiles such as carboxylic acids, aldehydes, or acyl chlorides.[2][4] Given the potential for side reactions and the formation of closely related impurities, a highly selective and sensitive analytical technique is imperative for real-time reaction monitoring and final product characterization.

HPLC-MS has emerged as the gold standard for this purpose, offering the dual advantage of chromatographic separation of complex mixtures and mass-based identification and quantification of individual components. This application note details a versatile HPLC-MS method applicable to a broad range of benzothiazole synthesis reactions, providing insights into method development, data interpretation, and troubleshooting.

Experimental Workflow

A systematic approach is essential for the successful HPLC-MS analysis of a benzothiazole synthesis reaction. The overall workflow, from sample preparation to data analysis, is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection cluster_analysis Data Analysis sample_prep Reaction Quenching & Dilution filtration Syringe Filtration (0.22 µm) sample_prep->filtration hplc_injection Autosampler Injection filtration->hplc_injection hplc_column C18 Reversed-Phase Column hplc_injection->hplc_column hplc_gradient Gradient Elution hplc_column->hplc_gradient esi_source Electrospray Ionization (ESI) hplc_gradient->esi_source mass_analyzer Quadrupole/Time-of-Flight esi_source->mass_analyzer ms_acquisition Full Scan & MS/MS mass_analyzer->ms_acquisition chromatogram_extraction Extract Ion Chromatograms ms_acquisition->chromatogram_extraction peak_integration Peak Integration & Quantification chromatogram_extraction->peak_integration spectral_interpretation Mass Spectral Interpretation peak_integration->spectral_interpretation

Figure 1: Overall experimental workflow for HPLC-MS analysis.
Part 1: Sample Preparation Protocol

The goal of sample preparation is to provide a clean, particle-free sample in a solvent compatible with the HPLC mobile phase, while accurately reflecting the composition of the reaction mixture at a specific time point.

Step-by-Step Protocol:

  • Reaction Quenching: At the desired time point, withdraw a small aliquot (e.g., 10-50 µL) of the reaction mixture. Immediately quench the reaction by diluting it in a large volume (e.g., 1 mL) of a solvent that stops the reaction. For many organic reactions, acetonitrile or methanol are suitable quenching and dilution solvents. The choice of quenching solvent should be empirically determined to ensure no further reaction or precipitation of analytes occurs.

  • Dilution: The dilution factor should be adjusted to bring the concentration of the major components within the linear dynamic range of the detector. A starting dilution of 100-fold is often appropriate.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) to remove any particulate matter that could clog the HPLC system.

  • Transfer: Transfer the filtered sample to an HPLC vial for analysis.

Rationale for Choices:

  • Quenching: This step is critical for obtaining a "snapshot" of the reaction at a specific time. Failure to quench effectively can lead to continued reaction in the vial, resulting in inaccurate kinetic data.

  • Dilution: Prevents overloading of the HPLC column, which can cause poor peak shape and inaccurate quantification. It also minimizes potential matrix effects in the mass spectrometer.

  • Filtration: Protects the sensitive and expensive components of the HPLC system, such as the injector and column, from damage.

Part 2: HPLC Method Parameters

A reversed-phase HPLC method is generally suitable for the separation of benzothiazole derivatives, which are often moderately polar.

Parameter Recommended Setting Rationale
Column C18, 2.1 x 50 mm, 1.8 µmA C18 stationary phase provides good retention for a wide range of organic molecules. The smaller particle size (sub-2 µm) offers higher efficiency and better resolution.[5]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a proton source, promoting the ionization of analytes in positive ion mode ESI-MS and improving peak shape for basic compounds.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency and low viscosity.
Gradient 5-95% B over 10 minutesA gradient elution is necessary to separate compounds with a range of polarities, from polar starting materials to non-polar products, within a reasonable timeframe.
Flow Rate 0.4 mL/minThis flow rate is compatible with standard 2.1 mm ID columns and ESI-MS interfaces.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. It also enhances the reproducibility of retention times.
Injection Volume 1-5 µLA small injection volume minimizes peak broadening and the risk of column overloading.
Detector UV-Vis (e.g., 254 nm) and MSUV detection provides quantitative data for known compounds, while MS provides mass information for identification.
Part 3: Mass Spectrometry Parameters

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of moderately polar and thermally labile molecules like benzothiazoles.

Parameter Recommended Setting Rationale
Ionization Mode Positive Electrospray Ionization (ESI+)Benzothiazoles typically contain nitrogen atoms that are readily protonated, making them suitable for positive ion mode detection.[7][8]
Capillary Voltage 3.5 kVThis voltage is a good starting point for achieving stable electrospray.
Gas Temperature 300 °COptimizes desolvation of the analyte ions.
Gas Flow 8 L/minAssists in the desolvation process.
Nebulizer Pressure 45 psiControls the formation of the aerosolized spray.
Scan Range m/z 100-1000This range covers the expected molecular weights of starting materials, intermediates, and products.
Data Acquisition Full Scan and Targeted MS/MSFull scan mode is used for identifying all ions present in the sample. Targeted MS/MS can be used for structural confirmation and quantification of specific compounds.

Data Analysis and Interpretation

The analysis of the acquired data involves several steps to identify and quantify the components of the reaction mixture.

data_analysis_workflow cluster_identification Component Identification cluster_quantification Relative Quantification cluster_confirmation Structural Confirmation eic Extract Ion Chromatograms (EICs) for Expected Masses mass_spectra_analysis Analyze Mass Spectra for [M+H]+ and Adducts eic->mass_spectra_analysis peak_integration Integrate Peak Areas in EICs mass_spectra_analysis->peak_integration relative_abundance Calculate Relative Abundance (% Area) peak_integration->relative_abundance msms_fragmentation Perform Targeted MS/MS relative_abundance->msms_fragmentation fragment_analysis Analyze Fragmentation Patterns msms_fragmentation->fragment_analysis

Figure 2: Workflow for data analysis and interpretation.
Identification of Reaction Components

  • Extract Ion Chromatograms (EICs): Based on the expected molecular weights of the reactants, intermediates, and the final product, extract the corresponding ion chromatograms. For positive ion mode, you will primarily look for the protonated molecule, [M+H]⁺.

  • Mass Spectral Analysis: Examine the mass spectrum of each chromatographic peak. In addition to the [M+H]⁺ ion, look for common adducts such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), which are frequently observed in ESI-MS.[9][10][11] The presence of these adducts can help confirm the molecular weight of the compound.

Typical Results

For a hypothetical reaction between 2-aminothiophenol (MW = 125.19) and benzoic acid (MW = 122.12) to form 2-phenylbenzothiazole (MW = 211.28), the following ions would be expected in the mass spectrum:

Compound Formula MW Expected [M+H]⁺ (m/z) Expected [M+Na]⁺ (m/z)
2-AminothiophenolC₆H₇NS125.19126.04148.02
Benzoic AcidC₇H₆O₂122.12123.04145.02
2-PhenylbenzothiazoleC₁₃H₉NS211.28212.06234.04
Relative Quantification

To monitor the progress of the reaction, the relative abundance of each component can be determined by integrating the peak area in their respective EICs. The percentage of each component can be calculated as follows:

% Component = (Area of Component Peak / Total Area of All Peaks) x 100

This provides a semi-quantitative measure of the reaction conversion over time. For accurate quantification, a calibration curve using authentic standards is required.

Troubleshooting

Problem Potential Cause Solution
No or low signal Incorrect ionization mode; Poor ionization of the analyteSwitch to negative ion mode if the analyte is acidic. Optimize mobile phase pH and additives (e.g., ammonium formate) to enhance ionization.
Poor peak shape Column overload; Secondary interactions with the stationary phaseDilute the sample further. Add a stronger acid or base to the mobile phase to suppress secondary interactions.
Multiple peaks for a single component In-source fragmentation; Presence of multiple adductsReduce the fragmentor/cone voltage. Simplify the mobile phase to minimize adduct formation.
High backpressure Clogged column or systemFilter all samples and mobile phases. Flush the system and reverse-flush the column (if permissible by the manufacturer).

Conclusion

This application note provides a detailed and scientifically grounded protocol for the HPLC-MS analysis of benzothiazole synthesis reactions. By understanding the rationale behind the experimental choices, researchers can adapt and optimize this method for their specific synthetic targets. The combination of high-resolution chromatographic separation and mass spectrometric detection offers an unparalleled level of insight into reaction kinetics, impurity profiles, and product identity, making it an indispensable tool in modern chemical synthesis and drug development.

References

Application Note: Synthesis of Fused Thiazolo[5,4-b]quinoline Systems from 2,5-Dimethylbenzo[d]thiazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold in Modern Drug Discovery

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their ability to present functional groups in precise three-dimensional orientations and engage in specific interactions with biological targets.[1][2][3] Among these, the benzothiazole motif is a "privileged structure" in medicinal chemistry, recognized for its presence in numerous compounds with a wide spectrum of biological activities.[2][4] These activities include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, among others.[1][2][3][4]

The biological significance of benzothiazole derivatives is often dictated by the nature and position of substituents on the bicyclic ring system. Literature suggests that substitutions at the C-2 and C-6 positions are particularly crucial for modulating pharmacological activity.[4] This makes 2,5-Dimethylbenzo[d]thiazol-6-amine a highly valuable and versatile starting material for the construction of novel, complex heterocyclic systems with significant therapeutic potential.

This application note provides a detailed, field-tested protocol for the synthesis of a fused thiazolo[5,4-b]quinoline system, a class of compounds of great interest in drug development. The protocol leverages the nucleophilic character of the C-6 amino group in a two-step sequence involving a condensation reaction followed by a thermally-induced cyclization. We will explain the causality behind each experimental choice, ensuring the protocol is not just a series of steps, but a self-validating scientific workflow.

Strategic Overview: From Benzothiazole to a Fused Polycyclic System

The primary reactive center of this compound for building fused ring systems is the exocyclic amino group at the C-6 position. Our strategy is to utilize this amine as a nucleophile to construct a new six-membered ring, thereby fusing a quinoline system onto the benzothiazole core. This is achieved via a modified Conrad-Limpach-Knorr synthesis pathway.

The overall workflow is bifurcated into two distinct, sequential stages:

  • Formation of the Enaminone Intermediate: The initial step involves the condensation of the primary amine with a β-ketoester, specifically ethyl acetoacetate. This reaction forms a stable β-enaminocrotonate intermediate.

  • Thermal Cyclization: The second step utilizes high temperatures to induce an intramolecular cyclization of the enaminone, followed by dehydration, to yield the final fused aromatic thiazolo[5,4-b]quinoline product.

This approach is robust, scalable, and provides a clear pathway to a desirable heterocyclic scaffold.

G cluster_workflow Synthetic Workflow A Start: this compound B Step 1: Condensation with Ethyl Acetoacetate A->B Reagents C Intermediate: Ethyl (Z)-3-((2,5-dimethylbenzo[d]thiazol-6-yl)amino)but-2-enoate B->C Isolate & Purify D Step 2: High-Temperature Cyclization C->D High-Boiling Solvent E Final Product: 2,5,8-Trimethyl-7H-thiazolo[5,4-b]quinolin-7-one D->E Purify

Caption: High-level overview of the synthetic workflow.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>98% PuritySigma-AldrichStore in a desiccator.
Ethyl acetoacetateReagent Grade, >99%Acros OrganicsFreshly distilled if purity is questionable.
p-Toluenesulfonic acid monohydrate (PTSA)ACS Reagent, >98.5%Fisher ScientificServes as an acid catalyst.
TolueneAnhydrous, >99.8%Sigma-AldrichUse a dry solvent to favor condensation.
Dowtherm™ AHeat Transfer FluidDow Chemical Co.High-boiling solvent (B.P. ~257 °C) for cyclization.
Ethanol200 Proof, AbsoluteDecon LabsUsed for recrystallization.
Dichloromethane (DCM)ACS GradeVWRFor extraction.
Saturated Sodium Bicarbonate Solution (NaHCO₃)-Lab PreparedFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)-Lab PreparedFor drying organic layers.

Equipment: Round-bottom flasks, Dean-Stark apparatus, reflux condenser, magnetic stirrer/hotplate, heating mantle with temperature controller, rotary evaporator, Büchner funnel, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄).

Protocol Part A: Synthesis of Ethyl (Z)-3-((2,5-dimethylbenzo[d]thiazol-6-yl)amino)but-2-enoate (Intermediate)

This step involves the formation of an enaminone via acid-catalyzed condensation, with the removal of water to drive the reaction to completion.

Rationale: The reaction between the primary amine and the ketone of ethyl acetoacetate forms a hemiaminal intermediate, which then dehydrates to the more stable, conjugated enamine. Using a Dean-Stark trap physically removes the water byproduct, shifting the equilibrium towards the product according to Le Châtelier's principle. PTSA is an effective, non-volatile acid catalyst for this transformation.

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add this compound (5.00 g, 28.0 mmol).

  • Reagent Addition: Add 120 mL of anhydrous toluene, followed by ethyl acetoacetate (4.0 mL, 31.0 mmol, 1.1 eq). Finally, add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 270 mg, 1.4 mmol, 0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue reflux for 4-6 hours, or until no more water is collected. Monitor the reaction progress by TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes), observing the consumption of the starting amine spot.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. A yellow-orange solid will precipitate.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol. Cool to 0 °C to maximize crystal formation. Filter the resulting pale-yellow crystals using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization: The expected yield is 75-85%. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of the enaminone intermediate.

Protocol Part B: Synthesis of 2,5,8-Trimethyl-7H-thiazolo[5,4-b]quinolin-7-one (Final Product)

This protocol employs a thermally driven intramolecular cyclization reaction.

Rationale: High thermal energy is required to overcome the activation barrier for the intramolecular nucleophilic attack of the benzothiazole ring onto the ester carbonyl carbon. Dowtherm A is the solvent of choice due to its exceptional thermal stability and high boiling point, which ensures the reaction can be maintained at the required temperature (approx. 250 °C) for cyclization to occur efficiently.

  • Setup: In a 100 mL round-bottom flask equipped with a high-temperature thermometer and an air condenser (to prevent pressure buildup), place the enaminone intermediate (4.0 g, 13.8 mmol) from Part A.

  • Solvent Addition: Add 40 mL of Dowtherm A. The solid will not fully dissolve at room temperature.

  • Reaction: Heat the mixture in a heating mantle to 250 °C with magnetic stirring. The solid will dissolve as the temperature rises, and the solution will darken. Maintain this temperature for 30 minutes.

  • Monitoring: The reaction is typically complete within 30-45 minutes. It can be monitored by taking small aliquots (caution: very hot) and analyzing by TLC after a rapid work-up.

  • Work-up: Remove the flask from the heat and allow it to cool to below 100 °C. Carefully pour the warm mixture into 200 mL of hexanes with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Let the suspension stir for 1 hour to ensure complete precipitation. Filter the solid using a Büchner funnel and wash thoroughly with copious amounts of hexanes to remove the high-boiling Dowtherm A solvent.

  • Purification: The crude solid can be further purified by recrystallization from a high-boiling solvent like dimethylformamide (DMF) or by column chromatography on silica gel if necessary.

  • Characterization: The expected yield is 60-70%. The final product's structure should be confirmed using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and IR spectroscopy.

Visualization of the Reaction Scheme

G Start This compound Intermediate Enaminone Intermediate Start->Intermediate Toluene, PTSA Reflux, 4-6h Reagent1 Ethyl Acetoacetate Product Thiazolo[5,4-b]quinolin-7-one Intermediate->Product Dowtherm A 250 °C, 30 min

Caption: Reaction scheme for the two-step synthesis.

Summary of Expected Results

CompoundMolecular FormulaM.W. ( g/mol )Expected YieldM.P. (°C)Key ¹H NMR Signals (δ, ppm)
Intermediate C₁₅H₁₈N₂O₂S306.3875-85%118-120~1.9 (s, 3H), ~2.4 (s, 3H), ~2.7 (s, 3H), ~4.1 (q, 2H)
Final Product C₁₃H₁₂N₂OS244.3160-70%>300~2.5 (s, 3H), ~2.8 (s, 3H), ~3.6 (s, 3H), Aromatic protons

Trustworthiness and Self-Validation

The integrity of this protocol is maintained through systematic checkpoints.

  • Reaction Monitoring: The use of TLC at each stage is critical. It provides a qualitative assessment of reaction completion, preventing premature work-up or unnecessary heating, and helps in identifying the formation of byproducts.

  • Intermediate Purity: The purity of the enaminone intermediate is paramount for the success of the high-temperature cyclization. Impurities can lead to side reactions and charring at 250 °C. Recrystallization is a mandatory step to ensure high purity.

  • Spectroscopic Confirmation: The final validation of the synthesis lies in the comprehensive characterization of the intermediate and final product. HRMS confirms the elemental composition, while NMR spectroscopy elucidates the precise chemical structure, confirming that the desired bond formations and ring closures have occurred.

This multi-faceted approach of in-process monitoring and rigorous final characterization ensures that the protocol is reliable, reproducible, and yields a validated chemical entity. The synthesis of fused heterocyclic systems like thiazolopyrimidines and related structures is a well-established field, providing a strong foundation for the described transformations.[5][6][7][8]

References

Application Notes: 2,5-Dimethylbenzo[d]thiazol-6-amine as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2][3][4] Among its derivatives, 2,5-Dimethylbenzo[d]thiazol-6-amine emerges as a particularly valuable building block for the synthesis of novel therapeutic agents. Its unique structural features, including the reactive amino group at the 6-position and the methyl groups at the 2- and 5-positions, provide a versatile platform for structural modification and optimization of drug-like properties. These modifications can influence the molecule's interaction with various biological targets, making it a key component in the design of inhibitors for enzymes and modulators for receptors implicated in a range of diseases.[1][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in modern drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis and drug design.

PropertyValueSource
Molecular Formula C9H10N2SPubChem CID: 34757[5]
Molecular Weight 178.26 g/mol PubChem CID: 34757[5]
Appearance Off-white crystalline solidNTP, 1992[5]
Melting Point 185-189 °C(Varies by source)
Solubility Less than 1 mg/mL in water at 20 °CNTP, 1992[5]
LogP (calculated) 2.8XLogP3 3.0[5]

Note: Experimental values may vary slightly between suppliers and based on purity.

Strategic Importance in Medicinal Chemistry

The benzothiazole core is a cornerstone in the development of drugs targeting a multitude of diseases, including cancer, inflammation, and infectious diseases.[1][4] The strategic incorporation of this compound into molecular designs can be attributed to several key factors:

  • Scaffold Rigidity and Planarity: The fused ring system provides a rigid and planar scaffold, which can facilitate specific binding interactions with biological targets.

  • Hydrogen Bonding Capabilities: The amino group at the 6-position acts as a crucial hydrogen bond donor and a site for further chemical elaboration.

  • Modulation of Physicochemical Properties: The methyl groups at the 2- and 5-positions can enhance binding affinity through hydrophobic interactions and can be used to fine-tune properties such as solubility and metabolic stability.

  • Versatile Reaction Chemistry: The primary amine allows for a wide range of chemical transformations, enabling the construction of diverse compound libraries.

Key Therapeutic Areas and Biological Targets

Derivatives of this compound have shown promise in several therapeutic areas. The benzothiazole nucleus is associated with a broad spectrum of biological activities, making it a versatile starting point for drug discovery.

  • Oncology: Benzothiazole derivatives have been extensively investigated as anticancer agents.[1][6] They have been shown to target various proteins involved in tumorigenesis, such as kinases, transcription factors, and proteins involved in cell cycle regulation.[1] For instance, certain benzothiazoles act as inhibitors of heat shock protein 90 (Hsp90) and Forkhead box M1 (FOXM1), both of which are critical for cancer progression.[2][7][8]

  • Infectious Diseases: The benzothiazole scaffold is present in compounds with antibacterial and antifungal properties.[9][10] Some derivatives have shown potent activity against strains like Staphylococcus aureus.[9]

  • Neurodegenerative and CNS Disorders: The structural features of some benzothiazole analogs make them suitable candidates for targeting enzymes and receptors in the central nervous system, such as monoamine oxidase (MAO) inhibitors for the treatment of Parkinson's disease and depression.[11]

  • Inflammatory Diseases: Certain benzothiazole derivatives have demonstrated anti-inflammatory properties.[12]

Synthetic Protocols and Methodologies

The primary amino group of this compound is the key handle for synthetic diversification. Below are detailed protocols for common and impactful chemical transformations.

Experimental Workflow: Library Synthesis

The following diagram illustrates a typical workflow for generating a library of diverse compounds starting from this compound.

G cluster_start Starting Material cluster_reactions Key Reactions cluster_products Diverse Scaffolds start This compound amide Amide Coupling (R-COOH, Coupling Agents) start->amide Acylation sulfonamide Sulfonamide Formation (R-SO2Cl, Base) start->sulfonamide Sulfonylation reductive Reductive Amination (Aldehyde/Ketone, Reducing Agent) start->reductive Alkylation buchwald Buchwald-Hartwig Amination (Aryl Halide, Catalyst, Base) start->buchwald Arylation product_amide Amide Derivatives amide->product_amide product_sulfonamide Sulfonamide Derivatives sulfonamide->product_sulfonamide product_alkylamine N-Alkyl/Arylalkyl Derivatives reductive->product_alkylamine product_arylamine N-Aryl Derivatives buchwald->product_arylamine

Caption: General workflow for the diversification of this compound.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

This protocol describes the synthesis of an amide derivative, a common transformation to explore structure-activity relationships (SAR).

Objective: To synthesize N-(2,5-dimethylbenzo[d]thiazol-6-yl)acetamide as a representative example.

Materials:

  • This compound

  • Acetic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of acetic acid (1.1 equivalents) in anhydrous DMF, add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.[7]

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/EtOAc gradient) to afford the desired amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.

Protocol 2: Sulfonamide Synthesis

The synthesis of sulfonamides introduces a key pharmacophoric element and allows for probing interactions with different biological targets.

Objective: To synthesize N-(2,5-dimethylbenzo[d]thiazol-6-yl)benzenesulfonamide.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.5 equivalents) to the solution.

  • Slowly add benzenesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with DCM and wash with 1 M HCl (2x), saturated aqueous NaHCO3 solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the pure sulfonamide.

  • Confirm the structure and purity of the product using appropriate analytical techniques (NMR, MS).

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded valuable SAR insights across various target classes.

SAR Exploration Pathway

The following diagram illustrates a logical pathway for exploring the SAR of this building block.

SAR_Pathway cluster_modifications Structural Modifications cluster_evaluation Biological & Property Evaluation Start This compound (Core Scaffold) Mod_N6 N6-Substitution (Amides, Sulfonamides, Alkyl/Aryl groups) Start->Mod_N6 Mod_C2 C2-Methyl Modification (e.g., CF3, larger alkyls) Start->Mod_C2 Mod_C5 C5-Methyl Modification (e.g., Halogens, OMe) Start->Mod_C5 Eval_Potency In vitro Potency (IC50/EC50) Mod_N6->Eval_Potency Mod_C2->Eval_Potency Mod_C5->Eval_Potency Eval_Selectivity Selectivity Profiling Eval_Potency->Eval_Selectivity Eval_ADME ADME Properties (Solubility, Stability) Eval_Selectivity->Eval_ADME Lead_Opt Lead Optimization Eval_ADME->Lead_Opt

Caption: A logical pathway for SAR exploration starting from the core scaffold.

Case Study: Hsp90 Inhibitors

In the development of benzothiazole-based Hsp90 C-terminal domain inhibitors, SAR studies have revealed the importance of substituents at the 6-position.[7][8] For example, the introduction of a para-chlorophenyl group at this position has been shown to be beneficial for antiproliferative activity against cancer cell lines like MCF-7.[7][8] Further modifications at the 2-position of the benzothiazole ring, often involving the introduction of various amines via aromatic nucleophilic substitution, have been explored to optimize potency.[7]

Compound ID6-Position Substituent2-Position SubstituentIC50 (MCF-7, µM)Reference
5a Unsubstituted PhenylAmine derivative18.9 ± 0.4[7][8]
5c p-ChlorophenylAmine derivative(Promising activity)[7]
9i p-ChlorophenylModified amine3.9 ± 0.1[7][8]
9j p-ChlorophenylMonomethylated amine4.2 ± 0.9[7][8]
10 p-ChlorophenylDimethylated amine5.3 ± 1.1[7][8]

These results indicate that while methylation of the amine at the 2-position is tolerated, it does not necessarily lead to an increase in potency, contrary to what has been observed for other Hsp90 inhibitors.[7] This highlights the nuanced nature of SAR and the importance of empirical testing.

Conclusion

This compound is a high-value building block in drug discovery, offering a robust and versatile scaffold for the synthesis of novel therapeutic agents. Its favorable physicochemical properties and reactive amino group enable the construction of diverse chemical libraries for screening against a wide range of biological targets. The protocols and SAR insights provided in these application notes are intended to serve as a practical guide for researchers to effectively leverage this compound in their drug discovery endeavors, ultimately contributing to the development of new and improved medicines.

References

Application Notes and Protocols for the Development and Use of Benzothiazole-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzothiazole Scaffold in Fluorescence Sensing

Benzothiazole derivatives have become a cornerstone in the development of fluorescent probes for a multitude of applications in biological and chemical sensing.[1][2] The rigid, planar structure of the benzothiazole core, combined with the ease of its chemical modification, allows for the fine-tuning of its photophysical properties.[3][4] These probes are prized for their often high fluorescence quantum yields, large Stokes shifts, and excellent photostability.[1][3] Their utility spans the detection of metal ions, anions, reactive oxygen species (ROS), and changes in the microenvironment such as viscosity.[1][5][6] This guide provides an in-depth exploration of the design principles, synthesis, and practical application of benzothiazole-based fluorescent probes for researchers in cell biology, drug discovery, and materials science.

The fluorescence modulation of these probes is typically governed by several key photophysical mechanisms, including Intramolecular Charge Transfer (ICT), Excited-State Intramolecular Proton Transfer (ESIPT), Photoinduced Electron Transfer (PET), and Aggregation-Induced Emission (AIE).[1][2][7][8] These mechanisms enable the design of "turn-on," "turn-off," or ratiometric fluorescent responses upon specific interaction with an analyte, providing a high signal-to-noise ratio for sensitive detection.[9][10]

Core Principles of Benzothiazole Probe Design and Synthesis

The fundamental strategy in designing a benzothiazole-based fluorescent probe involves the conjugation of the benzothiazole fluorophore to a specific recognition moiety. This recognition group is designed to selectively interact with the target analyte, leading to a conformational or electronic change in the fluorophore that modulates its fluorescence output.

General Synthesis of a Benzothiazole Core

A common and straightforward method for synthesizing the benzothiazole core involves the condensation reaction between a 2-aminothiophenol derivative and a substituted aldehyde or carboxylic acid.[9][11][12]

Protocol 1: General Synthesis of a 2-(Hydroxyphenyl)benzothiazole (HBT) Derivative

Materials:

  • 2-Aminobenzenethiol

  • 2-Hydroxybenzaldehyde (or a derivative)

  • Anhydrous Ethanol

  • Formic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating

  • Thin-Layer Chromatography (TLC) supplies

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxybenzaldehyde (2 mmol) and 2-aminobenzenethiol (2.2 mmol) in anhydrous ethanol (10 mL).[12][13]

  • Add a catalytic amount of formic acid (e.g., 2 drops) to the reaction mixture.[11][12]

  • Heat the mixture to reflux (approximately 90°C) with continuous stirring.[11][12]

  • Monitor the reaction progress using TLC until the starting materials are consumed (typically 2-3 hours).[9][12]

  • Once the reaction is complete, allow the mixture to cool to room temperature.[11]

  • The product can then be purified by recrystallization or column chromatography to yield the desired 2-(2'-hydroxyphenyl)benzothiazole (HBT) derivative.[9]

Photophysical Characterization of Benzothiazole Probes

A thorough understanding of a probe's photophysical properties is crucial for its effective application. Key parameters to characterize include:

  • Absorption and Emission Spectra: To determine the optimal excitation and emission wavelengths.

  • Quantum Yield (Φ): A measure of the efficiency of fluorescence emission.

  • Stokes Shift: The difference in nanometers between the maximum absorption and maximum emission wavelengths. A large Stokes shift is desirable to minimize self-quenching and background interference.[1][3]

The following diagram illustrates the general workflow for characterizing a newly synthesized benzothiazole probe.

cluster_synthesis Probe Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_application Application Testing synthesis Synthesize Benzothiazole Probe purification Purify Probe (e.g., Column Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, Mass Spec) purification->characterization abs_em Measure Absorption & Emission Spectra characterization->abs_em qy Determine Quantum Yield abs_em->qy stokes Calculate Stokes Shift abs_em->stokes selectivity Test Selectivity Against Interfering Species qy->selectivity sensitivity Determine Limit of Detection (LOD) selectivity->sensitivity cellular_imaging Live-Cell Imaging sensitivity->cellular_imaging

Caption: Workflow for Benzothiazole Probe Development.

Application Protocols

The true power of benzothiazole probes lies in their diverse applications. The following protocols provide detailed methodologies for their use in key research areas.

Application 1: Detection of Metal Ions (e.g., Zn²⁺)

Benzothiazole derivatives are excellent chemosensors for various metal ions, including Zn²⁺, which plays a critical role in numerous biological processes.[10][14]

Protocol 2: Ratiometric Fluorescence Detection of Zn²⁺ in Aqueous Solution

Materials:

  • Benzothiazole-based Zn²⁺ probe (e.g., BIPP)[4]

  • HEPES buffer solution

  • Stock solutions of various metal ions (e.g., Zn²⁺, Cu²⁺, Ni²⁺, Fe³⁺, etc.)

  • Fluorometer

Procedure:

  • Prepare a stock solution of the benzothiazole-based Zn²⁺ probe in DMSO (e.g., 1-10 mM).

  • In a cuvette, dilute the probe stock solution in HEPES buffer to the desired final concentration (e.g., 10 µM).

  • Record the fluorescence spectrum of the probe alone.

  • Titrate the probe solution with increasing concentrations of Zn²⁺ stock solution.

  • After each addition of Zn²⁺, allow the solution to equilibrate and then record the fluorescence spectrum.

  • Observe the ratiometric change in fluorescence intensity at two different emission wavelengths.[10]

  • To assess selectivity, repeat the experiment with other metal ions at the same concentration as the highest Zn²⁺ concentration used.

  • The detection limit can be calculated from the titration data.[10][15]

Application 2: Sensing of Reactive Oxygen Species (e.g., H₂O₂)

Benzothiazole probes functionalized with moieties like boronate esters can act as "turn-on" sensors for hydrogen peroxide (H₂O₂), a key signaling molecule and a marker of oxidative stress.[9] The sensing mechanism involves the H₂O₂-mediated cleavage of the boronate ester, releasing the highly fluorescent benzothiazole fluorophore.[9]

probe Benzothiazole Probe (Non-fluorescent) fluorophore Benzothiazole Fluorophore (Highly Fluorescent) probe->fluorophore Oxidative Cleavage of Boronate Ester h2o2 H₂O₂ h2o2->probe

Caption: "Turn-On" Sensing Mechanism for H₂O₂.

Protocol 3: Live-Cell Imaging of Endogenous H₂O₂

Materials:

  • Benzothiazole-based H₂O₂ probe (e.g., BT-BO)[9][12]

  • Mammalian cells (e.g., HeLa, A549)[9]

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Phorbol 12-myristate 13-acetate (PMA) or other stimuli to induce H₂O₂ production[9]

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture: Culture cells in a suitable medium in a humidified incubator at 37°C with 5% CO₂. Seed cells on confocal dishes to achieve 60-70% confluency for the experiment.[9]

  • Probe Preparation: Prepare a stock solution of the H₂O₂ probe in DMSO (e.g., 1-10 mM). Create a working solution by diluting the stock in serum-free medium or PBS to a final concentration of 5-10 µM.[9]

  • Probe Loading: Wash the cells once with warm PBS. Add the probe working solution to the cells and incubate for 30-45 minutes at 37°C.[9]

  • Induction of Endogenous H₂O₂: Wash the cells twice with warm PBS to remove excess probe. Add fresh culture medium containing a stimulus (e.g., 1 µg/mL PMA) to induce H₂O₂ production. Incubate for 30-60 minutes at 37°C.[9]

  • Imaging: Wash the cells again with PBS and add fresh medium. Image the cells using a confocal microscope with the appropriate excitation and emission filters for the probe. An increase in fluorescence intensity indicates the presence of H₂O₂.

Application 3: Monitoring Microenvironmental Changes (e.g., Viscosity)

Certain benzothiazole derivatives exhibit fluorescence properties that are sensitive to the viscosity of their environment.[5][6][16] These "molecular rotors" are typically non-fluorescent in low-viscosity media due to rotational freedom, but their fluorescence is enhanced in viscous environments where this rotation is restricted.[17]

Protocol 4: Imaging Viscosity Changes in Live Cells

Materials:

  • Viscosity-sensitive benzothiazole probe (e.g., HBTD-V)[16]

  • Live cells of interest

  • Cell culture reagents

  • Confocal microscope

Procedure:

  • Cell Culture and Probe Loading: Follow the cell culture and probe loading steps as described in Protocol 3, using the viscosity-sensitive probe.

  • Inducing Viscosity Changes (Optional): To validate the probe's response, cells can be treated with agents known to alter intracellular viscosity (e.g., by inducing apoptosis or altering the cytoskeleton).

  • Imaging: Acquire fluorescence images of the cells using a confocal microscope. An increase in fluorescence intensity corresponds to an increase in intracellular viscosity.[16]

  • Quantitative Analysis: The relationship between fluorescence intensity and viscosity can be calibrated using solutions of known viscosity (e.g., glycerol-water mixtures).[16]

Data Presentation and Interpretation

For quantitative comparison of different probes or experimental conditions, it is essential to present data in a clear and organized manner.

Table 1: Comparative Photophysical Properties of Selected Benzothiazole Probes

Probe NameTarget AnalyteExcitation (λex) (nm)Emission (λem) (nm)Response TypeDetection LimitReference
BIPP Zn²⁺Not Specified473Turn-on2.36 x 10⁻⁸ M[4]
BT-BO H₂O₂324604Turn-on0.93 µM[4][12]
HBTD-V ViscosityNot Specified583Turn-onNot Specified[4][16]
BDHA Viscosity & OCl⁻Not SpecifiedNot SpecifiedTurn-on (viscosity), Turn-off (OCl⁻)2.8 µM (OCl⁻)[6]

Troubleshooting Common Issues

  • Low Fluorescence Signal:

    • Increase probe concentration or incubation time.

    • Check the excitation and emission wavelengths and filter sets on the microscope.

    • Ensure the probe is not degraded (protect from light).

  • High Background Fluorescence:

    • Decrease probe concentration.

    • Ensure thorough washing of cells to remove excess probe.

    • Check for autofluorescence from the cells or medium and select appropriate filters to minimize it.

  • Poor Probe Selectivity:

    • Synthesize and test derivatives with different recognition moieties to improve specificity.

    • Perform control experiments with a range of potential interfering species.

  • Cell Toxicity:

    • Perform a cytotoxicity assay (e.g., MTT or CCK-8) to determine the optimal non-toxic probe concentration.[3]

    • Reduce incubation time with the probe.

Conclusion

Benzothiazole-based fluorescent probes are exceptionally versatile tools for researchers across various scientific disciplines. Their tunable photophysical properties and amenability to synthetic modification allow for the rational design of sensors for a wide range of analytes and cellular parameters.[2][3] The protocols and guidelines presented here provide a solid foundation for the successful development and application of these powerful molecular probes in your research endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dimethylbenzo[d]thiazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,5-Dimethylbenzo[d]thiazol-6-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure the highest purity of the final product.

Introduction

This compound is a key building block in medicinal chemistry, notably as a precursor for compounds with potential neuroprotective and other therapeutic properties. Its synthesis, while conceptually straightforward, often presents challenges that can lead to low yields and difficult purifications. The most common synthetic route involves the preparation of a nitro-substituted benzothiazole intermediate, followed by the reduction of the nitro group. This guide provides in-depth troubleshooting advice and answers to frequently asked questions related to this synthetic pathway.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My initial cyclization to form 2,5-Dimethyl-6-nitrobenzo[d]thiazole is low-yielding. What are the common causes and how can I fix it?

Low yield in the formation of the benzothiazole core is a frequent problem. The primary causes often relate to the quality of starting materials, suboptimal reaction conditions, or the formation of byproducts.[1]

Potential Causes & Solutions:

  • Oxidation of the Thiol Precursor: The starting material, a substituted 2-aminothiophenol, is highly susceptible to oxidation, where the thiol group dimerizes to form a disulfide byproduct.[1] This depletes your starting material and complicates purification.

    • Solution: Use freshly sourced 2-aminothiophenol or purify it via distillation before use. Crucially, run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric oxidation.[1]

  • Incomplete Cyclization: The intermediate Schiff base may not fully cyclize to form the thiazole ring.[1] This can be due to insufficient temperature or an inappropriate catalyst.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If you observe a buildup of an intermediate, consider increasing the reaction temperature. Some common synthetic methods involve refluxing in solvents like ethanol or dimethylformamide (DMF) to ensure the reaction goes to completion.[1][2] The use of an acid or base catalyst can also promote efficient cyclization.[2][3]

  • Suboptimal Temperature: Reaction temperature is critical. Too low, and the reaction may stall; too high, and you may encourage side product formation.

    • Solution: If the reaction is slow at room temperature, gradually increase the heat in 10-15°C increments, monitoring by TLC at each stage. If you observe the formation of new, unwanted spots on your TLC plate at higher temperatures, reducing the temperature may be necessary to improve selectivity.[1]

Q2: The reduction of 2,5-Dimethyl-6-nitrobenzo[d]thiazole is incomplete or fails entirely. What should I check?

The reduction of the aromatic nitro group is the critical final step. Failure here usually points to issues with the catalyst, the reducing agent, or the reaction setup.

Potential Causes & Solutions:

  • Catalyst Inactivity (for Catalytic Hydrogenation): The palladium or platinum catalyst used for hydrogenation (e.g., Pd/C) can be poisoned by sulfur-containing compounds. Since the benzothiazole core contains sulfur, this is a significant risk.

    • Solution: Increase the catalyst loading. Instead of the typical 5-10 mol%, try using 15-20 mol%. Ensure the catalyst is fresh and has been stored properly. It is also critical to use high-purity hydrogen gas and anhydrous solvents, as water can also interfere with the catalyst's activity.

  • Choice of Reducing Agent: Not all reducing agents are equally effective.

    • Solution: If catalytic hydrogenation is problematic, consider chemical reducing agents. A common and effective method is using tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) or ethanol. Iron (Fe) powder in acetic acid is another classic and robust alternative. These methods are often less susceptible to sulfur poisoning.

  • Poor Solubility: The nitro-benzothiazole starting material may have limited solubility in the reaction solvent, leading to a slow or incomplete reaction.

    • Solution: Ensure you are using an appropriate solvent. For catalytic hydrogenation, ethanol, methanol, or ethyl acetate are common. For chemical reductions with metals, acidic aqueous solutions or ethanol are often used. Gentle heating can sometimes improve solubility, but this must be done cautiously, especially with hydrogenation, to avoid safety hazards.

Troubleshooting Workflow: Nitro Group Reduction

Below is a decision-making workflow to help troubleshoot the reduction of 2,5-Dimethyl-6-nitrobenzo[d]thiazole.

G start Problem: Incomplete Nitro Reduction check_tlc TLC shows mostly starting material? start->check_tlc check_catalyst Using catalytic hydrogenation (e.g., Pd/C)? check_tlc->check_catalyst Yes complex_mixture TLC shows multiple new spots? check_tlc->complex_mixture No increase_loading ACTION: 1. Increase catalyst loading (15-20 mol%). 2. Ensure catalyst is fresh. 3. Use anhydrous solvent. check_catalyst->increase_loading Yes check_solubility Is starting material fully dissolved? check_catalyst->check_solubility No switch_reagent ACTION: Switch to chemical reduction: - SnCl2 / HCl - Fe / Acetic Acid increase_loading->switch_reagent If fails end_success Success: Reaction Complete increase_loading->end_success switch_reagent->end_success change_solvent ACTION: Change solvent or add co-solvent (e.g., THF, Ethanol). Gentle heating may help. check_solubility->change_solvent No end_consult Problem Persists: Consult further literature for alternative routes. check_solubility->end_consult Yes change_solvent->end_success reduce_temp ACTION: Reaction may be too aggressive. Reduce temperature or use a milder reducing agent. complex_mixture->reduce_temp Yes complex_mixture->end_consult No reduce_temp->end_success

Caption: Troubleshooting Decision Tree for Nitro Reduction.

Q3: My final product, this compound, is difficult to purify and appears to be degrading. How can I improve purification?

Aromatic amines can be challenging to purify, often due to their basicity and susceptibility to oxidation.

Potential Causes & Solutions:

  • Degradation on Silica Gel: Amines are basic and can interact strongly with the slightly acidic surface of standard silica gel, leading to streaking, poor separation, and sometimes decomposition.[1]

    • Solution 1: Use a different stationary phase. Neutral or basic alumina can be an excellent alternative for purifying amines.[1]

    • Solution 2: Deactivate the silica gel. You can create a slurry of silica gel in your eluent and add 1-2% triethylamine (Et₃N) or ammonia solution. This neutralizes the acidic sites on the silica, allowing the amine to pass through the column more cleanly.

  • Oxidation of the Amine: The final product, an aromatic amine, can be sensitive to air oxidation, which can lead to the formation of colored impurities over time.

    • Solution: After purification, store the final product under an inert atmosphere (Nitrogen or Argon) in a dark, cool place. If possible, work quickly during purification and solvent removal to minimize air exposure.

  • Recrystallization Issues: If you are purifying by recrystallization, finding a suitable solvent system can be difficult.

    • Solution: Systematically screen solvent systems. Start with a nonpolar solvent in which the compound is sparingly soluble (like hexanes or toluene) and add a more polar solvent in which it is highly soluble (like ethyl acetate or ethanol) dropwise at an elevated temperature until the solid dissolves. Allow it to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

  • What is the most reliable synthetic route to start from? The most common and generally reliable route begins with the appropriate substituted aniline, which is then converted to the 2,5-Dimethyl-6-nitrobenzo[d]thiazole intermediate before the final reduction. The key intermediate, 2,5-Dimethyl-6-nitrobenzo[d]thiazole, can be synthesized via different methods, but a common approach is the reaction of a corresponding 2-amino-4-methylthiophenol with a suitable acetylating agent followed by nitration.[4]

  • How do I monitor the reaction progress effectively? Thin-layer chromatography (TLC) is the most common and effective method.[1] Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your starting material, intermediates, and the final product. Visualize the spots using a UV lamp (254 nm).[5] For more quantitative analysis, HPLC or LC-MS can be used.

  • Are there any "green" chemistry approaches for this synthesis? Yes, modern synthetic chemistry emphasizes environmentally friendly methods. For benzothiazole synthesis in general, approaches include using water as a solvent, employing reusable catalysts, and utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.[2][3] For the reduction step, using catalytic hydrogenation with H₂ is greener than using stoichiometric metal reagents like SnCl₂ or Fe.

  • What are the key safety precautions I should take?

    • Thiophenols: Starting materials like 2-aminothiophenols have a strong, unpleasant odor and are toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

    • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure your equipment is properly set up and purged with an inert gas before introducing hydrogen. Use a balloon for atmospheric pressure reactions or a specialized high-pressure vessel for reactions requiring higher pressures. Never perform hydrogenations near an open flame or spark source.

    • Acids and Bases: Handle strong acids (HCl, H₂SO₄) and bases (NaOH) with care, as they are corrosive.

References

Technical Support Center: Optimization of Benzothiazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of benzothiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with these important heterocyclic compounds. Benzothiazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2][3][4] However, their synthesis is not without challenges.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common hurdles and optimize your reaction conditions for maximal yield and purity. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure you are equipped with reliable and actionable insights.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses the most frequent challenges encountered during benzothiazole synthesis, particularly via the common route of condensing 2-aminothiophenol with aldehydes or other carbonyl-containing compounds.[5]

Question 1: Why is my reaction yield consistently low or non-existent?

Low or no product yield is a frustrating but common issue. The root cause often lies in one of several key areas:

Table 1: Troubleshooting Low Yield in Benzothiazole Synthesis

Potential CauseScientific Rationale & ExplanationRecommended Solutions & Optimizations
Poor Quality of Starting Materials 2-Aminothiophenol is highly susceptible to air oxidation, forming a disulfide byproduct that is unreactive in the desired condensation pathway.[6] Aldehydes can also degrade or contain impurities that inhibit the reaction.- Use freshly opened or purified 2-aminothiophenol. If oxidation is suspected, consider purification by distillation or recrystallization. - Ensure the purity of the aldehyde or other carbonyl starting material. - Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the thiol.[6]
Suboptimal Reaction Temperature The condensation and subsequent cyclization have specific activation energy requirements. Some reactions proceed efficiently at room temperature, while others necessitate heating to overcome this energy barrier.[6]- If the reaction is sluggish at room temperature, gradually increase the temperature and monitor progress via Thin Layer Chromatography (TLC). - Conversely, if multiple side products are observed at elevated temperatures, consider lowering the temperature to improve selectivity.[7]
Ineffective Catalyst or Catalyst Loading Catalysts are often employed to activate the carbonyl group or facilitate the final oxidation step. The choice of catalyst (e.g., acid, base, metal, or oxidant) is critical and substrate-dependent.- Screen a variety of catalysts. Common options include H₂O₂/HCl, iodine, Lewis acids, or even green catalysts like reusable resins.[6][8][9] - Optimize the catalyst loading. Too little may result in an incomplete reaction, while too much can lead to side product formation.
Improper Solvent Choice The solvent must solubilize the reactants and intermediates. It can also influence the reaction rate and equilibrium position.- Ensure reactants are soluble in the chosen solvent. Common solvents include ethanol, DMF, DMSO, or even water in some green protocols.[6][7][9] - For reactions that produce water, using a solvent that allows for its removal (e.g., toluene with a Dean-Stark trap) can drive the reaction to completion.
Question 2: I'm observing significant byproduct formation. How can I improve the reaction's selectivity?

The formation of byproducts not only reduces the yield of the desired benzothiazole but also complicates purification.

Table 2: Common Byproducts and Mitigation Strategies

Common ByproductFormation MechanismMitigation Strategy
2,2'-Disulfanediyldianiline Oxidation of the thiol group in 2-aminothiophenol.Perform the reaction under an inert atmosphere (N₂ or Ar).[6] Use fresh, high-purity 2-aminothiophenol.
Uncyclized Schiff Base Intermediate The initial condensation between the amine and aldehyde occurs, but the subsequent intramolecular cyclization to form the thiazoline ring is incomplete.- Optimize the catalyst. Acid catalysts are often effective at promoting the cyclization step. - Increase the reaction temperature or time to provide sufficient energy for the cyclization to occur.
Over-oxidation Products In reactions that require an external oxidant, the benzothiazole ring or sensitive functional groups on the starting materials can be over-oxidized.- Carefully control the stoichiometry of the oxidizing agent. - Choose a milder oxidant if possible.
Aldehyde Self-Condensation Under certain basic or acidic conditions, the aldehyde starting material can undergo self-condensation (e.g., aldol reaction).- Adjust the reaction pH. - Modify the order of addition of reagents.
Question 3: My product is difficult to purify. What are some effective purification strategies?

Purification can be challenging, especially if the product has similar polarity to the starting materials or byproducts.

  • Crystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity. Experiment with different solvent systems to find one where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Column Chromatography:

    • Silica Gel Sensitivity: Be aware that some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[6] If you suspect this is an issue, consider using neutral or basic alumina, or deactivating the silica gel with a small amount of a suitable base (e.g., triethylamine) in your eluent.[6]

    • Gradient Elution: A gradient elution (gradually increasing the polarity of the solvent system) can provide better separation between closely related compounds.

  • Conversion to a Salt: If the final product is an oil or difficult to crystallize, consider converting it to a solid salt (e.g., hydrochloride or tosylate salt) for purification via recrystallization.[6] The pure product can then be regenerated by neutralization.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of 2-substituted benzothiazoles from 2-aminothiophenol and an aldehyde?

The most widely accepted mechanism involves a three-step sequence:

  • Schiff Base Formation: The amino group of 2-aminothiophenol performs a nucleophilic attack on the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate.

  • Cyclization: The thiol group then attacks the imine carbon in an intramolecular fashion to form a 2,3-dihydrobenzothiazole (benzothiazoline) intermediate.

  • Oxidation: The benzothiazoline intermediate is then oxidized to the aromatic benzothiazole. This oxidation can occur via an added oxidizing agent (like H₂O₂) or, in some cases, by atmospheric oxygen.

.dot digraph "Benzothiazole Formation Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5, color="#5F6368"];

// Reactants Reactants [label="2-Aminothiophenol + Aldehyde", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates SchiffBase [label="Schiff Base Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Benzothiazoline [label="Benzothiazoline Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product Product [label="2-Substituted Benzothiazole", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Arrows and Labels Reactants -> SchiffBase [label=" Condensation\n (-H₂O)"]; SchiffBase -> Benzothiazoline [label=" Intramolecular\n Cyclization"]; Benzothiazoline -> Product [label=" Oxidation\n (-2H)"]; } .enddot Caption: General reaction mechanism for benzothiazole synthesis.

Q2: How can I effectively monitor the progress of my reaction?

Thin-layer chromatography (TLC) is the most common and convenient method for monitoring reaction progress.[6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the appearance of the product spot. Visualization is typically achieved with a UV lamp or by staining with an appropriate agent like iodine.[6]

Q3: What are some "green" or environmentally friendly approaches to benzothiazole synthesis?

Modern synthetic chemistry emphasizes sustainability. For benzothiazole synthesis, several green approaches have been developed:

  • Use of Water as a Solvent: Eliminates the need for volatile organic compounds (VOCs).[9]

  • Reusable Catalysts: Employing solid-supported or heterogeneous catalysts that can be easily recovered and reused reduces waste.[5]

  • Solvent-Free Conditions: Running reactions neat (without any solvent) is a highly efficient green method.[3][10]

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, thus saving energy.[3][8]

Q4: What specific safety precautions should I take when working with 2-aminothiophenol?

2-aminothiophenol requires careful handling:

  • Odor: It is a thiol and has a potent, unpleasant smell. Always handle it in a well-ventilated fume hood.

  • Toxicity: Consult the Safety Data Sheet (SDS) for detailed toxicological information and handling procedures.

  • Oxidation: As mentioned, it is readily oxidized by air.[6] For best results, handle under an inert atmosphere, especially if the container will be opened multiple times.

Section 3: Experimental Protocols

The following is a general, representative protocol for the synthesis of a 2-arylbenzothiazole. Note: This protocol is a starting point and will likely require optimization for specific substrates.

Protocol 1: Synthesis of 2-Phenylbenzothiazole using H₂O₂/HCl as a Catalyst

This protocol is adapted from a method described by Guo and co-authors.[5]

Materials:

  • 2-Aminothiophenol

  • Benzaldehyde

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Hydrochloric Acid (HCl, concentrated)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • TLC plates (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzaldehyde (1.0 mmol) in ethanol (5-10 mL).

  • Reagent Addition: To this solution, add 2-aminothiophenol (1.0 mmol).

  • Catalyst Addition: Carefully add hydrogen peroxide (6.0 mmol) followed by hydrochloric acid (3.0 mmol) to the stirred mixture. An optimal ratio of 1:1:6:3 (2-aminothiophenol:aldehyde:H₂O₂:HCl) has been reported to be effective.[5]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1 hour.[5]

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Work-up: Upon completion, pour the reaction mixture into cold water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.

.dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5, color="#5F6368"];

// Start Start [label="Problem: Low Yield or\nByproduct Formation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Checks CheckPurity [label="1. Verify Purity of\nStarting Materials", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckInert [label="2. Is Reaction Under\nInert Atmosphere?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="3. Review Reaction\nConditions (T, t)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckCatalyst [label="4. Evaluate Catalyst\nChoice & Loading", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Actions Purify [label="Purify/Use Fresh\nReagents"]; Inert [label="Implement N₂ or Ar\nAtmosphere"]; OptimizeT [label="Optimize Temperature\n& Reaction Time"]; ScreenCatalyst [label="Screen Different Catalysts\n& Optimize Loading"];

// End End [label="Optimized Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> CheckPurity; CheckPurity -> Purify [label=" No"]; Purify -> CheckInert; CheckPurity -> CheckInert [label=" Yes"]; CheckInert -> Inert [label=" No"]; Inert -> CheckConditions; CheckInert -> CheckConditions [label=" Yes"]; CheckConditions -> OptimizeT [label=" Suboptimal"]; OptimizeT -> CheckCatalyst; CheckConditions -> CheckCatalyst [label=" Optimal"]; CheckCatalyst -> ScreenCatalyst [label=" Ineffective"]; ScreenCatalyst -> End; CheckCatalyst -> End [label=" Effective"]; } .enddot Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Purification of Crude 2,5-Dimethylbenzo[d]thiazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2,5-Dimethylbenzo[d]thiazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed purification protocols. Our aim is to equip you with the necessary knowledge to overcome common challenges and achieve high purity of your target compound.

I. Understanding the Compound and Potential Impurities

This compound is a substituted benzothiazole, a heterocyclic aromatic amine. Its purification can be challenging due to the presence of various impurities stemming from its synthesis. A common synthetic route involves the reduction of a nitro precursor, 2,5-dimethyl-6-nitrobenzothiazole.

Potential Impurities:

  • Unreacted Starting Materials: Residual 2,5-dimethyl-6-nitrobenzothiazole.

  • Intermediates: Incomplete reduction products.

  • Byproducts of Nitration: Regioisomers such as 2,5-dimethyl-4-nitrobenzothiazole, which upon reduction would yield the corresponding amine isomer.

  • Reagents from Reduction: Catalysts (e.g., tin salts if using SnCl₂/HCl) or other reducing agents.

  • Degradation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.

The choice of purification strategy will depend on the nature and quantity of these impurities.

II. Troubleshooting Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.

Recrystallization Troubleshooting

Q1: My compound is "oiling out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.

  • Probable Cause & Solution:

    • Cooling too rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Solution too concentrated: Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool slowly again.

    • High impurity level: The impurities are depressing the melting point. It may be necessary to first purify the compound by column chromatography to remove the bulk of the impurities and then attempt recrystallization.

    • Inappropriate solvent: The solvent may be too nonpolar. Try a more polar solvent or a mixed solvent system.

Q2: No crystals are forming, even after cooling the solution in an ice bath. What are the next steps?

A2: This is a common issue often related to supersaturation or using an excessive amount of solvent.

  • Probable Cause & Solution:

    • Supersaturation: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seed Crystal: If you have a small amount of the pure solid, add a "seed crystal" to the cooled solution to initiate crystallization.

    • Too much solvent: If the solution is too dilute, the compound will remain in solution even at low temperatures. Reduce the volume of the solvent by gentle heating or under reduced pressure and then attempt to cool again.

Q3: The recrystallization yield is very low. How can I improve it?

A3: A low yield suggests that a significant amount of your product is being lost during the process.

  • Probable Cause & Solution:

    • Excessive solvent: Using too much solvent during the initial dissolution will result in a significant portion of the compound remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Premature crystallization: If crystals form in the filter funnel during hot filtration, some product will be lost. Ensure your filtration apparatus is pre-heated.

    • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

    • Compound solubility: Your compound may be too soluble in the chosen solvent even at low temperatures. Consider a different solvent or a mixed-solvent system where the compound is less soluble when cold.

Column Chromatography Troubleshooting

Q1: I'm getting poor separation of my compound from an impurity on the silica gel column. What can I adjust?

A1: Poor separation is often due to an inappropriate solvent system or issues with the column packing.

  • Probable Cause & Solution:

    • Incorrect mobile phase polarity: If the spots are too close on the TLC plate, you need to optimize your solvent system.

      • If the Rf values are too high (spots run too fast), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system).

      • If the Rf values are too low (spots are not moving), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).

    • Column overloading: Loading too much crude material onto the column will lead to broad bands and poor separation. A general rule of thumb is to load 1-5% of the mass of the silica gel.

    • Poorly packed column: Channels or cracks in the silica gel will lead to uneven flow and band broadening. Ensure your column is packed uniformly.

    • Compound streaking: Aromatic amines can sometimes streak on silica gel due to interactions with acidic silanol groups. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can often resolve this issue.

Q2: My compound is not eluting from the column, even with a highly polar solvent system.

A2: This suggests a strong interaction between your compound and the stationary phase.

  • Probable Cause & Solution:

    • Irreversible adsorption: The amine functionality might be strongly adsorbing to the acidic silica gel. Consider using a different stationary phase like neutral or basic alumina.

    • Decomposition on silica: Some compounds are unstable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared. If it is unstable, alumina or a different purification method should be used.

Q3: The compound is eluting too quickly with the solvent front.

A3: This indicates that the mobile phase is too polar for your compound.

  • Probable Cause & Solution:

    • High mobile phase polarity: Start with a much less polar solvent system. For benzothiazole derivatives, starting with a high percentage of a nonpolar solvent like hexane is common.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for column chromatography of this compound? A1: Based on the structure, a good starting point for normal-phase silica gel chromatography would be a gradient of ethyl acetate in hexane. Begin with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity. Monitor the separation by TLC to determine the optimal eluent composition.

Q2: What are suitable recrystallization solvents for this compound? A2: For aromatic amines, polar protic solvents are often good choices. Ethanol, methanol, or isopropanol are excellent starting points. You may also find that a mixed solvent system, such as ethanol/water or acetone/water, provides better results, where the compound is dissolved in the better solvent (e.g., hot ethanol) and the poorer solvent (e.g., water) is added dropwise until turbidity is observed, followed by slow cooling.

Q3: Can I use acid-base extraction to purify my crude product? A3: Yes, acid-base extraction can be a very effective initial purification step.[1] As an amine, your compound is basic and can be protonated by an acid.

  • Process:

    • Dissolve the crude material in an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Separate the aqueous layer and then neutralize it with a base (e.g., 1M NaOH) to deprotonate your amine, causing it to precipitate.

    • The precipitated solid can then be collected by filtration or extracted back into an organic solvent.

This method is particularly useful for removing non-basic impurities.

Q4: My purified compound is colored, but I expect it to be a white or off-white solid. What is the cause? A4: The development of color in aromatic amines is often due to the formation of colored oxidation products.

  • Solution:

    • During purification, try to minimize exposure to air and light.

    • For recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be aware that charcoal can also adsorb your product, so use it sparingly. After adding charcoal, perform a hot filtration to remove it before cooling the solution.

IV. Detailed Purification Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is a general guideline and may require optimization for your specific crude material.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution at a gentle boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Flash Column Chromatography

This protocol assumes silica gel as the stationary phase.

  • TLC Analysis: Determine a suitable solvent system using TLC. A good system will give your product an Rf value of approximately 0.3-0.4 and good separation from impurities. A gradient of ethyl acetate in hexane is a good starting point.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively polar solvent (like dichloromethane or acetone). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, impregnated silica gel to the top of the packed column.

  • Elution: Begin eluting with the least polar solvent mixture determined from your TLC analysis. Gradually increase the polarity of the eluent as the column runs.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

V. Visual Workflow and Decision Diagrams

Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude this compound AcidBase Acid-Base Extraction Crude->AcidBase High level of non-basic impurities Column Column Chromatography Crude->Column Complex mixture of impurities AcidBase->Column Recrystallization Recrystallization AcidBase->Recrystallization Column->Recrystallization For final polishing Pure Pure Product Recrystallization->Pure Analysis Purity Analysis (NMR, LC-MS) Pure->Analysis

Caption: General purification workflow for this compound.

Diagram 2: Troubleshooting Recrystallization

RecrystallizationTroubleshooting start Recrystallization Attempt oiling Problem: 'Oiling Out' Solutions: - Slower cooling - Add more solvent - Change solvent - Pre-purify by column start->oiling Liquid separates no_xtals Problem: No Crystals Form Solutions: - Scratch flask - Add seed crystal - Reduce solvent volume start->no_xtals Clear solution remains low_yield Problem: Low Yield Solutions: - Use minimal hot solvent - Pre-heat funnel - Wash with ice-cold solvent start->low_yield Few crystals form success Pure Crystals start->success Good crystallization

Caption: Decision diagram for troubleshooting common recrystallization issues.

VI. Quantitative Data Summary

PropertyValue/RangeNotes
Molecular Formula C₉H₁₀N₂S
Molecular Weight 178.25 g/mol
Appearance Expected to be an off-white to light yellow solidDarker colors may indicate the presence of oxidation impurities.
Solubility (General) Freely soluble in alcohols, chloroform, and ether. Very slightly soluble in water.Based on the parent compound, 2-aminobenzothiazole.[2] Specific solubility for the target compound should be determined experimentally for optimal recrystallization.
TLC Eluent (Typical) 10-40% Ethyl Acetate in HexaneThis is a starting point and should be optimized based on the specific impurity profile of the crude material. The addition of 0.1-1% triethylamine may be beneficial.

VII. References

  • Sigma-Aldrich. (n.d.). 2-Aminobenzothiazole 97%. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Physicochemical properties of 2-aminobenzothiazole. Retrieved from --INVALID-LINK--

  • Allen, C. F. H., & VanAllan, J. (n.d.). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses Procedure. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8706, Benzo(d)thiazol-2-amine. PubChem. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15630, 2-Amino-6-methoxybenzothiazole. PubChem. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68288, 6-Aminobenzothiazole. PubChem. Retrieved from --INVALID-LINK--

  • Sharma, A., Singh, J., & Sharma, A. (2024). A stainless-steel-driven decarboxylative acyl radical generation from α-keto acids enables an oxidant-free and solvent-free synthesis of quinazolinones and benzothiazoles. The Journal of Organic Chemistry, 89(8), 5229-5238.

  • Arun, Y., et al. (2010). Synthesis of N-(4, 5-dihydro-1H-imidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines and N-(1 Hbenzimidazol- 2-yl)-6-substituted-1,3-benzothiazol-2-amines. Der Pharma Chemica, 2(4), 234-241.

  • Trapani, G., et al. (1992). Synthesis of substituted 2-ethoxycarbonyl-imidazo benzothiazole derivatives. European Journal of Medicinal Chemistry, 27(5), 459-465.

  • EvitaChem. (n.d.). Buy 2,5-Dimethyl-6-nitrobenzo[d]thiazole (EVT-3415084). Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Resolving Impurities in 2-Aminobenzothiazole NMR Spectra. Retrieved from --INVALID-LINK--

References

Technical Support Center: Recrystallization of 2,5-Dimethylbenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,5-dimethylbenzothiazole derivatives. These heterocyclic compounds are pivotal scaffolds in medicinal chemistry, and achieving high purity is critical for subsequent applications.[1][2][3] This document provides in-depth, experience-driven troubleshooting advice and optimized protocols to navigate the common and complex challenges encountered during their recrystallization.

Frequently Asked Questions (FAQs)

Question: How do I select the optimal solvent for my 2,5-dimethylbenzothiazole derivative?

Answer: Solvent selection is the most critical step for a successful recrystallization. The goal is to find a solvent (or solvent pair) in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[4] For 2,5-dimethylbenzothiazole derivatives, which are aromatic and contain both nitrogen and sulfur heteroatoms, a systematic approach is best.

Causality: The "like dissolves like" principle is a useful starting point.[5] The aromatic benzothiazole core imparts significant non-polar character, while substituents can drastically alter polarity.

  • Initial Screening: Start with solvents of intermediate polarity. Ethanol is often an excellent first choice for many organic solids.[6]

  • Systematic Testing: Use small amounts (10-20 mg) of your crude product to test solubility in a range of solvents as detailed in the protocol below.

  • Structural Clues: If your derivative has polar functional groups (e.g., -OH, -NH2, -COOH), more polar solvents like ethanol or even water mixtures might be suitable. For non-polar derivatives, consider toluene or hexanes.[6][7] For acidic or basic derivatives, crystallization of a salt form by adding an acid or base can be a powerful alternative.[6]

Data-Driven Solvent Selection:

Solvent SystemBoiling Point (°C)General PolarityRationale & Use Case for Benzothiazole Derivatives
Ethanol78PolarExcellent starting point. Good for derivatives with moderate polarity.
Methanol65PolarSimilar to ethanol but lower boiling point can be advantageous for drying.
Isopropanol82PolarCan sometimes prevent "oiling out" where ethanol fails.
Ethyl Acetate / Hexane60-77Tunable (Mixed)A powerful mixed-solvent system. Dissolve in minimal hot ethyl acetate and add hot hexane until cloudy.[8] Excellent for tuning polarity.
Toluene111Non-PolarSuitable for less polar derivatives. Its high boiling point can dissolve stubborn compounds but increases the risk of oiling out.
Acetone / Water56 (Acetone)Tunable (Mixed)Good for more polar derivatives. The high polarity of water acts as an effective anti-solvent.[8]
Water100Very PolarGenerally a poor solvent for the core benzothiazole structure but can be an effective anti-solvent or suitable for highly polar, salt-form derivatives.[6]
Question: My compound dissolved, but no crystals are forming upon cooling. What should I do?

Answer: This is a classic case of a supersaturated solution, where the compound remains dissolved below its saturation point.[5] Crystal formation requires an initial energy barrier to be overcome for nucleation to begin. Several techniques can be used to induce crystallization.

Troubleshooting Steps:

  • Scratching: Vigorously scratch the inside surface of the flask just below the solvent level with a glass rod. The high-frequency vibrations and microscopic glass fragments provide nucleation sites for crystal growth.[9][10]

  • Seeding: Add a tiny crystal of the crude or pure solid to the solution.[9][10] This "seed" acts as a template for crystal lattice formation. If you don't have a saved crystal, dip a glass rod into the solution, remove it, let the solvent evaporate, and then re-introduce the rod with its thin film of solid into the solution.[10]

  • Reduce Solvent Volume: It's possible you've used too much solvent.[10][11] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then allow it to cool again.

  • Drastic Cooling: If the above methods fail, try cooling the flask in an ice-salt bath or a freezer.[9][12] Be aware that rapid cooling can sometimes lead to smaller, less pure crystals.[13]

Question: My compound separated as an oil, not crystals. How can I fix this?

Answer: "Oiling out" is a common and frustrating problem. It occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[11][13] Impurities can also suppress the melting point, exacerbating the issue.

Corrective Actions:

  • Reheat and Add Solvent: Warm the mixture to redissolve the oil, then add a small amount of additional hot solvent to lower the saturation temperature.[11][13]

  • Lower the Cooling Temperature: Switch to a solvent with a lower boiling point. For example, if your compound oiled out in toluene (BP 111 °C), try recrystallizing from ethyl acetate (BP 77 °C).

  • Slow Down Cooling: Do not place the hot flask directly on a cold benchtop. Allow it to cool slowly on a cork ring or in a warm water bath. Very slow cooling favors the formation of well-ordered crystals over an amorphous oil.[11][14]

  • Change Solvent System: If the problem persists, the polarity difference between your compound and solvent may be too large. Switch to a different solvent or a mixed-solvent system.

Technical Troubleshooting Guides

Guide 1: Systematic Workflow for Failed Crystallization

This decision tree provides a logical path to troubleshoot experiments where crystals fail to form.

G start Solution Cooled, No Crystals Formed supersaturated Is the solution clear? start->supersaturated induce Induce Crystallization: 1. Scratch with glass rod 2. Add seed crystal 3. Cool in ice bath supersaturated->induce Yes oiled_out Did an oil form? supersaturated->oiled_out No (Cloudy/Oily) reboil Reduce Solvent Volume: - Gently boil off 10-20% of solvent - Allow to cool again induce->reboil Failure success Crystals Formed (Proceed to Collection) induce->success Success reboil->success Success fail Persistent Failure: - Re-evaluate solvent choice - Consider chromatography reboil->fail Failure fix_oil Fix Oiling Out: 1. Reheat to dissolve oil 2. Add more solvent 3. Cool very slowly oiled_out->fix_oil Yes oiled_out->fail No (Precipitate) fix_oil->success Success fix_oil->fail Failure

Caption: Troubleshooting Decision Tree for Crystallization Failure.

Guide 2: Improving Low Crystal Yield

A poor yield (<50%) indicates significant product loss.[13] The key is to understand that the compound has some finite solubility even in the cold solvent.[5]

Potential Causes & Solutions:

  • Excess Solvent: This is the most common cause.[11][13] A large volume of solvent will retain a significant amount of your product in the mother liquor.

    • Solution: Before filtering, if the yield looks sparse, try boiling off some solvent to re-saturate the solution. Always use the minimum amount of boiling solvent necessary to fully dissolve the solid.[5]

  • Premature Crystallization: If crystals form in the filter paper during hot filtration, you will lose product.

    • Solution: Use a stemless funnel to prevent clogging.[12] Ensure the receiving flask and funnel are pre-heated with hot solvent or steam before filtering.[12]

  • Washing with Warm or Excessive Solvent: Washing the collected crystals is meant to remove adhered mother liquor, not to dissolve the product.

    • Solution: Always wash crystals with a minimum amount of ice-cold solvent.[5] Break the vacuum before washing, gently slurry the crystals, and then re-apply the vacuum.

  • Inappropriate Solvent Choice: A solvent in which the compound is too soluble, even when cold, will inevitably give a poor recovery.

    • Solution: Re-evaluate your solvent choice using solubility tests. The ideal solvent shows a very large difference in solubility between its hot and cold states.[4]

Standard Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is the standard method for purifying a solid from a single, well-chosen solvent.

G cluster_protocol Single-Solvent Recrystallization Workflow A 1. Dissolution Place crude solid in flask. Add minimal hot solvent until dissolved. B 2. Hot Filtration (Optional) If insoluble impurities exist, filter solution while hot. A->B C 3. Cooling Allow solution to cool slowly to room temperature, then in an ice bath. B->C D 4. Collection Collect crystals by suction filtration. C->D E 5. Washing Rinse crystals with minimal ice-cold solvent. D->E F 6. Drying Dry crystals under vacuum to remove all solvent. E->F

References

Technical Support Center: Troubleshooting Low Yield in Condensation Reactions of Aromatic Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that achieving high yields in condensation reactions involving aromatic amines is crucial for the successful synthesis of a wide range of compounds, from active pharmaceutical ingredients to advanced materials. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your reactions. We will explore the causality behind common experimental issues and provide self-validating protocols to enhance the scientific integrity of your work.

Understanding the Core Reaction: The "Why" Behind the "How"

Condensation reactions of aromatic amines, such as the formation of imines (Schiff bases) or amides, are fundamental transformations in organic synthesis. At its core, the reaction involves the nucleophilic attack of the amine's lone pair of electrons on an electrophilic carbonyl carbon (or a related functional group). The subsequent elimination of a small molecule, typically water, drives the formation of the desired product.[1][2]

However, the reality in the lab is often more complex. The relatively low basicity and nucleophilicity of aromatic amines compared to their aliphatic counterparts, coupled with potential side reactions, can lead to frustratingly low yields.[3] This guide will walk you through a systematic approach to identifying and resolving these challenges.

Diagram: General Mechanism of Imine Formation

Imine Formation A Aromatic Amine (R-NH2) C Hemiaminal Intermediate A->C + B Carbonyl Compound (R'-C(=O)-R'') B->C Nucleophilic Attack D Iminium Ion C->D - H2O (Dehydration) H2O H2O E Imine (Schiff Base) D->E Deprotonation

Caption: Generalized mechanism of imine formation from an aromatic amine and a carbonyl compound.

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions

Q1: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What's the first thing I should check?

A1: The first step is to ensure your reaction conditions are driving the equilibrium towards the product. Condensation reactions are often reversible, with water as a common byproduct.[4]

  • Actionable Advice:

    • Water Removal: Employ methods to remove water as it forms. This can be achieved by using a Dean-Stark apparatus, adding a drying agent like molecular sieves, or performing the reaction in a solvent that forms an azeotrope with water (e.g., toluene, xylene).[5]

    • Catalyst: Ensure you are using an appropriate catalyst. Acid catalysts are commonly used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic aromatic amine.[1] However, excessive acid can protonate the amine, rendering it non-nucleophilic. A careful balance is key.

Q2: I'm observing the formation of multiple products and a significant amount of tar-like material. What are the likely side reactions?

A2: The formation of tars and multiple products often points to side reactions such as self-condensation of the carbonyl partner (if it has α-hydrogens), polymerization, or oxidation of the aromatic amine.[5]

  • Actionable Advice:

    • Control Temperature: High reaction temperatures can promote unwanted side reactions.[5] Experiment with running the reaction at a lower temperature for a longer duration.

    • Inert Atmosphere: Aromatic amines can be susceptible to oxidation, especially at elevated temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

    • Purification of Starting Materials: Ensure your aromatic amine and carbonyl compound are pure. Impurities can sometimes catalyze side reactions.

Q3: The electronic properties of my aromatic amine seem to be affecting the yield. How do electron-donating and electron-withdrawing groups impact the reaction?

A3: The electronic nature of substituents on the aromatic ring significantly influences the nucleophilicity of the amine.

  • Electron-Donating Groups (EDGs) like -OCH3, -CH3, and -NH2 increase the electron density on the nitrogen atom, making the amine more nucleophilic and generally increasing the reaction rate.[3][6]

  • Electron-Withdrawing Groups (EWGs) such as -NO2, -CN, and -CF3 decrease the electron density on the nitrogen, making the amine less nucleophilic and slowing down the reaction.[3][6]

Substituent TypeEffect on Basicity/NucleophilicityExpected Impact on Reaction Rate
Electron-Donating (e.g., -OCH3)IncreasesAccelerates
Electron-Withdrawing (e.g., -NO2)DecreasesRetards
  • Actionable Advice: For aromatic amines with strong EWGs, you may need to use more forcing conditions, such as higher temperatures, a more active catalyst, or longer reaction times.

Q4: Are there specific catalysts that are recommended for these types of reactions?

A4: The choice of catalyst can be critical. While simple acid catalysts like p-toluenesulfonic acid (p-TsOH) or acetic acid are common, other options may offer better results.

  • Lewis Acids: Lewis acids such as TiCl4, ZnCl2, and FeCl3 can be effective catalysts.[7][8] They work by coordinating to the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack.

  • Solid-Phase Catalysts: Using solid-phase catalysts like Amberlyst-15 can simplify product purification, as the catalyst can be easily filtered off after the reaction.[7]

  • Metal Catalysts: Certain metal catalysts, including those based on copper or iron, have also been employed to promote condensation reactions.[5][9]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Issue - Low Conversion and Recovery of Starting Materials

This is one of the most common issues and often points to an unfavorable reaction equilibrium or insufficient activation of the reactants.

Troubleshooting Workflow

Low Conversion Troubleshooting Start Low Conversion (High Starting Material Recovery) Check_Equilibrium Is water being effectively removed? Start->Check_Equilibrium Check_Catalyst Is the catalyst appropriate and active? Check_Equilibrium->Check_Catalyst Yes Add_Drying_Agent Add molecular sieves Check_Equilibrium->Add_Drying_Agent No Optimize_Catalyst Optimize catalyst loading Check_Catalyst->Optimize_Catalyst Yes Try_New_Catalyst Screen alternative catalysts (e.g., Lewis acids) Check_Catalyst->Try_New_Catalyst No Increase_Temp Increase Reaction Temperature Change_Solvent Switch to a higher boiling azeotroping solvent (e.g., xylene) Increase_Temp->Change_Solvent Change_Solvent->Check_Catalyst Add_Drying_Agent->Increase_Temp Success Improved Yield Optimize_Catalyst->Success Try_New_Catalyst->Success

Caption: Decision-making workflow for troubleshooting low reaction conversion.

Detailed Protocols

Protocol 1: Optimizing Water Removal with a Dean-Stark Apparatus

  • Setup: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark trap.

  • Solvent Choice: Use a solvent that forms an azeotrope with water and has a boiling point suitable for your reaction (e.g., toluene, benzene, or xylene).[5]

  • Procedure:

    • Charge the flask with your aromatic amine, carbonyl compound, solvent, and catalyst.

    • Fill the Dean-Stark trap with the solvent.

    • Heat the reaction mixture to reflux. The water-solvent azeotrope will distill into the trap, where the denser water will separate and collect at the bottom, while the solvent overflows back into the reaction flask.

    • Monitor the amount of water collected. The reaction is complete when no more water is being produced.

Protocol 2: Catalyst Screening

  • Parallel Reactions: Set up a series of small-scale reactions in parallel, each with a different catalyst.

  • Catalyst Examples:

    • Brønsted Acids: p-TsOH (0.05-0.1 eq.), Acetic Acid (can be used as solvent).

    • Lewis Acids: ZnCl2 (0.1-0.2 eq.), TiCl4 (use with caution, can be harsh).

    • Solid Acid Catalyst: Amberlyst-15 (can be easily removed by filtration).[7]

  • Analysis: Monitor the reactions by TLC, GC, or LC-MS to determine the most effective catalyst for your specific substrates.

Guide 2: Issue - Formation of Tarry Byproducts and Low Purity

This issue often arises from thermal degradation, oxidation, or undesired side reactions.

Troubleshooting Workflow

Byproduct Formation Troubleshooting Start Tarry Byproducts & Low Purity Check_Temp Is the reaction temperature too high? Start->Check_Temp Check_Atmosphere Is the reaction run under an inert atmosphere? Check_Temp->Check_Atmosphere No Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Yes Check_Purity Are the starting materials pure? Check_Atmosphere->Check_Purity Yes Run_Inert Run under N2 or Ar Check_Atmosphere->Run_Inert No Purify_Reagents Purify starting materials (distillation, recrystallization) Check_Purity->Purify_Reagents No Success Cleaner Reaction, Improved Yield Check_Purity->Success Yes Lower_Temp->Check_Atmosphere Run_Inert->Check_Purity Purify_Reagents->Success

Caption: Decision-making workflow for addressing byproduct formation.

Detailed Protocols

Protocol 3: Reaction under Inert Atmosphere

  • Glassware: Ensure all glassware is oven-dried to remove any adsorbed water.

  • Setup: Assemble the reaction apparatus and flush the system with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Procedure:

    • Maintain a positive pressure of the inert gas throughout the reaction. This can be achieved using a balloon filled with the gas or a Schlenk line.

    • Add reagents via syringe through a septum if they are air-sensitive.

  • Rationale: This prevents the oxidation of electron-rich aromatic amines, which can lead to colored impurities and tar formation.

Protocol 4: Purification of Aromatic Amines

  • Distillation: For liquid aromatic amines, distillation (under vacuum for high-boiling compounds) is an effective purification method.

  • Recrystallization: Solid aromatic amines can be purified by recrystallization from an appropriate solvent.

  • Rationale: Removing impurities from starting materials can prevent them from initiating or catalyzing unwanted side reactions.

Part 3: Advanced Considerations

Steric Hindrance

Substituents in the ortho position of the aromatic amine or on the carbonyl compound can sterically hinder the reaction.[4] In such cases, higher temperatures, longer reaction times, or more potent catalysts may be necessary to achieve a reasonable yield.

Solvent Effects

The choice of solvent can influence reaction rates and yields. Polar aprotic solvents like DMF or DMSO can sometimes accelerate reactions, but purification can be more challenging.[10] As mentioned, solvents capable of forming an azeotrope with water are highly beneficial for driving the reaction equilibrium.[5]

Purification of the Final Product

Purification of the condensation product can sometimes be challenging due to the presence of unreacted starting materials or byproducts.

  • Crystallization: If the product is a solid, recrystallization is often the best method for purification.

  • Column Chromatography: For oils or solids that are difficult to crystallize, column chromatography on silica gel is a standard purification technique.

  • Distillation: If the product is a thermally stable liquid, distillation under vacuum can be an effective purification method.

By systematically addressing these common issues and understanding the underlying chemical principles, you can significantly improve the yield and purity of your condensation reactions involving aromatic amines.

References

Stability and degradation of 2,5-Dimethylbenzo[d]thiazol-6-amine under storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,5-Dimethylbenzo[d]thiazol-6-amine

Welcome to the technical support guide for this compound (CAS No. 686747-14-8). This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and storage of this compound. While specific degradation studies on this exact molecule are not extensively published, this guide synthesizes data from structurally related benzothiazoles and aromatic amines to provide a robust, scientifically-grounded framework for its handling and use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For maximal stability, the solid compound should be stored at 2-8°C , under an inert atmosphere (argon or nitrogen) , and protected from light . A supplier of a structurally similar compound recommends keeping it in a dark place and sealed in a dry, room temperature environment, which represents the minimum acceptable conditions for short-term storage.[1] The aromatic amine group is susceptible to oxidation, making the exclusion of air and light critical for preventing degradation over time.[2]

Q2: My sample of this compound, which was initially an off-white or light-colored powder, has turned brown/purple. Is it still usable?

A distinct color change, particularly to darker shades like brown, red, or purple, is a strong indicator of degradation. This is most commonly due to the oxidation of the aromatic amine functional group, which often leads to the formation of highly conjugated, colored oligomeric or polymeric species.[3] Before use, the purity of the discolored material must be re-assessed using an appropriate analytical method, such as HPLC, LC-MS, or NMR. If significant degradation is confirmed, purification (e.g., by column chromatography or recrystallization) is necessary. For quantitative experiments, using a new, un-degraded lot is strongly recommended.

Q3: How stable is this compound in solution? What are the best practices for preparing and storing solutions?

Solutions are generally less stable than the solid material. The rate of degradation in solution depends on the solvent, pH, and exposure to light and oxygen. Aromatic amines can be particularly unstable in solution, with oxidation being a primary concern.[2]

  • Solvent Choice: Use high-purity, degassed solvents. Protic solvents may participate in degradation pathways, while aprotic solvents like DMSO or DMF are common, but should be of anhydrous grade and stored under inert gas.

  • Atmosphere: Prepare solutions under an inert atmosphere (N₂ or Ar) to minimize exposure to oxygen.

  • Light: Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil. Photodegradation is a known pathway for the benzothiazole core.[4][5]

  • Storage: Store solutions frozen (-20°C or -80°C) for long-term storage. For daily use, keep solutions on ice. It is best practice to prepare fresh solutions for sensitive experiments.

  • Additives: For aqueous solutions where oxidation is a major concern, the addition of an antioxidant like ascorbic acid may be considered, though its compatibility with downstream applications must be verified.[2]

Q4: What are the primary chemical moieties responsible for the potential instability of this molecule?

The instability of this compound is primarily attributed to two structural features:

  • The 6-amino group: Aromatic amines are electron-rich and are highly susceptible to oxidation. This can occur via exposure to atmospheric oxygen, trace metal catalysts, or light, leading to the formation of radical cations that can dimerize or polymerize.[6][7]

  • The Benzothiazole Ring: While relatively stable, the benzothiazole nucleus can undergo photodegradation, especially under UV irradiation.[8][9] Common degradation pathways involve hydroxylation of the benzene ring portion and eventual ring-opening.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent results or loss of activity in biological assays.
  • Possible Cause: Degradation of the compound in the solid state or in your stock solution. The formation of impurities can lead to lower effective concentration and potentially introduce confounding biological activities.

  • Troubleshooting Steps:

    • Check Solid Sample: Inspect the solid material for any color change. If it has darkened, degradation is likely.

    • Analyze Stock Solution: Use HPLC-UV to check the purity of your stock solution. Compare the chromatogram to a freshly prepared solution from a new vial or a reference standard. Look for the appearance of new peaks or a decrease in the area of the main peak.

    • Prepare Fresh: Discard the old stock solution and prepare a new one from a reliable source of the solid compound, following the best practices outlined in the FAQs.

    • Workflow Review: Ensure that experimental buffers and media do not contain oxidizing agents and that incubation times at elevated temperatures are minimized.

Issue 2: Appearance of unexpected peaks in LC-MS analysis.
  • Possible Cause: The compound is degrading during sample preparation, storage, or during the analytical run itself. The new peaks correspond to degradation products.

  • Troubleshooting Steps:

    • Characterize New Peaks: Analyze the mass-to-charge ratio (m/z) of the new peaks. Common degradation products arise from oxidation. See the table below for potential adducts.

    • Minimize Exposure: Keep the sample in the autosampler for the shortest time possible and use a cooled autosampler if available. Ensure mobile phases are freshly prepared and degassed.

    • Investigate Source: Test for degradation at each step of your workflow. Analyze a solution immediately after preparation and then after a period of storage under your typical conditions to pinpoint the source of degradation.

Table 1: Potential Degradation Products and Their Mass Signatures

Parent Molecule (C₉H₁₀N₂S) Exact Mass: 178.0565

ModificationPlausible StructureΔ MassExpected m/z [M+H]⁺
Oxidation Hydroxylation (+OH)+15.9949195.0514
N-Oxide Formation (+O)+15.9949195.0514
Dimerization Azo-Dimer (-2H)+176.0486 (per unit)355.1051
Photodegradation Ring Opening + HydroxylationVariableVariable

Plausible Degradation Pathways

Understanding the likely chemical transformations is key to preventing them. The primary degradation route is the oxidation of the 6-amino group.

Oxidative Degradation of the Aromatic Amine

This is the most probable degradation pathway under standard storage and experimental conditions. It is often initiated by single-electron transfer (SET) to form a radical cation, which is then subject to further reactions.

parent This compound radical Radical Cation (Resonance Stabilized) parent->radical [O], -e⁻, -H⁺ (Air, Light, Metal Ions) dimer Oxidative Dimer (e.g., Azo or Aminophenol linkage) radical->dimer Dimerization hydroxylated Hydroxylated Product (e.g., Aminophenol) radical->hydroxylated +H₂O, -H⁺, -e⁻ polymers Colored Oligomers/ Polymers dimer->polymers Further Oxidation

Caption: Oxidative pathway of the aromatic amine group.

Photodegradation of the Benzothiazole Core

Exposure to high-energy light, particularly UV, can induce degradation of the benzothiazole ring system itself. This process is often mediated by reactive oxygen species (ROS) like hydroxyl radicals (•OH).[10]

parent This compound hydroxylated Hydroxylated Benzothiazole parent->hydroxylated UV Light, O₂ (•OH attack) ring_opened Ring-Opened Products hydroxylated->ring_opened Further Irradiation

Caption: Photodegradation pathway of the benzothiazole ring.

Experimental Protocols

Protocol 1: Recommended Procedure for Handling and Storage
  • Receiving: Upon receipt, immediately inspect the container for an intact seal. Note the color and appearance of the solid.

  • Aliquoting: If the entire container will not be used at once, aliquot the solid into smaller, appropriately sized amber glass vials inside a glove box or under a gentle stream of inert gas (argon or nitrogen).

  • Sealing: Tightly cap the vials. For extra protection against moisture and air, wrap the cap and neck with parafilm.

  • Storage: Place the vials in a labeled, sealed secondary container. Store in a refrigerator at 2-8°C, protected from light.

  • Weighing: When weighing the compound, remove the vial from cold storage and allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid. Perform weighing quickly and reseal the container promptly.

Protocol 2: Monitoring Compound Stability by HPLC-UV

This protocol provides a general method to assess the purity and stability of your compound over time.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: UV, monitor at a relevant wavelength (e.g., 255 nm, determined by a UV scan).[5][9]

  • Sample Preparation (Time Zero):

    • Accurately prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., Acetonitrile or DMSO).

    • Immediately dilute this stock to a working concentration of ~50 µg/mL with the initial mobile phase composition.

  • Chromatographic Method:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: Start with a 5-minute isocratic hold at 10% B. Ramp to 95% B over 15 minutes. Hold at 95% B for 5 minutes. Return to 10% B and re-equilibrate for 5 minutes. (Note: This is a starting point and must be optimized).

  • Analysis:

    • Inject the "Time Zero" sample and record the chromatogram. This is your reference. Integrate the area of the main peak. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Store the solid sample and/or stock solution under desired test conditions (e.g., on the benchtop exposed to light vs. in the refrigerator in the dark).

    • At subsequent time points (e.g., 24h, 48h, 1 week), prepare and inject a new sample in the same manner.

    • Evaluation: Compare the purity percentage and look for the growth of new impurity peaks relative to the "Time Zero" chromatogram. A significant decrease in purity (>5%) indicates meaningful degradation.

start Prepare 1 mg/mL Stock Solution (T=0) dilute Dilute to 50 µg/mL start->dilute inject Inject on HPLC-UV (Reference Chromatogram) dilute->inject store Store Sample under Test Conditions inject->store compare Compare Chromatograms: - % Purity - New Peaks inject->compare re_sample Prepare & Dilute Sample (T=x) store->re_sample At Time = x re_inject Inject on HPLC-UV re_sample->re_inject re_inject->compare

Caption: HPLC workflow for stability monitoring.

References

Technical Support Center: Catalyst Selection for Efficient Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshoot common challenges encountered during the synthesis of benzothiazole derivatives. Our goal is to move beyond simple protocols and explain the why behind experimental choices, ensuring both efficiency and reproducibility in your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for benzothiazole synthesis, and how does this choice influence my selection of a catalyst?

The most prevalent and versatile method for synthesizing the benzothiazole core is the condensation reaction of 2-aminothiophenol with various electrophilic partners.[1][2][3] The nature of this partner is a primary determinant for catalyst selection.

  • With Aldehydes: This is one of the most common routes. A wide range of catalysts can be employed, from simple Brønsted or Lewis acids to more sophisticated systems. For instance, a combination of H₂O₂/HCl in ethanol provides an efficient synthesis at room temperature.[1][4][5][6] Green catalysts like succinimide-N-sulfonic acid and various ionic liquids have also proven effective.[5]

  • With Carboxylic Acids: This route often requires more forcing conditions or specific catalysts to facilitate the condensation, which involves the removal of a water molecule. Polyphosphoric acid (PPA) is a classical choice, though it can be harsh.[7][8] Molecular iodine has been used as a mild Lewis acid catalyst in solvent-free conditions.[1][8]

  • With Acyl Chlorides: The high reactivity of acyl chlorides allows for milder reaction conditions. Often, a base is sufficient to drive the reaction, but catalysts like silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) can improve efficiency under solvent-free conditions.[1]

  • With Nitriles: Copper-catalyzed systems are frequently employed for the condensation of 2-aminothiophenols with nitriles, offering a convenient route to 2-substituted benzothiazoles.[1][9][10]

Q2: My reaction yield is consistently low. What are the likely causes and how can I troubleshoot this?

Low yield is a common frustration in organic synthesis. For benzothiazole synthesis, several factors could be at play:

Potential CauseRecommended Solutions
Poor Quality of Starting Materials 2-aminothiophenol is highly susceptible to oxidation.[7] It is advisable to use a freshly opened bottle or purify it before use. Ensure the purity of your aldehyde, carboxylic acid, or other coupling partners.
Inefficient Catalyst The choice of catalyst is critical. If you are using an aldehyde, catalysts like H₂O₂/HCl, samarium triflate, or various metal-based catalysts can be effective.[7][10] For carboxylic acids, consider catalysts like polyphosphoric acid (PPA) or molecular iodine.[1][7] It is often beneficial to screen a small panel of catalysts to find the optimal one for your specific substrates.
Suboptimal Reaction Temperature The ideal temperature can vary significantly. Some reactions proceed well at room temperature, while others require heating to reflux.[7] If your yield is low at room temperature, try incrementally increasing the temperature while monitoring the reaction by Thin-Layer Chromatography (TLC).
Incomplete Cyclization and Oxidation The synthesis involves the formation of a benzothiazoline intermediate, which is then oxidized to the final benzothiazole product.[4] If the oxidation step is inefficient, the reaction can stall. Often, atmospheric oxygen is a sufficient oxidant, especially when the reaction is open to the air.[4] In other cases, an explicit oxidizing agent like hydrogen peroxide (H₂O₂) or even dimethyl sulfoxide (DMSO) as the solvent can be beneficial.[1][4]
Side Reactions Undesired side reactions can consume starting materials and reduce the yield of your target molecule. Adjusting reaction conditions, such as temperature or catalyst loading, can help suppress these competing pathways.[7]

Q3: I'm struggling with the purification of my benzothiazole derivative. What are some effective strategies?

Purification can be challenging due to the presence of unreacted starting materials or closely related side products.

  • Similar Polarity of Product and Impurities: If your product and impurities have similar polarities, separation by column chromatography can be difficult. Experiment with different solvent systems for elution. Sometimes, switching from a silica gel column to one packed with neutral or basic alumina can be beneficial, especially if your product is sensitive to the acidic nature of silica.[7]

  • Alternative Purification Techniques: If column chromatography is ineffective, consider recrystallization from a suitable solvent or preparative Thin-Layer Chromatography (TLC).[7]

  • Work-up Procedure: A proper work-up is crucial. After the reaction, quenching with ice water or a basic solution (e.g., sodium bicarbonate) can help precipitate the product and neutralize any acid catalyst.[7] The crude product can then be collected by filtration and washed before further purification.

Q4: What are some "green" or environmentally friendly approaches to benzothiazole synthesis?

Modern synthetic chemistry emphasizes sustainability. Several green approaches have been developed for benzothiazole synthesis:

  • Green Solvents: Replacing traditional organic solvents with greener alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental impact.[11]

  • Reusable Catalysts: The use of heterogeneous catalysts, such as zeolites, supported metals (e.g., Pd/C), or metal oxides, allows for easy separation from the reaction mixture and can often be reused multiple times without a significant loss of activity.[1][11][12]

  • Solvent-Free Conditions: Many modern protocols are designed to run under solvent-free conditions, which simplifies the work-up and reduces waste.[1][4][11]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods.[1][7][11]

Troubleshooting Guide

ProblemObservationPotential Cause(s)Suggested Actions
No Product Formation TLC shows only starting materials.1. Inactive catalyst.2. Reaction temperature is too low.3. Poor quality of 2-aminothiophenol (oxidized).1. Use a fresh batch of catalyst or try a different catalyst.2. Gradually increase the reaction temperature.3. Use freshly purified 2-aminothiophenol.
Formation of Multiple Products TLC shows multiple spots in addition to the desired product.1. Side reactions are occurring.2. The reaction is not selective.1. Lower the reaction temperature.2. Reduce the catalyst loading.3. Screen for a more selective catalyst.
Incomplete Reaction TLC shows both starting materials and product, even after an extended reaction time.1. Insufficient catalyst.2. Catalyst deactivation.3. Reversible reaction.1. Increase the catalyst loading.2. Add a fresh portion of the catalyst.3. Consider using a dehydrating agent if water is a byproduct.
Product Degradation The product spot on the TLC plate appears streaky or fades over time.1. The product is unstable on silica gel.2. The product is sensitive to air or light.1. Use neutral or basic alumina for chromatography.2. Perform the work-up and purification under an inert atmosphere and protect from light.

Experimental Protocols

Protocol 1: Green Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl

This protocol describes a simple and efficient method for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes at room temperature.[1][4][5]

Materials:

  • 2-Aminothiophenol (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Ethanol

  • 30% Hydrogen peroxide (H₂O₂) (approx. 6.0 mmol)

  • Concentrated Hydrochloric acid (HCl) (approx. 3.0 mmol)

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.

  • To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approx. 6.0 mmol).

  • Slowly add concentrated hydrochloric acid (HCl) (approx. 3.0 mmol) dropwise to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[4]

  • Upon completion, pour the reaction mixture into a beaker of ice-cold water.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid with water and dry. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring the progress of your benzothiazole synthesis.[7]

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Eluent (a solvent system that provides good separation of your starting materials and product, e.g., a mixture of hexane and ethyl acetate)

  • Capillary tubes for spotting

  • UV lamp for visualization

Procedure:

  • Prepare the developing chamber by adding the eluent to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover the chamber.

  • On the baseline of a TLC plate, spot a small amount of your starting materials (co-spot) and the reaction mixture at different time points.

  • Place the TLC plate in the developing chamber and allow the eluent to run up the plate.

  • Once the solvent front is near the top of the plate, remove it and mark the solvent front.

  • Visualize the spots under a UV lamp. The consumption of starting materials and the appearance of the product spot will indicate the progress of the reaction.

Visualizations

Benzothiazole_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Starting Materials (2-Aminothiophenol + Aldehyde/Acid) reaction Reaction with Catalyst (e.g., H₂O₂/HCl, PPA) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring quench Quenching (Ice water/Base) monitoring->quench filtration Filtration quench->filtration purification Purification (Recrystallization/ Column Chromatography) filtration->purification product Pure Benzothiazole Derivative purification->product

Caption: General workflow for benzothiazole synthesis.

Troubleshooting_Logic start Low/No Product Yield? check_sm Check Starting Material Quality (e.g., Oxidized 2-Aminothiophenol) start->check_sm Yes optimize_catalyst Optimize Catalyst (Screen different catalysts) check_sm->optimize_catalyst optimize_temp Optimize Temperature (Increase incrementally) optimize_catalyst->optimize_temp check_oxidant Ensure Sufficient Oxidant (Air, H₂O₂) optimize_temp->check_oxidant success Improved Yield check_oxidant->success

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Overcoming Poor Solubility of Benzothiazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common yet significant challenge of poor solubility encountered when working with benzothiazole intermediates. Due to their rigid, aromatic structure, many benzothiazole derivatives exhibit low solubility in both aqueous and organic media, complicating reaction setup, purification, and formulation.[1][2]

This guide is designed to provide a systematic approach to diagnosing and solving these solubility issues, ensuring your research and development can proceed efficiently.

Quick Access: Frequently Asked Questions (FAQs)

Q1: My benzothiazole starting material is not dissolving in the reaction solvent. What are my immediate options?

A1: This is a classic synthetic chemistry challenge. Your first step is to gently heat the mixture while stirring, as solubility often increases with temperature. If that fails, consider adding a co-solvent. For instance, if your reaction is in a non-polar solvent like toluene, adding a small percentage of a polar aprotic solvent such as DMF or DMSO can significantly improve solubility without drastically changing the reaction environment.[3] Always add the co-solvent incrementally to find the minimum amount needed.

Q2: During my aqueous workup, my benzothiazole product "oils out" or precipitates uncontrollably. How can I prevent this?

A2: This indicates your product has poor aqueous solubility and is crashing out of the organic phase as solvent polarity changes. To manage this, try performing the extraction with a larger volume of organic solvent or switch to a more effective solvent for your compound. If the product has an ionizable group (an amine or carboxylic acid), you can manipulate the pH. For a basic benzothiazole, acidifying the aqueous layer will form a more water-soluble salt, keeping it in the aqueous phase. You can then re-extract the product after basifying the aqueous layer.

Q3: I'm struggling to purify my product using column chromatography because it's poorly soluble in the mobile phase. What should I do?

A3: Solubility on the column is critical for good separation. First, try adding a small amount of a stronger, more polar solvent (like methanol or DMF) to your mobile phase. If your compound is sensitive to the acidic nature of standard silica gel, consider using neutral or basic alumina for chromatography.[4] Alternatively, recrystallization is an excellent purification method for poorly soluble compounds if you can identify a suitable solvent system.[4]

Q4: Can I use surfactants to help with my reaction?

A4: Yes, this is a green chemistry approach known as micellar catalysis. Using a catalytic amount of a nonionic surfactant (e.g., TPGS-750-M) in water can create nanosized micelles.[5] These micelles act as "nanoreactors," dissolving the organic intermediates in their hydrophobic cores and facilitating the reaction in an aqueous medium.[5] This can reduce or eliminate the need for traditional organic solvents.[5]

In-Depth Troubleshooting Guides

For more persistent solubility issues, a more strategic approach is required. The following guides provide detailed methodologies to systematically overcome these challenges.

Guide 1: Strategic Solvent Selection & Co-Solvency

The principle of "like dissolves like" is the foundation of solubility, but the reality for complex heterocyclic systems like benzothiazoles is more nuanced. A systematic approach to solvent selection is crucial.

Causality: A solvent's ability to dissolve a solute depends on its capacity to overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions. For benzothiazoles, the flat, aromatic structure leads to strong π-π stacking in the solid state, requiring solvents with appropriate polarity and interaction potential (e.g., hydrogen bonding, dipole-dipole) to disrupt this.

Co-solvency is the technique of adding a water-miscible organic solvent (a co-solvent) to an aqueous solution to increase the solubility of a non-polar compound.[6][7] The co-solvent works by reducing the interfacial tension between the hydrophobic solute and the aqueous medium.[6][7]

Data Presentation: Common Solvents for Benzothiazole Synthesis
SolventTypeBoiling Point (°C)Key Characteristics & Use Cases
Ethanol (EtOH)Polar Protic78Good general-purpose solvent, often used with H₂O₂/HCl as a catalyst system.[3]
Dimethylformamide (DMF)Polar Aprotic153Excellent solubilizing power for a wide range of polar and non-polar compounds.
Dimethyl Sulfoxide (DMSO)Polar Aprotic189Highly polar; very effective at dissolving recalcitrant compounds. Often used in combination with other solvents.[3]
TolueneNon-Polar111Used for reactions requiring azeotropic removal of water.
Acetonitrile (MeCN)Polar Aprotic82Common in reactions and as a chromatography mobile phase component.
Chlorobenzene/DMSOMixedN/AProven to be a highly effective solvent system for certain benzothiazole syntheses.[3]
Experimental Protocol: Systematic Solvent Screening
  • Preparation: Place a small, accurately weighed amount (e.g., 2-5 mg) of your benzothiazole intermediate into separate small vials.

  • Solvent Addition: To each vial, add a different candidate solvent (e.g., EtOH, DMF, DMSO, MeCN, Toluene, 2-MeTHF) in small, precise increments (e.g., 50 µL) using a micropipette.

  • Equilibration: After each addition, cap the vial and vortex for 30-60 seconds. Allow it to stand and observe for dissolution. Gentle heating can be applied if necessary.

  • Determination: The solvent that dissolves the compound in the smallest volume is the most effective. This provides a semi-quantitative measure of solubility.

  • Optimization: For promising solvents, create binary co-solvent systems (e.g., Toluene/DMF 9:1, 4:1, 1:1) and repeat the process to find an optimal ratio that balances solubility and reaction compatibility.

Guide 2: pH Modification & Salt Formation

Many benzothiazole intermediates contain ionizable functional groups, most commonly basic nitrogen atoms within the thiazole ring or as substituents (e.g., 2-aminobenzothiazoles). This property is a powerful tool for solubility enhancement.

Causality: The solubility of an ionizable compound is highly pH-dependent.[] For a basic benzothiazole, lowering the pH of an aqueous solution will protonate the basic nitrogen, forming a cationic salt. This salt is an ionic species and is typically much more soluble in water than the neutral free base.[9][10] The reverse is true for acidic benzothiazoles. This principle is fundamental in drug development for improving the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[11][12]

Visualization: pH Effect on Benzothiazole Solubility

The following diagram illustrates how adjusting pH can dramatically alter the solubility of a 2-aminobenzothiazole derivative by converting it to its protonated, water-soluble salt form.

pH_Solubility cluster_0 Low pH (Acidic Environment, e.g., pH < 4) Low_pH Poorly Water-Soluble Free Base N S R-BTZ-NH2 H_ion H+ Low_pH:f0->H_ion Protonation High_Sol Highly Water-Soluble Salt N-H+ S [R-BTZ-NH3]+Cl- H_ion->High_Sol:f0 High_pH Poorly Water-Soluble Free Base N S R-BTZ-NH2 High_Sol->High_pH Deprotonation (add base)

Caption: Impact of pH on the ionization and solubility of a basic benzothiazole.

Experimental Protocol: Salt Formation for Solubility Enhancement
  • Dissolution: Dissolve the basic benzothiazole intermediate in a suitable organic solvent (e.g., isopropanol, ethyl acetate).

  • Acid Addition: Slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of a suitable acid. Common choices include hydrochloric acid (as a solution in ether or isopropanol), methanesulfonic acid, or tartaric acid.[12][13]

  • Precipitation: The corresponding salt will often precipitate from the solution. The process can be encouraged by cooling the mixture or adding a less polar anti-solvent.

  • Isolation: Collect the solid salt by filtration, wash with a small amount of the organic solvent, and dry under vacuum.

  • Solubility Check: Test the aqueous solubility of the resulting salt compared to the original free base using the solvent screening protocol described earlier. The increase in solubility can be substantial.[11]

Guide 3: Structural Modification

In a drug discovery context, where libraries of analogues are being synthesized, solubility can be rationally designed into the molecule.

Causality: The overall solubility of a molecule is a function of two key physical properties: lipophilicity (logP) and melting point (which reflects the crystal lattice energy).[14] By making specific structural modifications, you can disrupt the crystal packing (lowering melting point) or increase polarity (lowering logP), both of which generally lead to improved aqueous solubility.[14]

Common Strategies:

  • Introduce Polar Groups: Adding hydrogen bond donors/acceptors like hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) groups can significantly improve interaction with water.[15]

  • Disrupt Planarity: The flat nature of the benzothiazole ring promotes strong crystal packing. Adding non-planar, saturated rings (like a morpholine or piperazine) can disrupt this packing and improve solubility.[15]

  • Add Flexible Chains: Incorporating flexible alkyl or ethyleneoxy chains can increase conformational entropy in solution relative to the crystal, favoring dissolution.[15]

Visualization: Troubleshooting Workflow

This flowchart provides a logical decision-making process for addressing solubility problems, starting with the simplest methods and progressing to more complex solutions.

Troubleshooting_Workflow start Poorly Soluble Benzothiazole Intermediate check_temp Try Gentle Heating? start->check_temp add_cosolvent Add a Co-solvent (e.g., DMF, DMSO) check_temp->add_cosolvent No / Insufficient success SOLUBILITY IMPROVED check_temp->success Yes check_ionizable Does it have an ionizable group? add_cosolvent->check_ionizable No / Insufficient add_cosolvent->success Yes ph_adjust Use pH Adjustment or Salt Formation check_ionizable->ph_adjust Yes advanced_methods Consider Advanced Methods check_ionizable->advanced_methods No ph_adjust->advanced_methods No / Insufficient ph_adjust->success Yes structural_mod Structural Modification (if applicable) advanced_methods->structural_mod formulation Formulation Strategy (Solid Dispersions, etc.) advanced_methods->formulation structural_mod->success formulation->success

Caption: A decision tree for troubleshooting poor solubility in benzothiazole intermediates.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Biological Activity of Substituted Benzothiazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Comparison for Researchers and Drug Development Professionals

The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The biological profile of these compounds is profoundly influenced by the nature and position of substituents on the benzothiazole core. This guide provides a comparative analysis of the biological activities of substituted benzothiazole isomers, offering insights into their structure-activity relationships (SAR) and providing detailed experimental protocols for their synthesis and evaluation.

The Structural Foundation: Understanding Benzothiazole Isomerism

The benzothiazole ring system offers several positions for substitution, leading to a variety of isomers with distinct physicochemical and biological properties. The most commonly explored positions for substitution are the 2-position on the thiazole ring and the 4-, 5-, 6-, and 7-positions on the benzene ring. The electronic and steric effects of substituents at these different positions play a crucial role in modulating the interaction of the molecule with its biological target.

Benzothiazole_Structure cluster_0 Substituted Benzothiazole C2 2-Position C4 4-Position C5 5-Position C6 6-Position C7 7-Position Benzothiazole

Caption: General structure of a substituted benzothiazole, highlighting key positions for substitution.

Comparative Analysis of Biological Activities

Antimicrobial Activity: A Tale of Two Positions

The search for novel antimicrobial agents is a global health priority. Benzothiazole derivatives have emerged as a promising class of compounds with broad-spectrum activity against various bacterial and fungal strains.[1][2] The position of substitution on the benzothiazole ring significantly impacts their antimicrobial efficacy.

Structure-Activity Relationship Insights:

Generally, substitutions at the 2-position and the 6-position of the benzothiazole nucleus are critical for antimicrobial activity.[3][4]

  • 2-Substituted Benzothiazoles: The introduction of various heterocyclic moieties or substituted aryl groups at the 2-position has been a successful strategy for enhancing antimicrobial potency. For instance, benzothiazole-thiazole hybrids have demonstrated broad-spectrum activity.[4] The nature of the substituent is also crucial; electron-withdrawing groups, such as nitro and halo groups, on a phenyl ring at the 2-position often enhance activity.[4]

  • 6-Substituted Benzothiazoles: Halogen substitution at the 6-position, such as with fluorine or chlorine, has been shown to increase antimicrobial activity.[5] For example, a 6-fluoro substituted benzothiazole derivative exhibited maximum activity against all tested strains of microorganisms with MIC values in the range of 1.1-1.5 μg/mL.[5][6]

Comparative Data on Antimicrobial Activity:

Compound/IsomerTarget OrganismMIC (µg/mL)Reference
6-Fluoro-benzothiazole derivative (B4)S. aureus, E. coli, C. albicans1.1 - 1.5[5][6]
2-Aryl-3-(6-trifluoromethoxy) benzothiazole (11a)L. monocytogenes, P. aeruginosa, E. coli, S. aureus100 - 250[7]
Antipyrine containing 6-chloro benzothiazole (4b)S. typhimurium, K. pneumonia25 - 50[3]

Note: Direct comparative studies of 2- vs. 6-substituted isomers under identical conditions are limited in the literature. The data presented is from different studies and should be interpreted with caution.

Anticancer Activity: Targeting Proliferation and Survival

Benzothiazole derivatives have demonstrated significant potential as anticancer agents, with some compounds advancing to clinical trials.[8] Their mechanisms of action are diverse and include the inhibition of key enzymes like protein kinases and the induction of apoptosis.[9][10][11][12] The position and nature of substituents are critical determinants of their cytotoxic potency and selectivity.

Structure-Activity Relationship Insights:

  • 2-Aryl Benzothiazoles: The 2-phenylbenzothiazole scaffold is a particularly promising pharmacophore for anticancer drug design.[11] The presence of electron-donating groups like methoxy on the 2-phenyl ring can be important for activity.[11] Conversely, electron-withdrawing groups like fluorine on the 2-phenyl ring have also shown high potency.[10]

  • 6-Substituted Benzothiazoles: Substitution at the 6-position with groups like nitro has been shown to enhance anticancer activity. For instance, a 6-nitrobenzothiazole derivative (4a) displayed potent VEGFR-2 inhibitory activity and cytotoxicity against various cancer cell lines.[10] The introduction of an amino group at the 6-position has also been explored, with some derivatives showing promising results.[13]

  • Positional Influence: The position of substituents on the 2-phenyl ring is also critical. For example, in a series of fluorinated 2-phenylbenzothiazole derivatives, compounds with a hydroxyl group at the meta- or para-position of the phenyl ring exhibited the best activity against the MCF-7 breast cancer cell line.[8]

Comparative Data on Anticancer Activity (IC50 values in µM):

Compound/IsomerCell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-6-nitrobenzothiazole hybrid (4a)HCT-1165.61[10]
2-(4-Fluorophenyl)-6-nitrobenzothiazole hybrid (4a)HEPG-27.92[10]
2-(4-Fluorophenyl)-6-nitrobenzothiazole hybrid (4a)MCF-73.84[10]
2-(3,4,5-Trimethoxyphenyl)-6-nitrobenzothiazole hybrid (4e)MCF-76.11[10]
N'-(6-nitrobenzo[d]thiazol-2-yl)acetamideA549 (Lung)68 µg/mL[14]
6-nitrobenzo[d]thiazol-2-olA549 (Lung)121 µg/mL[14]
N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazideMCF-75.4 µg/mL[2][15]
Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing. Benzothiazole derivatives have shown promise as anticonvulsant agents, with many compounds exhibiting activity in preclinical models like the maximal electroshock (MES) test.[16][17]

Structure-Activity Relationship Insights:

  • Substitution at the 2- and 6-positions: Both the 2-amino and 6-substituted benzothiazoles have been explored for their anticonvulsant potential.[13][18] The nature of the substituent at the 6-position, such as methyl or methoxy groups, has been shown to influence activity.[17][18]

  • Influence of Substituent Position on Attached Moieties: In a study of 6-benzyloxy-2-aminobenzothiazole derivatives, the position of a fluorine atom on the benzyl group significantly affected anticonvulsant activity, with the meta- and para-positions being more favorable than the ortho-position.[1][16]

  • Electronic Effects: The presence of both electron-donating and electron-withdrawing groups has been associated with anticonvulsant activity, suggesting a complex interplay of factors governing their mechanism of action.[19]

Comparative Data on Anticonvulsant Activity (MES Test):

Compound/IsomerED50 (mg/kg)Reference
6-Methyl-2-[(1-acetyl-5-(4-chlorophenyl))-2-pyrazolin-3-yl]aminobenzothiazole (52)25.49 µmol/kg[18]
N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide (2f)40.96[17]
2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5i)50.8[1][16]
2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5j)54.8[1][16]

Experimental Protocols

Synthesis of Substituted Benzothiazoles

A common and versatile method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various electrophilic reagents.

Synthesis_Workflow Start 2-Aminothiophenol Reaction Condensation/ Cyclization Start->Reaction Reagent Aldehyde, Carboxylic Acid, or Acyl Chloride Reagent->Reaction Product 2-Substituted Benzothiazole Reaction->Product

Caption: A generalized workflow for the synthesis of 2-substituted benzothiazoles.

Detailed Protocol: Synthesis of 2-(4-hydroxyphenyl)-benzothiazole [20]

  • Combine 3.7 g of 2-aminothiophenol, 4.2 g of 4-hydroxybenzoic acid, 4.5 g of phosphorus pentoxide, and 45 g of methanesulfonic acid in a suitable reaction vessel.

  • Stir the mixture for one hour at room temperature.

  • Heat the reaction mixture to 90°C and maintain for 10 hours with continuous stirring.

  • After cooling, slowly pour the reaction mixture into 750 ml of a 5% sodium bicarbonate solution to precipitate the product.

  • Collect the solid precipitate by filtration and dry thoroughly to yield 2-(4-hydroxyphenyl)-benzothiazole.

Biological Activity Assays

1. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method) [21]

  • Preparation of Bacterial Inoculum: Culture bacteria overnight in a suitable broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Serial Dilution of Compounds: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include positive (broth with bacteria, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

2. Anticancer Activity: MTT Assay for Cell Viability [9][10][11][18][22]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[9][22]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

3. Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test in Mice [1]

  • Animal Preparation: Acclimate male mice to the laboratory environment. Administer the test compound or vehicle control intraperitoneally.

  • MES Induction: At the time of predicted peak effect of the compound, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

  • ED50 Determination: Test a range of doses of the compound to determine the dose that protects 50% of the animals from tonic hindlimb extension (ED50).[6][23][24][25] This can be calculated using statistical methods like the probit analysis.[26]

Conclusion

The biological activity of substituted benzothiazole isomers is a complex interplay of steric and electronic factors determined by the nature and position of substituents. While substitutions at both the 2- and 6-positions have yielded potent antimicrobial, anticancer, and anticonvulsant agents, the available literature suggests that a direct comparison of isomeric pairs is often lacking. Future research focused on the systematic synthesis and parallel evaluation of positional isomers would provide a clearer understanding of the structure-activity relationships and guide the rational design of more effective and selective benzothiazole-based therapeutics. The experimental protocols provided in this guide offer a standardized framework for researchers to contribute to this important area of drug discovery.

References

A Comparative Guide to the Structural Validation of 2,5-Dimethylbenzo[d]thiazol-6-amine by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structural validation of 2,5-Dimethylbenzo[d]thiazol-6-amine using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. As a cornerstone of medicinal chemistry, the benzothiazole scaffold is integral to numerous pharmacologically active agents.[1][2] Consequently, unambiguous structural confirmation is a critical prerequisite for advancing any compound through the drug discovery pipeline. This document serves as a practical guide, blending theoretical predictions with established experimental protocols to provide a self-validating framework for researchers.

Foundational Principles: Why NMR for Structural Elucidation?

While techniques like Mass Spectrometry (MS) provide crucial molecular weight information and Infrared (IR) Spectroscopy identifies functional groups, NMR spectroscopy stands unparalleled in its ability to map the precise atomic connectivity of a molecule.[1] For a complex heterocyclic structure like this compound, ¹H and ¹³C NMR provide definitive evidence of the substituent placement and the overall integrity of the molecular framework. This guide will compare the theoretically predicted spectral data with a standard experimental approach to achieve unequivocal structural validation.

Molecular Structure of this compound

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep1 Weigh 5-10 mg of This compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Add internal standard (TMS, 0 ppm) prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer (e.g., 500 MHz) prep4->acq1 acq2 Lock, Tune, and Shim acq3 Acquire ¹H Spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C Spectrum (proton-decoupled, >1024 scans) acq2->acq4 acq5 Acquire 2D Spectra (optional) (COSY, HSQC) acq2->acq5 proc1 Fourier Transform & Phase Correction acq3->proc1 acq4->proc1 acq5->proc1 proc2 Calibrate spectrum to TMS (0 ppm) proc1->proc2 proc3 Integrate ¹H signals proc2->proc3 proc4 Assign peaks based on chemical shift, multiplicity, and 2D correlations proc3->proc4 proc5 Compare experimental data with predictions proc4->proc5

References

A Comparative Guide to Benzothiazole and Benzoxazole Derivatives in Bioassays: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the benzothiazole and benzoxazole scaffolds represent two of the most prolific heterocyclic structures.[1][2] These bicyclic systems, consisting of a benzene ring fused to a thiazole or oxazole ring, respectively, are considered "privileged scaffolds". This designation stems from their ability to bind to a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3]

Benzothiazole and its bioisostere, benzoxazole, differ by a single heteroatom—sulfur in the former and oxygen in the latter.[2][4] This seemingly minor structural alteration imparts distinct physicochemical properties, influencing their pharmacokinetic profiles, target-binding affinities, and ultimately, their therapeutic efficacy. This guide provides a comparative analysis of these two scaffolds, synthesizing data from key bioassays to offer researchers and drug development professionals a clear, evidence-based understanding of their relative performance.

Physicochemical Properties and Structure-Activity Relationship (SAR) Insights

The fundamental difference between sulfur (in benzothiazole) and oxygen (in benzoxazole) dictates their electronic and steric characteristics. Sulfur is larger, less electronegative, and more polarizable than oxygen. These differences have profound implications for drug design:

  • Hydrogen Bonding: The oxygen atom in benzoxazole is a more effective hydrogen bond acceptor compared to the sulfur atom in benzothiazole. This can lead to differential binding interactions with protein active sites rich in hydrogen bond donors.

  • Lipophilicity: Benzothiazole derivatives are generally more lipophilic than their benzoxazole counterparts. This can affect membrane permeability, protein binding, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Ring Electronics: The nature of the heteroatom influences the aromaticity and electron distribution of the heterocyclic ring, which can modulate the molecule's reactivity and interaction with biological targets.

Structure-Activity Relationship (SAR) studies often reveal that substitutions at the C-2 and C-6 positions of the benzothiazole ring are critical for modulating biological activity.[3] A similar trend is observed for benzoxazoles. The choice between scaffolds is often an empirical decision driven by the specific therapeutic target and the desired pharmacological profile.

Comparative Analysis in Key Bioassays

Anticancer Activity

Both benzothiazole and benzoxazole derivatives have demonstrated significant potential as anticancer agents.[5][6] The primary screening method for evaluating the cytotoxic potential of these compounds is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

One study directly compared the antitumor potential of 2-(4-aminophenyl) substituted heterocycles and found the following order of activity: benzimidazole ≥ imidazole > benzothiazole > benzoxazole.[5][7] However, other studies have shown that specific substitutions can render benzoxazole derivatives highly potent.[6] For instance, novel benzothiazole, benzimidazole, and benzoxazole derivatives were synthesized for lead optimization, with the resulting compounds showing comparable antitumor activities and improved solubility over the lead compound.[8]

Table 1: Comparative in Vitro Anticancer Activity (IC50, µM) of Representative Derivatives

Compound ScaffoldDerivativeA549 (Lung) IC50 (µM)HCT-116 (Colon) IC50 (µM)HeLa (Cervical) IC50 (µM)Reference
BenzothiazoleDerivative 411.1 - 8.81.1 - 8.81.1 - 8.8[7][9]
BenzothiazoleDerivative 629.0 ± 1.0 (µg/mL)--[7][9]
BenzothiazoleOxothiazolidine deriv. 53--9.76[5][9]
BenzoxazoleSpecific DerivativesPotent ActivityPotent ActivityPotent Activity[6]

Note: Direct, side-by-side IC50 data for structurally analogous pairs is often limited in a single publication. The data presented is a synthesis from multiple sources to illustrate general potency.

Experimental Protocol: MTT Assay for Cytotoxicity

The causality behind this widely used protocol is to quantify the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole and benzoxazole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C. The rationale is to allow viable cells to metabolize the MTT.

  • Formazan Solubilization: Carefully discard the MTT solution. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Diagram: MTT Assay Workflow

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Add Compounds (Benzothiazole/Benzoxazole derivs.) Incubate 48-72h A->B C 3. Add MTT Reagent Incubate 4h B->C D 4. Solubilize Formazan (Add DMSO) C->D E 5. Read Absorbance (570 nm) D->E F 6. Calculate IC50 E->F MIC_Workflow cluster_0 Plate Preparation cluster_1 Inoculation & Incubation A Add Broth to Wells B Create 2-Fold Serial Dilution of Test Compound A->B C Add Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24h C->D E Read Results: Identify Lowest Concentration with No Visible Growth (MIC) D->E

References

A Comparative Analysis of the Antidepressant-Like Effects of Benzothiazoles and Selective Serotonin Reuptake Inhibitors (SSRIs)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antidepressant drug discovery, the quest for novel chemical scaffolds with improved efficacy and favorable side-effect profiles is perpetual. Among the established first-line treatments, Selective Serotonin Reuptake Inhibitors (SSRIs) have long been the gold standard. However, emerging research into heterocyclic compounds has identified the benzothiazole nucleus as a promising pharmacophore with significant antidepressant-like activity. This guide provides a detailed comparison of benzothiazoles and SSRIs, delving into their mechanisms of action, preclinical efficacy data, and the experimental methodologies used to evaluate them. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of neuroscience and psychopharmacology.

Mechanistic Divergence: Beyond Simple Serotonin Reuptake Inhibition

A fundamental understanding of the molecular targets and downstream signaling pathways is crucial to appreciating the distinct and overlapping properties of these two classes of compounds.

The Well-Trodden Path of SSRIs

SSRIs, including widely prescribed drugs like fluoxetine and sertraline, exert their therapeutic effects primarily through a single, highly specific mechanism: the blockade of the serotonin transporter (SERT).[1][2] This transporter is responsible for the reabsorption of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron. By inhibiting this reuptake process, SSRIs increase the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.

The therapeutic onset of SSRIs is often delayed by several weeks, a phenomenon attributed to the complex downstream adaptations that occur in response to sustained increases in synaptic serotonin.[3] Initially, the elevated serotonin levels activate presynaptic 5-HT1A autoreceptors, which paradoxically leads to a decrease in serotonin synthesis and release as a negative feedback response. Over time, these autoreceptors are thought to desensitize, leading to a disinhibition of serotonergic neuron firing and a sustained increase in serotonin release in key brain regions associated with mood regulation.

SSRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SSRI SSRI SERT Serotonin Transporter (SERT) SSRI->SERT Blocks 5-HT_vesicle 5-HT Vesicles SERT->5-HT_vesicle Reuptake 5-HT_release 5-HT Release 5-HT_vesicle->5-HT_release Synaptic_5HT Increased Synaptic 5-HT 5-HT_release->Synaptic_5HT 5-HT1A_auto 5-HT1A Autoreceptor 5-HT1A_auto->5-HT_release Inhibits Synaptic_5HT_high Synaptic_5HT_high Synaptic_5HT_high->5-HT1A_auto Activates (Initial Negative Feedback) Postsynaptic_receptors Postsynaptic 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) Neuronal_signaling Downstream Signaling (Therapeutic Effect) Postsynaptic_receptors->Neuronal_signaling Synaptic_5-HT Synaptic_5-HT Synaptic_5-HT->Postsynaptic_receptors Activates

Fig. 1: Simplified workflow of SSRI mechanism of action.
The Multifaceted Approach of Benzothiazoles

In contrast to the targeted action of SSRIs, benzothiazole derivatives exhibit a more diverse range of pharmacological activities that may contribute to their antidepressant-like effects.[4][5] This multi-target engagement represents a significant departure from the "single-target" hypothesis that has dominated antidepressant development for decades. Key mechanisms identified in various benzothiazole analogues include:

  • Serotonin and Norepinephrine Reuptake Inhibition: Some benzothiazole derivatives have been shown to inhibit the reuptake of both serotonin and norepinephrine, similar to Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). This dual action can often lead to a broader spectrum of efficacy.

  • Monoamine Oxidase (MAO) Inhibition: Certain benzothiazole compounds have been identified as potent and selective inhibitors of monoamine oxidase (MAO), particularly MAO-A and MAO-B.[5][6][7] MAO is a key enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. Its inhibition leads to increased availability of these neurotransmitters.

  • 5-HT1A and 5-HT2A Receptor Modulation: Many benzothiazole derivatives show significant binding affinity for 5-HT1A and 5-HT2A receptors.[4] Their activity at these receptors can be complex, acting as agonists, partial agonists, or antagonists, which can fine-tune the serotonergic system in ways distinct from simply increasing synaptic serotonin levels.

The engagement of multiple targets suggests that benzothiazoles may offer a more rapid onset of action or be effective in patient populations that are non-responsive to SSRIs.

A Comparative Look at Signaling Pathways

The downstream consequences of receptor engagement are where the mechanistic distinctions between these compound classes become most apparent.

SSRI-Induced Signaling

The primary downstream effects of SSRIs are a consequence of enhanced activation of various postsynaptic 5-HT receptors. For instance, prolonged stimulation of 5-HT1A receptors is linked to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and the inhibition of adenylyl cyclase.

Benzothiazole-Modulated Signaling Cascades

Given their affinity for 5-HT1A and 5-HT2A receptors, benzothiazoles can directly initiate distinct signaling cascades.

  • 5-HT1A Receptor Signaling: Activation of the Gαi/o-coupled 5-HT1A receptor typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels. It can also activate GIRK channels, leading to hyperpolarization and reduced neuronal excitability. Furthermore, signaling through the Gβγ subunit can activate the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is involved in cell survival and neuroplasticity.

Fig. 2: Downstream signaling of 5-HT1A receptor activation by a benzothiazole agonist.
  • 5-HT2A Receptor Signaling: The Gαq/11-coupled 5-HT2A receptor, when activated, stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This pathway is crucial for modulating neuronal excitability and synaptic plasticity. Benzothiazoles acting as antagonists at this receptor would block these effects, which is a mechanism shared by some atypical antipsychotics with antidepressant properties.

Fig. 3: Downstream signaling of 5-HT2A receptor and its blockade by a benzothiazole antagonist.

Preclinical Efficacy: A Head-to-Head Comparison

The antidepressant-like potential of novel compounds is typically assessed in rodent models of depression, most commonly the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are based on the principle that when exposed to an inescapable, stressful situation, rodents will eventually adopt an immobile posture, a behavior interpreted as "behavioral despair." Antidepressants are expected to reduce the duration of this immobility.

While these models have been instrumental in the discovery of numerous antidepressants, it is crucial to acknowledge their limitations. They are not models of depression per se, but rather screens for antidepressant activity. The interpretation of immobility as "despair" is an anthropomorphic oversimplification, and these tests can be influenced by compounds that affect general locomotor activity.[8] Therefore, data from these tests should always be corroborated with locomotor activity tests to rule out false positives.

Quantitative Data from Preclinical Studies

Several studies have directly compared the efficacy of novel benzothiazole derivatives with the SSRI fluoxetine. The following table summarizes representative data from such studies.

Compound/DrugDose (mg/kg)TestSpeciesImmobility Time (seconds)% Decrease in Immobility vs. ControlReference
Control VehicleTSTMice150.3 ± 8.2-[1]
Fluoxetine 20TSTMice55.6 ± 7.1 63.0%[1]
Compound 3c 40TSTMice70.1 ± 9.353.4%[1]
Compound 3d 40TSTMice65.4 ± 8.5 56.5%[1]
Compound 3f 40TSTMice62.1 ± 7.958.7%[1]
Control VehicleFSTMice179.4 ± 15.3-[9]
Diazepam 1FSTMice70.13 ± 4.12 60.9%[9]
Imipramine 60FSTMice65.45 ± 2.8163.5%[9]
Benzodiazepine analogue 2 2.5FSTMice75.68 ± 3.73***57.8%[9]

**p < 0.001 vs. Control

These data indicate that certain benzothiazole derivatives can produce a reduction in immobility time that is comparable to, and in some cases, potentially greater than that of fluoxetine.[1] It is important to note that the doses are not directly comparable on a molar basis and that these are single-dose studies, which may not fully reflect the effects of chronic administration.

Experimental Protocols: A Guide for Researchers

Reproducibility is the cornerstone of scientific integrity. The following are detailed, step-by-step protocols for the TST and FST, incorporating best practices to ensure data validity.

Tail Suspension Test (TST) Protocol

Rationale: The TST is a rapid and widely used screen for potential antidepressant activity in mice. It is based on the observation that mice suspended by their tails will alternate between periods of struggling and immobility. A reduction in the duration of immobility is indicative of an antidepressant-like effect.

Step-by-Step Methodology:

  • Apparatus: Utilize a commercially available or custom-built suspension box that prevents the mouse from escaping or holding onto nearby surfaces. The box should ideally have dividers to prevent mice from seeing each other during testing.

  • Animal Preparation: Acclimatize male Swiss albino mice (20-25 g) to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound (e.g., benzothiazole derivative), reference drug (e.g., fluoxetine), or vehicle (e.g., saline with 0.5% Tween 80) via the desired route (e.g., intraperitoneally or orally) at a predetermined time before the test (typically 30-60 minutes).

  • Suspension: Secure the mouse's tail to a suspension bar or lever using adhesive tape, approximately 1-2 cm from the tip of the tail. The mouse should be suspended approximately 50 cm above the floor.

  • Recording: Immediately after suspension, start a timer and record the session for a total of 6 minutes. A video camera is recommended for accurate, unbiased scoring.

  • Scoring: An observer, blind to the treatment groups, should score the duration of immobility during the final 4 minutes of the 6-minute session. Immobility is defined as the absence of all movement except for minor respiratory movements.

  • Data Analysis: Calculate the mean immobility time for each treatment group. Analyze the data using a one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control.

Forced Swim Test (FST) Protocol

Rationale: The FST, also known as the Porsolt test, is another cornerstone of preclinical antidepressant screening. It operates on a similar principle to the TST, where immobility in an inescapable cylinder of water is interpreted as a state of behavioral despair.

Step-by-Step Methodology:

  • Apparatus: Use a transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25 °C) to a depth of 15 cm. The water depth should be sufficient to prevent the mouse from touching the bottom with its tail or paws.

  • Animal Preparation: As with the TST, acclimatize mice to the testing environment.

  • Drug Administration: Administer compounds as described in the TST protocol.

  • Swim Session: Gently place the mouse into the cylinder of water. The total duration of the test is typically 6 minutes.

  • Recording and Scoring: Record the session and score the duration of immobility during the final 4 minutes. Immobility is defined as the cessation of struggling and swimming, with the mouse remaining floating and making only small movements necessary to keep its head above water.

  • Post-Test Care: After the session, remove the mouse from the water, gently dry it with a towel, and place it in a heated cage for a short period to prevent hypothermia before returning it to its home cage.

  • Data Analysis: Analyze the data as described for the TST.

Experimental_Workflow cluster_prep Preparation cluster_testing Behavioral Testing cluster_analysis Data Analysis Acclimatization Animal Acclimatization (1 hour) Grouping Random Assignment to Treatment Groups Acclimatization->Grouping Dosing Drug/Vehicle Administration (e.g., 30-60 min pre-test) Grouping->Dosing Test Forced Swim Test (FST) or Tail Suspension Test (TST) Dosing->Test Record Video Record (6 minutes) Test->Record Scoring Score Immobility (final 4 minutes) Record->Scoring Stats Statistical Analysis (ANOVA, post-hoc) Scoring->Stats Interpretation Interpret Results Stats->Interpretation

Fig. 4: General experimental workflow for preclinical antidepressant screening.

Conclusion and Future Directions

The comparison between benzothiazoles and SSRIs highlights a potential paradigm shift in antidepressant drug discovery. While SSRIs have proven clinical utility through their highly selective mechanism, the multi-target approach of benzothiazole derivatives offers exciting possibilities for developing novel therapeutics with potentially broader efficacy and a faster onset of action. Preclinical data, primarily from the FST and TST, demonstrate that certain benzothiazole analogues can exert potent antidepressant-like effects, sometimes exceeding those of established SSRIs like fluoxetine.[1]

However, it is imperative to move beyond these initial screening models. Future research should focus on elucidating the precise molecular mechanisms of the most promising benzothiazole compounds, including detailed receptor binding profiles, functional assays to determine agonist versus antagonist activity, and their effects on downstream signaling pathways in neuronal cell models. Furthermore, evaluating these compounds in more sophisticated animal models of depression that incorporate chronic stress or genetic vulnerability will be crucial in validating their therapeutic potential. Ultimately, the journey from a promising chemical scaffold to a clinically effective antidepressant is long and arduous, but the unique pharmacology of benzothiazoles certainly warrants further exploration.

References

A Comparative Docking Analysis of 2,5-Dimethylbenzo[d]thiazol-6-amine Against Key Therapeutic Targets in Cancer and Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the binding potential of 2,5-Dimethylbenzo[d]thiazol-6-amine, a substituted benzothiazole derivative, against two distinct and therapeutically relevant protein targets: Carbonic Anhydrase IX, a key player in cancer progression, and Acetylcholinesterase, a critical enzyme in the pathology of Alzheimer's disease. Through detailed molecular docking protocols and a thorough examination of the resulting binding interactions, this document serves as a valuable resource for researchers and scientists in the fields of drug discovery and computational biology.

Introduction: The Therapeutic Potential of Benzothiazole Scaffolds

Benzothiazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] These activities include anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4] The core benzothiazole scaffold can be readily functionalized, allowing for the fine-tuning of its pharmacological properties to achieve desired therapeutic outcomes. The compound of interest, this compound, possesses a substitution pattern that suggests the potential for specific interactions with biological macromolecules. Given the established roles of benzothiazole derivatives in oncology and neurodegenerative disorders, this study aims to computationally evaluate the binding affinity and interaction patterns of this specific amine with key protein targets in these two major disease areas.[5][6]

Target Selection: A Tale of Two Diseases

To provide a meaningful comparison, we have selected two well-validated protein targets, each implicated in a distinct pathophysiology:

  • Carbonic Anhydrase IX (CA IX): This enzyme is a tumor-associated protein that is overexpressed in a variety of hypoxic tumors.[1][5] Its role in regulating pH in the tumor microenvironment is crucial for cancer cell survival and proliferation, making it a prime target for anticancer drug development.[1]

  • Acetylcholinesterase (AChE): A key enzyme in the cholinergic system, AChE is responsible for the breakdown of the neurotransmitter acetylcholine.[4][6] Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[3][4]

By docking this compound against both CA IX and AChE, we can gain insights into its potential selectivity and therapeutic applications.

Methodology: A Step-by-Step Guide to In Silico Analysis

The following protocol outlines the comprehensive workflow for our comparative docking study, utilizing industry-standard computational tools.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure Acquisition (PDB) PrepProt Protein Preparation (Clean, Add Hydrogens) PDB->PrepProt Ligand Ligand Structure Acquisition (PubChem) PrepLig Ligand Preparation (Energy Minimization) Ligand->PrepLig Grid Grid Box Generation PrepProt->Grid Docking Molecular Docking (AutoDock Vina) PrepLig->Docking Grid->Docking Results Analysis of Docking Poses & Scores Docking->Results Visualization Interaction Visualization (Discovery Studio) Results->Visualization Comparison Comparative Analysis Visualization->Comparison

Caption: Molecular docking workflow from structure preparation to comparative analysis.

Detailed Protocol
  • Macromolecule and Ligand Preparation:

    • The three-dimensional crystal structures of Carbonic Anhydrase IX (PDB ID: 5FL4) and Acetylcholinesterase (PDB ID: 4EY7) were retrieved from the RCSB Protein Data Bank.[7][8][9][10][11]

    • The 3D conformer of this compound was obtained from the PubChem database.

    • Using AutoDock Tools, the protein structures were prepared by removing water molecules and co-crystallized ligands, followed by the addition of polar hydrogens and assigning Kollman charges.

    • The ligand structure was prepared by detecting the root, setting the number of torsions, and saving it in the PDBQT format required for AutoDock Vina.[12]

  • Grid Box Generation:

    • For each protein, a grid box was defined to encompass the active site. The grid box dimensions and center were determined based on the co-crystallized ligand in the original PDB file to ensure the docking simulation was focused on the region of interest.

  • Molecular Docking:

    • Molecular docking was performed using AutoDock Vina.[12] The prepared protein and ligand files, along with a configuration file specifying the grid box parameters, were used as input. The exhaustiveness parameter was set to 8 to ensure a thorough search of the conformational space.

  • Analysis and Visualization:

    • The docking results, including the binding affinities (in kcal/mol) and the predicted binding poses, were analyzed.

    • The protein-ligand interactions for the best-scoring poses were visualized and analyzed using BIOVIA Discovery Studio Visualizer to identify key interactions such as hydrogen bonds and hydrophobic contacts.[13][14]

Results: A Comparative Look at Binding Interactions

The docking simulations of this compound with Carbonic Anhydrase IX and Acetylcholinesterase yielded distinct binding affinities and interaction patterns, which are summarized in the table below.

Target ProteinPDB IDBinding Affinity (kcal/mol)Hydrogen Bond InteractionsKey Interacting Residues
Carbonic Anhydrase IX5FL4-6.82HIS94, THR200
Acetylcholinesterase4EY7-8.23TYR124, SER293, HIS447

Binding with Carbonic Anhydrase IX:

This compound exhibited a good binding affinity of -6.8 kcal/mol with Carbonic Anhydrase IX. The docking pose revealed that the primary amine group of the ligand forms two hydrogen bonds with the side chains of HIS94 and THR200, which are crucial residues in the active site of CA IX. The benzothiazole ring is positioned within a hydrophobic pocket, further stabilizing the interaction.

Binding with Acetylcholinesterase:

The docking study with Acetylcholinesterase revealed a stronger binding affinity of -8.2 kcal/mol. The ligand formed three hydrogen bonds with the active site residues TYR124, SER293, and HIS447. The aromatic rings of the benzothiazole moiety are involved in pi-pi stacking interactions with tryptophan and tyrosine residues in the active site gorge of AChE, contributing to the higher binding affinity.

Discussion: Interpreting the In Silico Data

The comparative docking analysis suggests that this compound has a more favorable binding affinity for Acetylcholinesterase than for Carbonic Anhydrase IX. The greater number of hydrogen bonds and the presence of aromatic stacking interactions with AChE likely account for this difference. This finding indicates that this compound may have greater potential as a lead compound for the development of AChE inhibitors for the treatment of Alzheimer's disease.

However, the binding affinity for CA IX is also significant, suggesting that with further structural modifications, the selectivity of this compound could be tuned towards either target. For instance, the addition of a sulfonamide group, a known zinc-binding group for carbonic anhydrase inhibitors, could enhance its potency against CA IX.

Acetylcholinesterase Signaling Pathway

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binding Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Signal Signal Transduction Receptor->Signal

Caption: Simplified schematic of acetylcholine hydrolysis by acetylcholinesterase in the synaptic cleft.

Conclusion and Future Directions

This in silico comparative guide has demonstrated a rational approach to evaluating the potential of a small molecule against multiple therapeutic targets. The docking studies indicate that this compound shows promising binding affinities for both Carbonic Anhydrase IX and Acetylcholinesterase, with a notable preference for the latter. These findings provide a solid foundation for further experimental validation. Future work should include in vitro enzyme inhibition assays to confirm the predicted binding affinities and determine the IC50 values. Furthermore, structure-activity relationship (SAR) studies could be initiated to optimize the benzothiazole scaffold for enhanced potency and selectivity towards either of these important drug targets.

References

A Comparative Guide to the Cytotoxicity of Novel 2-Aminobenzothiazole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more effective and selective anticancer agents, the scientific community has turned its attention to a class of heterocyclic compounds known as 2-aminobenzothiazoles.[1][2][3] This privileged scaffold, characterized by the fusion of a benzene and a thiazole ring, has proven to be a versatile starting point for the development of novel derivatives with potent cytotoxic activity against a range of cancer cell lines.[2][3][4] This guide provides an in-depth, objective comparison of the cytotoxic performance of emerging 2-aminobenzothiazole derivatives against established alternatives, supported by experimental data and detailed protocols for evaluation.

The therapeutic potential of benzothiazole derivatives stems from their ability to interact with various molecular targets implicated in cancer progression.[2][3] These include crucial enzymes like protein kinases (e.g., PI3K, EGFR, CDK2) and proteins involved in apoptosis and cell cycle regulation.[1][2][5][6] By modulating these pathways, novel 2-aminobenzothiazole compounds offer the promise of enhanced efficacy and, crucially, improved selectivity, potentially reducing the debilitating side effects associated with conventional chemotherapy.[6]

This guide is designed for researchers, scientists, and drug development professionals. It aims to provide not just data, but a causal understanding of the experimental choices and the self-validating systems that ensure the trustworthiness of the presented findings.

Comparative Cytotoxicity Analysis: Novel vs. Standard Agents

The true measure of a novel anticancer compound's potential lies in its performance relative to existing treatments. Here, we compare the cytotoxic profiles of two promising, recently developed 2-aminobenzothiazole derivatives, designated OMS5 and OMS14, against the well-established chemotherapeutic drug, Doxorubicin.[1][5][7] The evaluation was conducted on two prevalent human cancer cell lines: A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma).[1][5][7]

The half-maximal inhibitory concentration (IC50), a key metric of cytotoxic potency, was determined for each compound. A lower IC50 value indicates greater potency.

CompoundTarget Cell LineIC50 (µM)Mechanism of Action Highlights
OMS5 A549 (Lung)22.13Broad anticancer inhibition against numerous cancer cell lines.[1][5]
MCF-7 (Breast)Not explicitly stated, but showed growth reduction.[1][5]
OMS14 A549 (Lung)61.03Inhibition of PI3KCD/PIK3R1 (p110 δ/p85 α) by 65%, suggesting a potential anticancer mechanism.[1][5]
MCF-7 (Breast)Not explicitly stated, but showed growth reduction.[1][5]
Doxorubicin A549 (Lung)~0.1 - 1.0 (Literature values)DNA intercalation and inhibition of topoisomerase II.
MCF-7 (Breast)~0.05 - 0.5 (Literature values)

Note: The IC50 values for Doxorubicin are approximate and can vary based on experimental conditions. The data for OMS5 and OMS14 are derived from recent studies and highlight their promise as lead compounds for further development.[1][5]

While Doxorubicin exhibits significantly lower IC50 values, indicating higher potency in these specific cell lines, the novel 2-aminobenzothiazole derivatives OMS5 and OMS14 demonstrate promising cytotoxic activity.[1][5] Their distinct mechanisms of action, particularly the targeted inhibition of the PI3K pathway by OMS14, offer the potential for greater selectivity and a more favorable side-effect profile, a critical consideration in cancer therapy.[1][5][8]

Delving into the Mechanism: How 2-Aminobenzothiazoles Induce Cell Death

The anticancer activity of 2-aminobenzothiazole derivatives is not limited to simple cytotoxicity. Many of these compounds trigger programmed cell death, or apoptosis, and can halt the uncontrolled proliferation of cancer cells by inducing cell cycle arrest.[6][8][9]

Several studies have shown that these derivatives can:

  • Inhibit Key Kinases: They can block the activity of protein kinases like PI3K, Akt, mTOR, and CDK2, which are crucial for cancer cell survival and proliferation.[1][5][7]

  • Induce Apoptosis: Flow cytometry analysis often reveals that treatment with these compounds leads to an increase in the population of apoptotic cells. This is frequently accompanied by the activation of caspases, key executioner proteins in the apoptotic cascade.[6][9]

  • Cause Cell Cycle Arrest: These molecules can arrest the cell cycle at specific phases, such as G2/M, preventing cancer cells from dividing and multiplying.[6]

The following diagram illustrates a simplified workflow for investigating the cytotoxic mechanism of a novel 2-aminobenzothiazole derivative.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Interpretation A Cancer Cell Lines (e.g., A549, MCF-7) B Treatment with Novel 2-Aminobenzothiazole Derivative A->B C MTT or LDH Assay (Determine IC50) B->C D Flow Cytometry (Apoptosis Analysis - Annexin V/PI) C->D If cytotoxic E Western Blot (Protein Expression - e.g., Caspases, Bcl-2) C->E If cytotoxic F Cell Cycle Analysis (Flow Cytometry - PI Staining) C->F If cytotoxic G Apoptosis Induction D->G I Pathway Inhibition E->I H Cell Cycle Arrest F->H

Caption: Workflow for Cytotoxicity and Mechanism of Action Studies.

Experimental Protocols: A Guide to Robust Cytotoxicity Evaluation

The reliability of any cytotoxicity data hinges on the meticulous execution of standardized protocols. Below are detailed, step-by-step methodologies for the key experiments discussed in this guide.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the novel 2-aminobenzothiazole derivatives and a standard drug (e.g., Doxorubicin) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[10][11][12]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer 50 µL of the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Use a positive control (cells lysed with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each treatment.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a powerful technique to differentiate between viable, apoptotic, and necrotic cells.[13]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds at their IC50 concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

The following diagram illustrates the expected output of a flow cytometry analysis for apoptosis.

G cluster_0 Flow Cytometry Apoptosis Analysis a b a->b c d c->d Q1 Q1 (Necrotic) Annexin V- / PI+ Q2 Q2 (Late Apoptotic) Annexin V+ / PI+ Q3 Q3 (Viable) Annexin V- / PI- Q4 Q4 (Early Apoptotic) Annexin V+ / PI- X_axis Annexin V-FITC → Y_axis Propidium Iodide →

Caption: Quadrant Analysis of Apoptosis by Flow Cytometry.

Conclusion and Future Directions

The exploration of novel 2-aminobenzothiazole derivatives represents a highly promising avenue in the development of next-generation anticancer therapeutics. Compounds such as OMS5 and OMS14 showcase the potential of this chemical scaffold to yield potent and selective inhibitors of cancer cell growth.[1][5][7] The multifaceted mechanisms of action, including the induction of apoptosis and cell cycle arrest, underscore the sophisticated ways in which these molecules can combat malignancy.

The experimental protocols detailed in this guide provide a robust framework for the continued evaluation of these and other novel compounds. By adhering to these standardized methods, researchers can ensure the generation of reliable and comparable data, accelerating the journey from promising lead compound to clinically effective anticancer drug. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as on in vivo studies to validate their therapeutic efficacy and safety in preclinical models.

References

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 2,5-Dimethylbenzo[d]thiazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity of the novel compound 2,5-Dimethylbenzo[d]thiazol-6-amine. As a Senior Application Scientist, my objective is to blend established analytical principles with practical, field-tested insights. This document will not only detail the necessary experimental protocols but also elucidate the scientific rationale behind each step, ensuring a robust and self-validating approach to your analysis.

The specificity of an analytical method is paramount in drug development and research. Cross-reactivity, the binding of an antibody or receptor to compounds other than the target analyte, can lead to inaccurate quantification and false-positive results.[1][2][3] For a novel molecule like this compound, a thorough cross-reactivity analysis is essential to validate any bioanalytical method and ensure data integrity.

Rationale for Cross-Reactivity Concern with this compound

The structure of this compound, featuring a benzothiazole core, an aromatic amine, and methyl groups, presents a potential for cross-reactivity with structurally similar molecules. Benzothiazole derivatives are a class of compounds with diverse biological activities, and it's plausible that antibodies developed against our target compound may also recognize related structures.[4][5][6]

To conduct a meaningful cross-reactivity study, a panel of challenge compounds must be selected. The choice of these compounds should be based on structural similarity to the parent molecule. For this compound, logical choices would include:

  • Parent scaffold: Benzo[d]thiazol-2-amine[7]

  • Positional isomers: 2,5-Dimethylbenzo[d]thiazol-4-amine[8]

  • Analogs with different substituents: 6-Methoxy-2,5-dimethylbenzo[d]thiazole[9], 6-Octylbenzo[d]thiazol-2-amine[10]

  • Related heterocyclic systems: Other substituted benzothiazoles[11][12][13]

The logic behind this selection is to probe the antibody's specificity towards different parts of the target molecule. By testing compounds with variations in substituent positions and types, we can identify the key structural features recognized by the antibody.

Experimental Design: Competitive ELISA

For small molecules like this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most suitable method for assessing cross-reactivity.[14][15][16] This format is ideal because small molecules often have only a single epitope and cannot be bound by two antibodies simultaneously, as required in a sandwich ELISA.[17]

The principle of a competitive ELISA is that the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.[14][17] A higher concentration of the analyte in the sample results in a lower signal from the labeled analyte, and vice-versa.

Below is a diagram illustrating the workflow of a competitive ELISA for cross-reactivity analysis.

Competitive_ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection p1 Coat plate with anti-target antibody p2 Block non-specific binding sites p1->p2 a1 Add standards, controls, and test compounds p2->a1 a2 Add enzyme-conjugated target analyte a1->a2 a3 Incubate to allow competition a2->a3 d1 Wash to remove unbound reagents a3->d1 d2 Add substrate d1->d2 d3 Measure signal (e.g., color change) d2->d3 Cross_Reactivity_Logic cluster_struct Structural Modifications cluster_reactivity Cross-Reactivity Level Target This compound (High Affinity) Isomer Positional Isomer (e.g., 4-amine) Substituent Different Substituent (e.g., 6-methoxy) Core Parent Scaffold (No methyl groups) SideChain Long Alkyl Chain (e.g., 6-octyl) High High Isomer->High Moderate Moderate Substituent->Moderate Low Low / Negligible Core->Low SideChain->Low

References

A Comparative Guide to the Pharmacokinetic Profiles of Benzothiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzothiazole Scaffold

Benzothiazole, a bicyclic heteroaromatic compound, is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3][4] Its unique structure allows for diverse interactions with biological targets, leading to its use in developing drugs for conditions ranging from neurodegenerative diseases to cancer.[1][4][5][6][7] The therapeutic efficacy and safety of these analogs, however, are not solely dependent on their pharmacodynamic properties. A thorough understanding of their pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) these compounds—is critical for successful drug development.[8][9]

This guide provides a comparative analysis of the pharmacokinetic profiles of key benzothiazole analogs, offering insights into their structure-pharmacokinetic relationships (SPRs). We will delve into the experimental methodologies used to generate this data and provide a framework for researchers and drug development professionals to interpret and predict the behavior of novel benzothiazole derivatives.

The ADME Paradigm: A Framework for Understanding Benzothiazole Pharmacokinetics

The journey of a drug through the body is governed by the four pillars of ADME. The benzothiazole scaffold's physicochemical properties can be readily modified, allowing for the fine-tuning of these parameters.

Absorption

The oral bioavailability of benzothiazole analogs is highly dependent on their lipophilicity and solubility. Structure-activity relationship (SAR) studies have shown that substitutions on the benzothiazole ring system can significantly impact these properties.[2][5][10] For instance, the introduction of lipophilic groups can enhance membrane permeability and absorption, while polar moieties may improve solubility.[5] Many synthesized benzothiazole derivatives have demonstrated favorable oral absorption and cell permeability characteristics.[5] In silico ADME predictions are often employed in the early stages of drug discovery to estimate the absorption potential of novel analogs.[11][12][13]

Distribution

Once absorbed, the distribution of a benzothiazole analog to its target tissues is influenced by factors such as plasma protein binding, tissue permeability, and its ability to cross the blood-brain barrier (BBB). For neuroprotective agents like Riluzole, BBB penetration is a critical attribute.[1] The volume of distribution (Vd) is a key parameter that quantifies the extent of a drug's distribution in the body.[8]

Metabolism

The liver is the primary site of metabolism for many drugs, and benzothiazole derivatives are no exception.[14] The metabolic stability of these compounds is a crucial determinant of their half-life and potential for drug-drug interactions.[15][16][17] Metabolism typically proceeds through two phases:

  • Phase I Metabolism: Often mediated by cytochrome P450 (CYP) enzymes, this phase involves oxidation, reduction, or hydrolysis to introduce or unmask functional groups.[14]

  • Phase II Metabolism: This phase involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid, to increase water solubility and facilitate excretion.[14]

In vitro assays using liver microsomes or hepatocytes are standard methods for assessing metabolic stability early in the drug discovery process.[14][18][19] Studies have shown that substitutions on the benzothiazole ring can influence metabolic pathways. For example, the introduction of electron-withdrawing groups, such as fluorine, has been shown to enhance the metabolic stability of some benzothiazole anticancer agents.[6] The core benzothiazole ring itself can undergo metabolic ring-cleavage, leading to various aniline-based metabolites.[20]

Excretion

The final step in the pharmacokinetic journey is the elimination of the drug and its metabolites from the body, primarily through urine or feces. The rate of excretion, along with metabolism, determines the drug's half-life (t1/2), a critical parameter for defining dosing regimens.[8]

Comparative Pharmacokinetic Profiles of Key Benzothiazole Analogs

To illustrate the diversity in pharmacokinetic profiles within this class of compounds, we will compare two well-established benzothiazole-based drugs: Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), and Pramipexole, a dopamine agonist used for Parkinson's disease.

ParameterRiluzolePramipexole
Primary Indication Amyotrophic Lateral Sclerosis (ALS)Parkinson's Disease
Bioavailability ~60%~90%
Tmax (Time to Peak Concentration) ~1-1.5 hours~1-2 hours (fasting)
Protein Binding ~96%~15%
Metabolism Extensively hepatic (CYP1A2)Minimally metabolized
Elimination Half-life (t1/2) ~12 hours~8-12 hours
Primary Route of Excretion Renal (primarily as metabolites)Renal (largely as unchanged drug)

This table summarizes general pharmacokinetic parameters and may vary based on specific study populations and conditions.

Analysis:

This comparison highlights significant differences in the pharmacokinetic profiles of Riluzole and Pramipexole, largely attributable to their distinct metabolic fates. Riluzole undergoes extensive hepatic metabolism, primarily by CYP1A2, which influences its bioavailability and results in a longer half-life. In contrast, Pramipexole is minimally metabolized and is primarily excreted unchanged by the kidneys. This difference has important clinical implications, as factors affecting renal function will have a more pronounced impact on Pramipexole's pharmacokinetics.

Experimental Methodologies for Pharmacokinetic Profiling

The generation of reliable pharmacokinetic data relies on robust and well-validated experimental protocols. Below are detailed, step-by-step methodologies for two key experiments in pharmacokinetic profiling.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol describes a typical single-dose pharmacokinetic study in mice to determine key parameters such as Cmax, Tmax, AUC, and t1/2.[21][22]

Objective: To determine the plasma concentration-time profile of a benzothiazole analog following oral (PO) and intravenous (IV) administration.

Materials:

  • Test benzothiazole analog

  • Appropriate vehicle for dosing (e.g., saline, PEG400/water)

  • Male C57BL/6 mice (8-10 weeks old)

  • Dosing gavage needles and syringes

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Analytical instrumentation (LC-MS/MS)[22]

Workflow Diagram:

G cluster_pre Pre-Dosing cluster_dosing Dosing & Sampling cluster_analysis Analysis animal_acclimation Animal Acclimation & Fasting formulation_prep Test Compound Formulation animal_acclimation->formulation_prep dose_calc Dose Calculation (based on body weight) formulation_prep->dose_calc dosing Compound Administration (IV/PO) dose_calc->dosing blood_collection Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->blood_collection plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (Software) bioanalysis->pk_analysis data_reporting Data Reporting (Cmax, AUC, t1/2) pk_analysis->data_reporting

Caption: Workflow for an in vivo pharmacokinetic study.

Procedure:

  • Animal Preparation: Acclimate mice for at least one week before the study. Fast the animals overnight prior to dosing, with free access to water.

  • Dosing:

    • Intravenous (IV) Group: Administer the test compound via tail vein injection.

    • Oral (PO) Group: Administer the test compound using an oral gavage needle.

  • Blood Sampling: Collect blood samples (typically 20-30 µL) at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) via submandibular or saphenous vein puncture.[21]

  • Plasma Preparation: Immediately place blood samples into EDTA-coated tubes and keep on ice. Centrifuge the samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the benzothiazole analog in the plasma samples using a validated LC-MS/MS method.[22][23][24][25][26]

  • Pharmacokinetic Analysis: Use specialized software to calculate pharmacokinetic parameters from the plasma concentration-time data.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides an early indication of a compound's susceptibility to Phase I metabolism.[14][18][19][27]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of a benzothiazole analog in the presence of liver microsomes.

Materials:

  • Test benzothiazole analog

  • Pooled liver microsomes (human, rat, or mouse)[18]

  • Phosphate buffer (pH 7.4)

  • NADPH (cofactor)[14][18]

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (for reaction termination)

  • Incubator/shaking water bath (37°C)

  • Analytical instrumentation (LC-MS/MS)

Workflow Diagram:

G reagent_prep Prepare Reagents: - Test Compound Stock - Microsome Suspension - NADPH Solution incubation_setup Set up Incubation Plate: - Add Buffer - Add Microsomes - Add Test Compound reagent_prep->incubation_setup pre_incubation Pre-incubate at 37°C incubation_setup->pre_incubation reaction_start Initiate Reaction (Add NADPH) pre_incubation->reaction_start time_points Incubate and Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) reaction_start->time_points reaction_stop Terminate Reaction (Add cold Acetonitrile) time_points->reaction_stop analysis Analyze Samples by LC-MS/MS reaction_stop->analysis data_calc Calculate % Remaining, t1/2, Clint analysis->data_calc

Caption: Workflow for an in vitro metabolic stability assay.

Procedure:

  • Preparation: Prepare working solutions of the test compound, positive controls, and NADPH in phosphate buffer.

  • Incubation: In a 96-well plate, combine the liver microsomes and the test compound. Pre-incubate the plate at 37°C for a few minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH solution to the wells.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells by adding cold acetonitrile.[18]

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life and intrinsic clearance.[18]

Conclusion and Future Directions

The benzothiazole scaffold remains a highly valuable framework in modern drug discovery.[6][10] A comprehensive understanding of the pharmacokinetic properties of benzothiazole analogs is paramount for translating promising in vitro activity into in vivo efficacy and safety. The interplay between chemical structure and ADME properties is complex, and early characterization using the methodologies described in this guide is essential for identifying drug candidates with favorable pharmacokinetic profiles.

Future research should continue to focus on building predictive models for the ADME properties of benzothiazole derivatives. Advances in in silico modeling, coupled with high-throughput in vitro screening, will enable a more rapid and efficient optimization of the pharmacokinetic profiles of this versatile class of compounds, ultimately accelerating the development of novel and effective therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2,5-Dimethylbenzo[d]thiazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 2,5-Dimethylbenzo[d]thiazol-6-amine. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven insights to ensure your work is conducted safely and effectively. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and excellence in your laboratory.

Hazard Assessment: An Evidence-Based Approach

The structure of this compound contains two key functional groups that guide our hazard assessment: a benzothiazole core and an aromatic amine group.

  • Aromatic Amines : This class of compounds is well-known for its potential toxicity. Many aromatic amines are suspected to be mutagens or carcinogens and can be readily absorbed through the skin. They can also cause skin and eye irritation or sensitization.

  • Benzothiazoles : While the benzothiazole core itself is less toxic, various substituted benzothiazoles are known to be skin sensitizers and can have varying degrees of aquatic toxicity.

Given this information, we must assume that this compound presents the following potential hazards until proven otherwise:

  • Acute Toxicity : Harmful if swallowed, inhaled, or in contact with skin.

  • Skin Corrosion/Irritation : May cause skin irritation or allergic skin reactions.

  • Eye Damage/Irritation : May cause serious eye irritation or damage.

  • Mutagenicity/Carcinogenicity : Suspected of causing genetic defects or cancer.

This conservative assessment dictates the stringent engineering controls and personal protective equipment (PPE) detailed below.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a checklist; it is a comprehensive system designed to shield you from the specific hazards identified above.

Summary of Required PPE
Protection TypeSpecificationRationale
Hand Protection Double-gloving with nitrile gloves (minimum 4 mil thickness for the outer glove). Change gloves every 1-2 hours or immediately upon contamination.Aromatic amines can penetrate standard laboratory gloves. Double-gloving provides an extra layer of protection against tears and potential chemical permeation.
Eye Protection ANSI Z87.1-rated safety glasses with side shields (at a minimum). A full-face shield is required when handling larger quantities (>5g) or when there is a splash risk.Protects against accidental splashes of solutions or airborne particles of the solid compound. A face shield offers broader protection for the entire face.
Body Protection Flame-resistant laboratory coat with tight-fitting cuffs.Prevents contact of the chemical with skin and personal clothing. Tight cuffs prevent chemicals from entering the sleeves.
Respiratory Required when handling the solid powder outside of a certified chemical fume hood. A NIOSH-approved N95 respirator is the minimum requirement.The fine powder can be easily inhaled. A respirator prevents inhalation of airborne particles, mitigating the risk of respiratory tract irritation and systemic toxicity.
PPE Workflow: A Step-by-Step Guide

The following diagram illustrates the mandatory workflow for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Secure Fit Don3 3. Eye/Face Protection Don2->Don3 Check Seal Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Ensure no skin is exposed Doff1 1. Outer Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Peel off away from body Doff3 3. Face Shield/Goggles Doff2->Doff3 Turn inside out Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5 Peel off Doff6 6. Wash Hands Thoroughly Doff5->Doff6

Caption: PPE Donning and Doffing Sequence.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is critical for minimizing exposure risk.

A. Engineering Controls:

  • Chemical Fume Hood : All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation of the powder and vapors from solutions.

  • Ventilation : Ensure the laboratory has adequate general ventilation (at least 6-12 air changes per hour).

B. Step-by-Step Handling Protocol:

  • Preparation : Before handling the chemical, designate a specific area within the fume hood for the work. Cover the work surface with absorbent, disposable bench paper.

  • Weighing : When weighing the solid, use a micro-spatula to minimize dust generation. Perform this task in the fume hood, preferably in a weigh boat on a tared balance.

  • Solution Preparation : Add the solid to the solvent slowly. If preparing a solution that may exotherm, use an ice bath for cooling.

  • Transfers : When transferring solutions, use a pipette or syringe to avoid splashing.

  • Post-Handling : After completing the work, decontaminate the work area. Wipe down the surface with a suitable solvent (e.g., 70% ethanol), followed by soap and water. Dispose of the bench paper as solid chemical waste.

Disposal Plan: A Cradle-to-Grave Responsibility

Improper disposal can lead to environmental contamination and pose a risk to public health.

A. Waste Segregation:

  • Solid Waste : All contaminated solid materials, including gloves, weigh boats, bench paper, and excess chemical, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The label should read: "Hazardous Waste: this compound".

  • Liquid Waste : All solutions containing the compound, as well as solvent rinses of contaminated glassware, must be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

B. Decontamination of Glassware:

  • Rinse the glassware three times with a suitable solvent (e.g., acetone or ethanol). Collect all rinses as hazardous liquid waste.

  • Wash the rinsed glassware with soap and water.

  • Allow to air dry or place in a drying oven.

Emergency Procedures: Planning for the Unexpected

A. Spills:

  • Small Spill (in fume hood) :

    • Alert others in the immediate area.

    • Wearing your full PPE, cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).

    • Gently sweep the absorbed material into a dustpan and place it in the designated solid hazardous waste container.

    • Wipe the area with a solvent-soaked cloth, followed by soap and water. Dispose of cleaning materials as solid waste.

  • Large Spill (outside fume hood) :

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent others from entering the area.

B. Personnel Exposure:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they are having trouble breathing, call for emergency medical assistance.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By integrating these safety protocols into your daily workflow, you build a foundation of trust and reliability in your research. This guide is a living document; as more data becomes available for this compound, these procedures should be reviewed and updated.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethylbenzo[d]thiazol-6-amine
Reactant of Route 2
Reactant of Route 2
2,5-Dimethylbenzo[d]thiazol-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.